molecular formula C8H7NO2 B031670 2H-1,4-Benzoxazin-3(4H)-one CAS No. 5466-88-6

2H-1,4-Benzoxazin-3(4H)-one

Cat. No.: B031670
CAS No.: 5466-88-6
M. Wt: 149.15 g/mol
InChI Key: QRCGFTXRXYMJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzoxazin-3(4H)-one, a benzoxazine derivative, is a heterocyclic building block for various natural and synthetic organic compounds. It has been reported as an intermediate during the biogenesis of cyclic hydoxamic acids in maize. Its standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods. It has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCGFTXRXYMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203118
Record name 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-88-6
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1,4-BENZOXAZIN-3(4H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0QAF5G662
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2H-1,4-benzoxazin-3(4H)-one serves as a pivotal scaffold in medicinal chemistry. This heterocyclic compound and its derivatives exhibit a wide array of biological activities, making them a subject of intensive research. This guide provides a comprehensive overview of its fundamental properties, synthesis, and biological significance, supported by experimental data and procedural insights.

Core Chemical and Physical Properties

This compound, with the chemical formula C₈H₇NO₂, is a solid at room temperature.[1] Its core structure consists of a benzene ring fused to an oxazine ring, featuring a lactam moiety. This rigid, planar structure is a key contributor to its biological activities, facilitating interactions with various biological targets.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight149.15 g/mol [3][4]
Melting Point173-175 °C
SolubilitySoluble in methanol (25 mg/mL) and toluene (2.5%). Insoluble in water, acetone, and xylene.[5]
AppearanceSolid[1]
InChI KeyQRCGFTXRXYMJOS-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves a two-step process: the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediates.[6][7] Other synthetic strategies include palladium-catalyzed carbonylation and copper-catalyzed tandem reactions.[8] The reactivity of the benzoxazinone core, particularly at the C2 and C4 positions which have partial positive charges, allows for the synthesis of a diverse range of derivatives.[9]

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, adapted from literature procedures.[7]

Step 1: O-alkylation of 2-nitrophenols

  • To a solution of a substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for a specified time.

  • Add the appropriate methyl 2-bromoalkanoate dropwise to the reaction mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-nitro ester intermediate.

Step 2: Reductive Cyclization

  • Dissolve the 2-nitro ester intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as Pd/C or SnCl₂.

  • Carry out the reduction using a hydrogen source (e.g., H₂ gas, ammonium formate) at room temperature or elevated temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst and evaporate the solvent.

  • Purify the resulting 2-alkyl-2H-1,4-benzoxazin-3(4H)-one by recrystallization or column chromatography.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization 2-Nitrophenol 2-Nitrophenol Reaction_1 O-Alkylation (Reflux) 2-Nitrophenol->Reaction_1 Methyl 2-bromoalkanoate Methyl 2-bromoalkanoate Methyl 2-bromoalkanoate->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_1 2-Nitro ester intermediate 2-Nitro ester intermediate Reaction_1->2-Nitro ester intermediate Reaction_2 Reductive Cyclization 2-Nitro ester intermediate->Reaction_2 Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Reaction_2 Hydrogen Source (e.g., H2) Hydrogen Source (e.g., H2) Hydrogen Source (e.g., H2)->Reaction_2 This compound derivative This compound derivative Reaction_2->this compound derivative

General synthesis workflow for this compound derivatives.

Spectroscopic Data

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Representative 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones [7]

Compound1H NMR (CDCl₃, δ ppm)13C NMR (δ ppm)MS m/z (%)
2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, 1H, CH), 1.99–1.89 (m, 2H, CH₂), 1.10 (t, 3H, CH₃)168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4177 (M⁺, 95), 149 (39), 120 (100)
7-Fluoro-2-propyl-2H-1,4-benzoxazin-3(4H)-one (4h) 10.03 (s, 1H, NH), 6.81 (dd, 1H, Ar), 6.73–6.64 (m, 2H, Ar), 4.61–4.57 (m, 1H, CH), 1.89–1.83 (m, 2H, CH₂), 1.63–1.50 (m, 2H, CH₂), 0.98 (t, 3H, CH₃)168.4, 160.4, 143.6, 122.6, 116.2, 108.6, 105.1, 77.4, 32.4, 18.2, 13.6209 (M⁺, 66), 167 (100), 138 (61)

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.[10][11] This makes the benzoxazinone scaffold a privileged structure in drug discovery.

Antifungal Activity

Several 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for their antifungal activity against various phytopathogenic fungi.[6] For instance, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its N-acetyl derivative have shown complete inhibition of the mycelial growth of several fungal strains at a concentration of 200 mg L⁻¹.[6]

Anticancer Activity

The rigid and planar nature of the benzoxazinone core allows for intercalation into DNA, leading to DNA damage and apoptosis in tumor cells.[2] Derivatives have shown inhibitory activity against various cancer cell lines, including liver, breast, and lung cancer.[2][12][13] Some compounds have exhibited potent EGFR inhibitory activity, outperforming existing drugs like erlotinib.[2]

Table 3: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
c5Huh-7 (Liver Cancer)28.48[2]
c14Huh-7 (Liver Cancer)32.60[2]
c16Huh-7 (Liver Cancer)31.87[2]
c18Huh-7 (Liver Cancer)19.05[2]
12gBreast Cancer0.46 (EGFR inhibition)[2]
14bA549 (Lung Cancer)7.59[12][13]
14cA549 (Lung Cancer)18.52[12][13]
Anti-inflammatory and Analgesic Activities

Certain benzoxazinone derivatives have displayed significant anti-inflammatory and analgesic properties.[14] For example, a benzoxazinone-diclofenac hybrid showed potent anti-inflammatory activity with a 62.61% inhibition of rat paw edema and a 62.36% protection in acetic acid-induced writhings, with tolerable gastrointestinal toxicity.[14]

Signaling Pathway Involvement

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Nrf2-HO-1 Pathway

Some derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[15] This leads to a reduction in LPS-induced reactive oxygen species (ROS) production and alleviates microglial inflammation.[15]

G cluster_0 Cellular Response to Inflammation LPS LPS Microglia Microglia LPS->Microglia activates ROS_Production ROS Production Microglia->ROS_Production induces Inflammation Inflammation Microglia->Inflammation induces Benzoxazinone_Derivative This compound Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Benzoxazinone_Derivative->Nrf2_Keap1 disrupts Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases HO_1 HO-1 Nrf2->HO_1 activates transcription of HO_1->ROS_Production inhibits HO_1->Inflammation reduces

Activation of the Nrf2-HO-1 pathway by this compound derivatives.

PI3K/mTOR Pathway

Derivatives of 4-phenyl-2H-benzo[b][6][14]oxazin-3(4H)-one have been identified as potent and orally active dual inhibitors of PI3K/mTOR.[16] The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival, and its inhibition represents a key therapeutic strategy.[16]

G cluster_0 PI3K/mTOR Signaling in Cancer Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival promotes Benzoxazinone_Derivative 4-Phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivative Benzoxazinone_Derivative->PI3K inhibits Benzoxazinone_Derivative->mTOR inhibits

Inhibition of the PI3K/mTOR pathway by 4-phenyl-2H-benzo[b][6][14]oxazin-3(4H)-one derivatives.

References

2H-1,4-Benzoxazin-3(4H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2H-1,4-Benzoxazin-3(4H)-one, a heterocyclic compound that serves as a crucial building block for a variety of natural and synthetic organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Structure and Nomenclature

This compound is a benzoxazine derivative characterized by a benzene ring fused to an oxazine ring, which is a six-membered aliphatic ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, with a ketone group.

IUPAC Name: 4H-1,4-benzoxazin-3-one[1]

Synonyms: 2H-benzo[b][2][3]oxazin-3(4H)-one, 3,4-dihydro-2H-1,4-benzoxazin-3-one, 3-Oxo-4H-benzo[2][3]oxazine[1][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₇NO₂[1][4][5]
Molecular Weight 149.15 g/mol [1]
CAS Number 5466-88-6[1][6]
Melting Point 173-175 °C[6]
Solubility Methanol: 25 mg/mL (clear, colorless)[6]
Appearance White to cream crystals or powder[5]
InChI Key QRCGFTXRXYMJOS-UHFFFAOYSA-N[4][5][6]

Synthesis and Experimental Protocols

Several synthetic routes for this compound and its derivatives have been reported. A common and straightforward method involves the reaction of o-aminophenol with chloroacetyl chloride.

General Synthesis Protocol

A widely cited method for the synthesis of this compound involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate (NaHCO₃).

Experimental Workflow:

G Reactants o-Aminophenol + Chloroacetyl Chloride Reaction Reaction Mixture Reactants->Reaction Solvent Butanone and Aqueous NaHCO3 Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Other synthetic strategies for benzoxazinone derivatives include palladium-catalyzed carbonylation and copper-catalyzed tandem reactions.[7]

Biological Activities and Signaling Pathways

The this compound scaffold is present in numerous compounds exhibiting a wide range of biological activities, making it a structure of significant interest in medicinal chemistry and drug discovery.[8][9] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[8][9][10][11]

Anticancer Activity

Certain derivatives of this compound have demonstrated notable anticancer properties.[11] For instance, a series of 1,2,3-triazole derivatives of this scaffold were found to inhibit the growth of Huh-7 liver cancer cells.[11] The proposed mechanism involves the intercalation of these rigid, planar molecules into tumor cell DNA, leading to DNA damage and subsequent apoptosis.[11] This process is marked by the upregulation of γ-H2AX, a marker of DNA double-strand breaks, and the activation of caspase-7, a key executioner caspase in the apoptotic pathway.[11]

DNA Damage and Apoptosis Induction Pathway:

G Compound This compound Derivative Intercalation DNA Intercalation Compound->Intercalation DNA Tumor Cell DNA DNA->Intercalation Damage DNA Damage (γ-H2AX upregulation) Intercalation->Damage Apoptosis Apoptosis (Caspase-7 activation) Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory effects, particularly in the context of neurodegenerative diseases.[12] Studies in microglial cells have shown that certain derivatives can mitigate the inflammatory response induced by lipopolysaccharide (LPS).[12] The mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[12] Activation of this pathway leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines.[12]

Nrf2-HO-1 Anti-inflammatory Pathway:

G Compound This compound Derivative Nrf2 Nrf2 Activation Compound->Nrf2 HO1 HO-1 Expression Nrf2->HO1 ROS Reduced ROS Production HO1->ROS Inflammation Decreased Pro-inflammatory Cytokines ROS->Inflammation

Caption: Anti-inflammatory signaling pathway.

Applications in Drug Discovery and Development

The versatile chemical nature and broad spectrum of biological activities make this compound and its derivatives promising scaffolds for the development of new therapeutic agents.[8][9] The rigid planar structure of the core is a desirable feature for designing molecules that can interact with biological targets such as DNA and protein active sites.[11] Its derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[8][9][10][11] Furthermore, the favorable safety profiles observed for some of these compounds in preliminary studies enhance their potential for further preclinical and clinical development.[11][12]

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one core is a pivotal heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its prevalence in both naturally occurring bioactive compounds and synthetically derived molecules with a wide spectrum of pharmacological activities underscores its importance as a "privileged structure." This technical guide provides an in-depth exploration of the discovery and historical development of this versatile scaffold, detailing seminal synthetic methodologies, presenting key quantitative data, and visualizing the logical and experimental workflows that have defined its evolution. From its early recognition as a structural motif in plant defense compounds to its current status as a cornerstone for the development of targeted therapeutics, the history of this compound offers valuable insights into the enduring legacy of heterocyclic chemistry in modern scientific discovery.

Introduction: A Tale of Two Origins

The story of the this compound scaffold is not one of a single, dramatic discovery, but rather a gradual elucidation of its significance from two parallel streams of scientific inquiry: natural product chemistry and synthetic organic chemistry.

Natural Occurrence: The Benzoxazinoids

Long before its synthetic potential was fully realized, the 1,4-benzoxazinone core was being produced by nature. In cereals such as maize, wheat, and rye, a class of secondary metabolites known as benzoxazinoids play a crucial role in the plant's defense against pests and pathogens.[1] These compounds, which exist as glycosides in the intact plant tissue, are hydrolyzed upon tissue damage to release their bioactive aglycones, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA).[1] The investigation into these natural defense chemicals, which began in earnest in the mid-20th century, provided the first glimpse into the biological potential of the 1,4-benzoxazinone skeleton.[2]

Synthetic Milestones: The Rise of a Versatile Heterocycle

While the broader class of benzoxazines has been known for over a century, with early reports on related isomers like 4H-3,1-benzoxazin-4-ones dating back to 1902, the specific this compound ring system gained prominence through the development of efficient and reliable synthetic routes.[3] These methods unlocked the ability for chemists to systematically modify the core structure, leading to the exploration of its vast chemical space and the subsequent discovery of its wide-ranging biological activities.[4][5] This has led to its classification as a privileged scaffold in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, antifungal, and kinase-inhibiting agents.[5][6][7]

The following sections will delve into the key historical developments, provide detailed experimental protocols for foundational syntheses, and summarize the physicochemical and biological data that characterize this important heterocyclic core.

Historical Timeline

The journey of this compound from a natural curiosity to a synthetic workhorse can be visualized through a series of key milestones.

G cluster_0 Early Discoveries & Natural Products cluster_1 Synthetic Development & Biological Exploration 1902 1902: First synthesis of a benzoxazinone isomer (4H-3,1-benzoxazin-4-one) by Heller and Fiesselmann. Mid-20th Century Mid-20th Century: Isolation and characterization of benzoxazinoids (e.g., DIBOA, DIMBOA) from cereal crops. 1980s 1980s: Development of general and convenient synthetic routes, making the scaffold readily accessible. Mid-20th Century->1980s 1990s-2000s 1990s-2000s: Recognition as a 'privileged scaffold' in medicinal chemistry; exploration of diverse biological activities. 1980s->1990s-2000s 2010s-Present 2010s-Present: Design of targeted therapies, including kinase inhibitors (CDK9, PI3K/mTOR) and other advanced drug candidates. 1990s-2000s->2010s-Present

Caption: A timeline of key milestones in the history of this compound.

Foundational Synthetic Protocols

The accessibility of the this compound core is largely due to two robust and versatile synthetic strategies. These methods provide the foundation upon which countless derivatives have been built.

Method 1: Cyclization of o-Aminophenol with Chloroacetyl Chloride

This direct, two-step approach is one of the most common methods for the synthesis of the parent scaffold. It involves an initial N-acylation of o-aminophenol, followed by an intramolecular Williamson ether synthesis (cyclization).

G Synthesis from o-Aminophenol o-Aminophenol o-Aminophenol Step1 Step 1: N-Acylation (Base, e.g., K2CO3) o-Aminophenol->Step1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Step1 Intermediate N-(2-hydroxyphenyl)- 2-chloroacetamide Step2 Step2 Intermediate->Step2 Step 2: Intramolecular Cyclization (Base, heat) Product This compound Step1->Intermediate Step2->Product

Caption: Workflow for the synthesis of this compound from o-aminophenol.

Experimental Protocol:

  • Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloroacetamide

    • To a stirred solution of o-aminophenol (1.0 eq) in a suitable solvent (e.g., acetone, THF) at 0-5 °C, add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.1 eq).[8]

    • Add chloroacetyl chloride (1.0 eq) dropwise to the mixture, ensuring the temperature remains below 10 °C.[8]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide, which can often be used in the next step without further purification.

  • Step 2: Synthesis of this compound

    • Dissolve the crude N-(2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).[8]

    • Add a base, typically anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[9]

Method 2: Reductive Cyclization of 2-Nitrophenol Derivatives

This alternative two-step strategy is also widely employed and is particularly useful for creating substituted benzoxazinones. It begins with an O-alkylation of a 2-nitrophenol, followed by a reduction of the nitro group which spontaneously cyclizes to form the lactam ring.

G Reductive Cyclization Pathway 2-Nitrophenol 2-Nitrophenol Step1 Step 1: O-Alkylation (Base, e.g., K2CO3) 2-Nitrophenol->Step1 Alkylating_Agent Alkyl 2-haloacetate (e.g., Methyl bromoacetate) Alkylating_Agent->Step1 Intermediate Alkyl 2-(2-nitrophenoxy)acetate Step2 Step2 Intermediate->Step2 Step 2: Reductive Cyclization (e.g., Fe/AcOH, H2/Pd-C) Product This compound Step1->Intermediate Step2->Product

Caption: Workflow for the synthesis via reductive cyclization of a 2-nitrophenol derivative.

Experimental Protocol:

  • Step 1: Synthesis of Alkyl 2-(2-nitrophenoxy)acetate

    • In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 15-30 minutes.

    • Add an alkyl 2-haloacetate, such as methyl bromoacetate (1.1 eq), to the suspension.

    • Heat the reaction to reflux and stir for 6-12 hours, monitoring completion by TLC.

    • After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure.

    • The resulting crude ester can be purified by column chromatography or used directly in the next step.

  • Step 2: Reductive Cyclization to this compound

    • Dissolve the alkyl 2-(2-nitrophenoxy)acetate intermediate (1.0 eq) in a suitable solvent, such as acetic acid or ethanol.[10]

    • Add a reducing agent. A common and effective system is iron powder (Fe, 4-6 eq) in acetic acid.[10] Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

    • Heat the reaction mixture to reflux for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular aminolysis of the ester to form the lactam ring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of celite to remove the catalyst/iron salts.

    • Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize key quantitative data for the parent this compound scaffold and selected bioactive derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 5466-88-6N/A
Molecular Formula C₈H₇NO₂N/A
Molecular Weight 149.15 g/mol N/A
Melting Point 173-175 °CN/A
Appearance SolidN/A
Solubility Soluble in methanol, tolueneN/A
Table 2: Selected Bioactive Derivatives and Their Activities
DerivativeTarget/ActivityIC₅₀ / PotencyReference
Compound 12g EGFR Inhibitor (Anticancer)0.46 µM[6]
Compound 14n Mineralocorticoid Receptor Antagonist41 nM[6]
Compound 6 PI3Kα Inhibitor (Anticancer)0.63 nM[5]
Compound 32k CDK9 Inhibitor (Anticancer)N/A (Potent activity reported)N/A
Compound 7d Acetylcholinesterase (AChE) InhibitorKᵢ = 20.2 µM[7]
2-ethyl-2H-1,4-benzoxazin-3(4H)-one AntifungalComplete inhibition at 200 mg/LN/A

Conclusion and Future Outlook

The this compound scaffold has traced a remarkable path from its origins as a plant-derived defense molecule to its current standing as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its conformational rigidity and capacity for diverse functionalization, has cemented its role as a privileged structure for the generation of novel bioactive compounds. The historical progression from broad-spectrum biocides to highly selective kinase inhibitors illustrates a clear trend towards rational drug design, a journey powered by a deepening understanding of the scaffold's structure-activity relationships.

For researchers, scientists, and drug development professionals, the this compound core continues to represent a fertile ground for innovation. Future research will likely focus on leveraging computational methods for the de novo design of next-generation derivatives, exploring novel biological targets, and expanding its application into new therapeutic areas. The rich history and robust chemistry of this exceptional scaffold ensure that it will remain a molecule of significant interest for years to come.

References

The Natural Occurrence and Biological Significance of 2H-1,4-Benzoxazin-3(4H)-one in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2H-1,4-Benzoxazin-3(4H)-one, commonly known as DIBOA, and its derivatives are a class of plant secondary metabolites crucial for defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the natural occurrence of these benzoxazinoids in the plant kingdom, with a particular focus on their biosynthesis, quantification, and role in signaling pathways. Detailed experimental protocols for their extraction and analysis are provided, and key signaling pathways are visualized to facilitate a deeper understanding of their biological functions. All quantitative data have been summarized in structured tables for comparative analysis.

Introduction

Benzoxazinoids, including this compound (DIBOA) and its methoxy derivative DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one), are a group of indole-derived defensive compounds.[1] Primarily found in the Poaceae family, which includes major crops like maize, wheat, and rye, these compounds are also present in some dicotyledonous plants.[1][2] Stored as inactive glucosides in plant vacuoles, they are rapidly converted to their toxic aglycone forms upon tissue damage by endogenous β-glucosidases.[3][4] This activation is a key component of the plant's induced defense system. This guide will delve into the distribution, biosynthesis, analytical methodologies, and signaling functions of these important natural products.

Natural Occurrence and Distribution

The distribution of this compound and its derivatives is widespread within the plant kingdom, though concentrations vary significantly between species, tissues, and developmental stages.

Distribution in Plant Families

Benzoxazinoids are most famously associated with the Poaceae (grass) family, where they have been extensively studied in maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1][2] However, their presence is not limited to grasses. They have also been identified in several dicot families, including:

  • Acanthaceae [2]

  • Ranunculaceae [2]

  • Plantaginaceae [1]

  • Lamiaceae [1]

Quantitative Data on Benzoxazinoid Content

The concentration of DIBOA and its derivatives can vary based on the plant species, tissue type, age of the plant, and environmental conditions. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of DIBOA and DIMBOA in Maize (Zea mays) Seedlings

CompoundTissueConcentrationReference
DIMBOAShoot10 to 30 mM[3]
DIMBOARoot0.5 to 15 mM[3]

Table 2: Concentration of Benzoxazinoids in Wheat (Triticum aestivum) and Rye (Secale cereale)

PlantCompoundTissueConcentrationReference
WheatDIBOA & DIMBOA-Up to 13 mmol/kg fresh weight[2]
RyeDIBOA & DIMBOA-Up to 19 mmol/kg fresh weight[2]
Rye(G)DIBOAAboveground tissueDominant benzoxazinoid[1]
Rye(G)DIMBOARootsDominant benzoxazinoid[1]
Wheat & RyeDIBOA & HBOA-diglycosidesKernelsUp to 0.15 nmol in dry matter[1]

Table 3: Concentration of DIBOA in Dicotyledonous Plants

Plant SpeciesFamilyTissueDIBOA ConcentrationReference
Calceolaria thyrsifloraScrophulariaceaeLeaves145 mmol kg⁻¹ dry wt[5]
Calceolaria thyrsifloraScrophulariaceaeFlowers161 mmol kg⁻¹ dry wt[5]
Stenandrium dulceAcanthaceaeLeaves9.25 mmol kg⁻¹ fr. wt[5]

Biosynthesis of this compound and its Derivatives

The biosynthesis of DIBOA and DIMBOA begins with the precursor indole-3-glycerol phosphate, a branch point from tryptophan biosynthesis.[1] The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster.[3]

The key steps in the biosynthesis are:

  • Indole formation: BX1 converts indole-3-glycerol phosphate to indole.[3]

  • Hydroxylation: A series of four cytochrome P450 enzymes (BX2 to BX5) catalyze the consecutive hydroxylation of indole to form DIBOA.[3]

  • Glucosylation: DIBOA is stabilized by glucosylation, a reaction catalyzed by UDP-glucosyltransferases (UGTs) BX8 and BX9, to form DIBOA-Glc.[3]

  • Conversion to DIMBOA-Glc: In plants that produce DIMBOA, DIBOA-Glc is further hydroxylated by the 2-oxoglutarate-dependent dioxygenase (ODD) BX6.[3] The resulting intermediate is then methylated by the O-methyltransferase (OMT) BX7 to yield DIMBOA-Glc.[3]

Further modifications to the core benzoxazinoid structure can occur, leading to a diversity of related compounds.[1]

Biosynthesis_Pathway cluster_tryptophan Tryptophan Biosynthesis cluster_benzoxazinoid Benzoxazinoid Biosynthesis Indole-3-glycerol-phosphate Indole-3-glycerol-phosphate Indole Indole Indole-3-glycerol-phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 (Cytochrome P450s) DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8, BX9 (UGTs) TRIBOA-Glc 2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside DIBOA-Glc->TRIBOA-Glc BX6 (ODD) DIMBOA-Glc DIMBOA-Glc TRIBOA-Glc->DIMBOA-Glc BX7 (OMT)

Figure 1. Biosynthetic pathway of DIBOA and DIMBOA.

Experimental Protocols

Accurate quantification and characterization of this compound and its derivatives are essential for research in this field. The following sections detail common methodologies for their extraction and analysis.

Extraction from Plant Material

A general protocol for the extraction of benzoxazinoids from plant tissues is as follows:

  • Sample Preparation: Flash-freeze fresh plant material in liquid nitrogen and grind to a fine powder.

  • Extraction Solvent: Use a mixture of methanol, water, and formic acid (e.g., 70:30:0.1 v/v/v).[5][6]

  • Extraction Procedure:

    • Add 1 mL of extraction solvent to 100 mg of powdered plant tissue.[5][6]

    • Vortex the mixture for 20-60 seconds.[5][6]

    • Centrifuge at high speed (e.g., 13,000-20,000 x g) for 20 minutes at 4-10°C.[5][6][7]

    • Collect the supernatant for analysis.

  • Dilution: Depending on the concentration, the extract may need to be diluted prior to analysis.[5][6]

Extraction_Workflow Start Plant Tissue Sample Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with Methanol:Water:Formic Acid Grinding->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analyze by HPLC or LC-MS/MS Supernatant->Analysis

Figure 2. General workflow for benzoxazinoid extraction.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of benzoxazinoids.

  • Column: A C18 reverse-phase column is typically used.[8][9]

  • Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is common.[5][6][8][9]

  • Detection: A photodiode array (PDA) detector is often used for detection.[5][6]

Example HPLC Gradient:

Time (min)% Aqueous (0.1% Formic Acid)% Acetonitrile
09010
184060
18.22080
202080
20.29010
269010
This is an example gradient and may require optimization for specific applications.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of benzoxazinoids, especially in complex matrices.

  • Ionization: Electrospray ionization (ESI) is commonly used.[5][6]

  • Mass Analyzer: A triple quadrupole or quadrupole time-of-flight (QTOF) mass spectrometer allows for targeted analysis (Multiple Reaction Monitoring - MRM) or high-resolution mass detection.

  • Data Acquisition: Data-dependent acquisition can be used to trigger MS/MS scans for the identification of unknown benzoxazinoids.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of novel benzoxazinoids.[1][11] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the chemical structure and stereochemistry of the isolated compounds.[11]

Role in Plant Signaling Pathways

This compound and its derivatives are not only direct defense compounds but also play a role in plant signaling, modulating various physiological responses.

Induction of Callose Deposition

DIMBOA is a key signaling molecule in the induction of callose deposition at the site of aphid feeding or pathogen attack.[3][12][13] Callose acts as a physical barrier, strengthening the cell wall and limiting the spread of pathogens and access of insects to the phloem.[3] Interestingly, the methylated derivative HDMBOA-Glc does not induce callose deposition, suggesting a high degree of specificity in this signaling pathway.[3][12]

Callose_Induction_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Response Aphid Feeding / Pathogen Attack Aphid Feeding / Pathogen Attack DIMBOA DIMBOA Aphid Feeding / Pathogen Attack->DIMBOA Induces Signaling Cascade Downstream Signaling (Receptor-mediated) DIMBOA->Signaling Cascade Activates Callose Deposition Callose Deposition Signaling Cascade->Callose Deposition Leads to

Figure 3. DIMBOA-mediated induction of callose deposition.

Crosstalk with Phytohormone Signaling

Benzoxazinoids interact with major phytohormone signaling pathways, including those of auxin and jasmonic acid (JA).

  • Auxin Signaling: DIBOA and its degradation product BOA have been shown to inhibit the binding of auxin to its receptors, thereby interfering with auxin-induced growth.[14] This suggests a role for benzoxazinoids in modulating plant development.

  • Jasmonic Acid (JA) Signaling: There is significant crosstalk between benzoxazinoid biosynthesis and JA signaling, a key pathway in plant defense against herbivores.[15] JA can induce the expression of Bx genes, leading to increased benzoxazinoid accumulation.[12] This represents a synergistic interaction that enhances the plant's defensive capabilities.

Hormone_Crosstalk cluster_herbivory Stimulus cluster_signaling Hormone Signaling cluster_response Response Herbivore Attack Herbivore Attack JA Jasmonic Acid Herbivore Attack->JA Induces Benzoxazinoid Biosynthesis Benzoxazinoid Biosynthesis JA->Benzoxazinoid Biosynthesis Activates Auxin Auxin Growth Inhibition Growth Inhibition Auxin->Growth Inhibition Inhibited by Benzoxazinoids Benzoxazinoid Biosynthesis->Growth Inhibition Contributes to

Figure 4. Crosstalk between benzoxazinoid and hormone signaling.

Conclusion

This compound and its derivatives are multifaceted compounds that play a vital role in the chemical ecology of many plant species. Their functions extend beyond direct toxicity to pests and pathogens to include intricate roles in plant signaling networks. A thorough understanding of their biosynthesis, distribution, and biological activity is crucial for leveraging these natural products in crop protection and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

An In-Depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in diverse areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective method involves a two-step process starting from substituted 2-nitrophenols.

A generalized synthetic workflow is depicted below:

Synthetic Workflow Start Substituted 2-Nitrophenol Intermediate1 O-alkylation with α-bromoalkanoate Start->Intermediate1 Intermediate2 2-Nitro Ester Intermediate Intermediate1->Intermediate2 Reaction2 Reductive Cyclization Intermediate2->Reaction2 Product 2-Alkyl-2H-1,4-benzoxazin -3(4H)-one Reaction2->Product

Caption: General synthetic workflow for 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.

Further modifications, such as the introduction of a 1,2,3-triazole moiety, have been explored to enhance the biological activity of the core structure. This often involves the synthesis of an alkyne- or azide-functionalized benzoxazinone, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1]

Quantitative Biological Activity

The therapeutic potential of this compound derivatives has been quantified across various biological assays. The following tables summarize key in vitro and in vivo data for representative compounds.

Anticancer Activity
Compound IDCell LineAssayIC50 (µM)Reference
c5 Huh-7 (Liver Cancer)MTT28.48[1]
c14 Huh-7 (Liver Cancer)MTT32.60[1]
c16 Huh-7 (Liver Cancer)MTT31.87[1]
c18 Huh-7 (Liver Cancer)MTT19.05[1]
8d-1 PI3KαKinase Assay0.00063[2]
Anti-inflammatory Activity
Compound IDCell LineAssayParameter MeasuredInhibition/EffectReference
e2 BV-2 (Microglia)Griess AssayNO ProductionSignificant Reduction[3]
e16 BV-2 (Microglia)Griess AssayNO ProductionSignificant Reduction[3]
e20 BV-2 (Microglia)Griess AssayNO ProductionSignificant Reduction[3]
Anticonvulsant Activity
Compound IDTest ModelED50 (mg/kg)Protective Index (PI)Reference
4b Maximal Electroshock (MES)31.77.2[4]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon these findings.

Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

This protocol outlines a general two-step synthesis.

Step 1: O-alkylation of 2-nitrophenols

  • To a solution of the appropriately substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for a designated period.

  • Add the corresponding methyl 2-bromoalkanoate dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting 2-nitro ester intermediate by column chromatography or recrystallization.

Step 2: Reductive Cyclization

  • Dissolve the purified 2-nitro ester intermediate in a suitable solvent (e.g., ethanol, methanol).

  • Add a reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid) or a catalyst for hydrogenation (e.g., Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron residues.

  • Evaporate the solvent under reduced pressure.

  • Purify the final 2-alkyl-2H-1,4-benzoxazin-3(4H)-one product by column chromatography or recrystallization.

Antifungal Activity Assessment (Mycelium Growth Rate Method)
  • Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

  • Incorporate the test compounds at the desired concentrations into the molten PDA medium.

  • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at an appropriate temperature for several days.

  • Measure the radial growth of the fungal mycelium in both the treated and control plates.

  • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.[5]

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticonvulsant Activity Assessment (Maximal Electroshock Test)

The maximal electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity.

  • Administer the test compounds intraperitoneally (i.p.) to mice.

  • After a set period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via auricular electrodes.[7]

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a positive result.

  • Determine the median effective dose (ED50) for protection against MES-induced seizures.

  • Assess neurotoxicity using the rotarod test to determine the median toxic dose (TD50).

  • Calculate the protective index (PI = TD50/ED50) to evaluate the compound's margin of safety.[4]

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the biological effects of this compound derivatives. Understanding these mechanisms is crucial for rational drug design and development.

Nrf2-HO-1 Pathway Activation

Certain 1,2,3-triazole-modified this compound derivatives have demonstrated anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway in microglial cells.[3]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Degradation Ubiquitination & Degradation Nrf2_c->Degradation Inhibited by Derivative Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Derivative Benzoxazinone Derivative Derivative->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Leads to

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. The benzoxazinone derivatives can inhibit the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription and subsequent anti-inflammatory effects.[3][8]

PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 4-phenyl-2H-benzo[b][4][9]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[2]

PI3K_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Derivative Benzoxazinone Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits

References

Spectroscopic Profile of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core heterocyclic compound, 2H-1,4-Benzoxazin-3(4H)-one. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for data acquisition.

Chemical Structure and Properties

This compound is a bicyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] It has a melting point of 173-175 °C.[1]

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.66s1HN-H
6.83m4HAr-H
4.46s2HO-CH₂

Note: The aromatic region (Ar-H) is complex and may not be a simple singlet as suggested by some literature. A multiplet is expected due to the different electronic environments of the four aromatic protons.[2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.0 - 175.0C=O (Amide)
140.0 - 150.0C-N (Aromatic)
115.0 - 140.0C (Aromatic)
110.0 - 125.0C-O (Aromatic)
60.0 - 70.0O-CH₂

Note: Predicted chemical shift ranges based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadN-H Stretch
3000 - 3100MediumC-H Stretch (Aromatic)
2850 - 2960MediumC-H Stretch (Aliphatic)
1670 - 1700StrongC=O Stretch (Amide)
1500 - 1600Medium to StrongC=C Stretch (Aromatic)
1200 - 1300StrongC-O Stretch (Ether)
1100 - 1250StrongC-N Stretch

Note: Characteristic absorption bands expected for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
149Moderate[M]⁺ (Molecular Ion)
120High[M - COH]⁺

Source: PubChem CID 72757[3]

Experimental Protocols

Synthesis of this compound

A common and convenient method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of an o-aminophenol with chloroacetyl chloride.[2]

Procedure:

  • A mixture of o-aminophenol (1 equivalent) and a suitable base (e.g., anhydrous potassium carbonate) is prepared in a dry solvent such as acetone.

  • The mixture is cooled in an ice bath.

  • Chloroacetyl chloride (1.15 equivalents) is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to come to room temperature and then refluxed for several hours.

  • Upon cooling, the product crystallizes and can be collected by filtration.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions o-Aminophenol o-Aminophenol Reaction Reaction o-Aminophenol->Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Reflux Reflux Reflux->Reaction Workup Workup Reaction->Workup Cooling & Filtration This compound This compound Workup->this compound Purification

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Spectroscopic_Analysis_Workflow Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy Dissolve in deuterated solvent IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Prepare KBr pellet or use ATR Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Introduce into EI source NMR Spectra (1H, 13C) NMR Spectra (1H, 13C) NMR Spectroscopy->NMR Spectra (1H, 13C) IR Spectrum IR Spectrum IR Spectroscopy->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometry->Mass Spectrum

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one. It includes detailed experimental protocols, structured data tables for key quantitative information, and visualizations of relevant chemical and biological pathways to support advanced research and development.

Chemical Identity and Properties

This compound, a heterocyclic building block, is integral to the synthesis of various natural and synthetic organic compounds.[1][2][3][4][5][6] It serves as a foundational scaffold in medicinal chemistry due to its presence in molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][7][8][9] The compound is characterized by a benzene ring fused to an oxazine moiety.[10]

Table 1: Core Identifiers and Physical Properties

PropertyValue
CAS Number 5466-88-6[1][2][3][10][11][12][13]
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazin-3-one
Synonyms 4H-Benzo[14][15]oxazin-3-one, 2H-1,4-Benzoxazin-3-one[10]
Molecular Formula C₈H₇NO₂[10][11][13][16]
Molecular Weight 149.15 g/mol [7][11][17]
Appearance White to cream or off-white crystalline powder or flakes.[1][10]
Melting Point 170.0-176.0 °C; 173-175 °C[1][2][3][4][5][6][11][12]; 174 °C[16]
Boiling Point 337.7 ± 31.0 °C (Predicted)[1]
Density 1.244 ± 0.06 g/cm³ (Predicted)[1]
pKa 12.89 ± 0.20 (Predicted)[1]
Solubility Soluble in methanol (25 mg/mL, clear, colorless).[1][2][3][6][11] Also soluble in other organic solvents like ethanol and acetone, with limited solubility in water.[10]
InChI Key QRCGFTXRXYMJOS-UHFFFAOYSA-N[2][3][10][11][13][18]
SMILES O=C1COC2=CC=CC=C2N1[2][3][11][16]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound and its derivatives.

Table 2: Spectroscopic Data Summary

TechniqueData Highlights
¹H NMR Data for derivatives are available, for example, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one shows signals at δ (ppm): 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, 1H, CH), 1.99–1.89 (m, 2H, CH₂), 1.10 (t, 3H, CH₃).[15]
¹³C NMR For the 2-ethyl derivative, characteristic peaks appear at δ (ppm): 168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4.[15]
Mass Spec (MS) GC/MS analysis of the 2-ethyl derivative shows a molecular ion peak (M⁺) at m/z 177.[15] The base peak is often observed at m/z 120.[7][15]
Infrared (IR) Spectra can be obtained via techniques like Mull or ATR-IR.[7] Key absorptions are expected for N-H, C=O (amide), and C-O-C stretching.
UV-Vis λmax: 286 nm (in Ethanol).[1][12]

Chemical Synthesis and Reactivity

This compound is a stable compound under normal conditions.[10] It is a key intermediate for synthesizing a wide range of derivatives.[1][2][3][4][5][6] A common and efficient method for its synthesis involves the reaction of o-aminophenol with chloroacetyl chloride.[1][3][4][5] The core structure can be functionalized at various positions to create derivatives with enhanced biological activities.[7][14]

Synthesis_Workflow A o-Aminophenol C N-Acylation A->C B Chloroacetyl Chloride B->C D N-(2-hydroxyphenyl)- 2-chloroacetamide (Intermediate) C->D Base (e.g., NaHCO₃) Solvent (e.g., Butanone) E Intramolecular Cyclization (Williamson Ether Synthesis) D->E F This compound E->F Base (e.g., K₂CO₃) Heat

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound exhibit a broad spectrum of biological activities. They have shown notable potential as antifungal agents, particularly against Candida albicans, and as anti-inflammatory agents.[9][14][19] Recent studies have demonstrated that certain derivatives can induce DNA damage in tumor cells and alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway.[8]

The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[20][21] Under stress conditions, the transcription factor Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action initiates the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which plays a key role in anti-inflammatory and antioxidant responses.[12][22]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Degradation (Normal State) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Binding Compound Benzoxazinone Derivative (Oxidative Stress) Compound->Keap1 Induces Stress ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene Transcription Gene Transcription HO1->Transcription Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Binds to Response Cytoprotective Response (Anti-inflammatory, Antioxidant) Transcription->Response

Activation of the Nrf2/HO-1 pathway by Benzoxazinone derivatives.

Experimental Protocols

Synthesis of this compound[4][5][26]

This protocol describes a general two-step synthesis from o-aminophenol.

  • Step 1: N-Acylation.

    • Dissolve o-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or butanone in a round-bottom flask.

    • Add a base, for example, potassium carbonate (K₂CO₃) or aqueous sodium bicarbonate (NaHCO₃) (1.5 eq).

    • Cool the mixture in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxyphenyl)-2-chloroacetamide.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the crude intermediate from Step 1 in an anhydrous solvent like dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.[23]

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Melting Point Determination[1][3][11][16][17]
  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[15]

  • Measurement:

    • Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[1]

    • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.[1]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).

NMR Spectroscopy[2][12][15][18][22]
  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2][11][14]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[17]

    • Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy[10][14][27][28][29]
  • Attenuated Total Reflectance (ATR) Method (for solids):

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the powdered solid sample directly onto the ATR crystal.

    • Apply pressure using the clamp to ensure good contact between the sample and the crystal.[10]

    • Collect the sample spectrum.

  • KBr Pellet Method (for solids):

    • Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[10][24]

    • Place the mixture into a pellet die and use a hydraulic press to form a transparent or translucent pellet.[10][24]

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)[20][30][31][32][33]
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.

  • Detection (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source. It is typically ionized by electron impact (EI), causing it to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance, generating a mass spectrum that serves as a molecular fingerprint.[25][26]

Safety Information

This compound is classified as an irritant.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and a dust mask.[1][2]

References

The Diverse Biological Activities of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-1,4-Benzoxazin-3(4H)-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] This technical guide provides an in-depth overview of the key biological activities associated with this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support researchers and drug development professionals.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The rigid, planar structure of this scaffold is thought to facilitate intercalation into DNA, leading to DNA damage and subsequent cell death pathways such as apoptosis and autophagy.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives, presented as IC50 values.

Compound IDCancer Cell LineIC50 (µM)Reference
c5Huh-7 (Liver Cancer)28.48[1]
c14Huh-7 (Liver Cancer)32.60[1]
c16Huh-7 (Liver Cancer)31.87[1]
c18Huh-7 (Liver Cancer)19.05[1]
12gBreast Cancer Lines0.46 (EGFR inhibition)[1]
5bMCF-7 (Breast Cancer)17.08 µg/mL[1]
5bHeLa (Cervical Cancer)15.38 µg/mL[1]
3cA549 (Lung Cancer)3.29[1]
14bA549 (Lung Cancer)7.59[4]
14cA549 (Lung Cancer)18.52[4]
8d-1PI3Kα0.00063[5]
32kCDK9Potent Inhibition[6]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[7]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: DNA Damage and Apoptosis Induction

The anticancer activity of certain this compound derivatives is attributed to their ability to induce DNA damage, leading to the activation of apoptotic pathways.

DNA_Damage_Apoptosis cluster_0 Cellular Response to Benzoxazinone Derivatives Benzoxazinone This compound Derivative DNA Nuclear DNA Benzoxazinone->DNA Intercalation DNA_Damage DNA Damage DNA->DNA_Damage gH2AX γ-H2AX Upregulation DNA_Damage->gH2AX Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy DNA_Damage->Autophagy Caspase7 Caspase-7 Activation Apoptosis->Caspase7 LC3 LC3 Expression Autophagy->LC3 Nrf2_HO1_Pathway cluster_1 Anti-inflammatory Signaling cluster_nucleus Benzoxazinone This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Activation ROS Reduced ROS HO1->ROS Inflammation Reduced Inflammation ROS->Inflammation PI3K_mTOR_Pathway cluster_2 PI3K/mTOR Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Benzoxazinone 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivative Benzoxazinone->PI3K Inhibition mTORC1 mTORC1 Benzoxazinone->mTORC1 Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth

References

Potential Therapeutic Targets of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound class, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The primary mechanisms implicated in their anticancer activity include the induction of DNA damage, inhibition of key enzymes involved in cell cycle regulation and signaling, and modulation of apoptosis and autophagy.

DNA Intercalation and Damage

The rigid, planar structure of the this compound core is believed to facilitate intercalation into DNA, leading to DNA damage and subsequent cell death.[1] Several studies have synthesized derivatives, often linked to other heterocyclic moieties like 1,2,3-triazoles, and evaluated their ability to induce DNA damage and apoptosis in cancer cells.[1][2]

Experimental Workflow: Evaluation of Anticancer Activity

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound Derivatives cell_lines Treatment of Cancer Cell Lines (e.g., A549, Huh-7, MCF-7) synthesis->cell_lines viability Cell Viability Assay (e.g., MTT Assay) cell_lines->viability apoptosis Apoptosis Analysis (Flow Cytometry) cell_lines->apoptosis ros ROS Level Measurement cell_lines->ros western Western Blot Analysis (DNA damage, autophagy markers) cell_lines->western xenograft Tumor Xenograft Model (e.g., in mice) viability->xenograft efficacy Evaluation of Tumor Growth Inhibition xenograft->efficacy

Caption: Workflow for the synthesis and evaluation of anticancer properties of this compound derivatives.

Enzyme Inhibition

CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in hematologic malignancies. A novel series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives has been identified as potent and selective CDK9 inhibitors.[5]

The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival. A derivative of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one, compound 8d-1 , was identified as a potent pan-class I PI3K/mTOR dual inhibitor with an IC50 of 0.63 nM against PI3Kα.[6] This compound demonstrated significant efficacy in HeLa and A549 tumor xenograft models.[6]

An amide hybrid of this compound exhibited potent inhibitory activity against EGFR with an IC50 value of 0.46 μM, showing superior efficacy against breast cancer cell lines compared to erlotinib.[1]

Quantitative Data: Anticancer Activity
Compound/DerivativeTarget/Cell LineActivity (IC50/Ki)Reference
Imidazole derivative 9cMV4-11 (acute myeloid leukemia)Potent anti-leukemic agent[3]
c5Huh-7 (liver cancer)28.48 μM[1]
c14Huh-7 (liver cancer)32.60 μM[1]
c16Huh-7 (liver cancer)31.87 μM[1]
c18Huh-7 (liver cancer)19.05 μM[1]
12g (amide hybrid)EGFR0.46 μM[1]
14bA549 (lung cancer)7.59 ± 0.31 μM[2]
14cA549 (lung cancer)18.52 ± 0.59 μM[2]
8d-1PI3Kα0.63 nM[6]
32kCDK9Selective inhibitor[5]

Anti-inflammatory Activity

Derivatives of this compound have shown promise in the treatment of neuroinflammatory conditions by modulating key inflammatory pathways in microglial cells.

Nrf2-HO-1 Signaling Pathway

Several this compound derivatives, particularly those modified with a 1,2,3-triazole moiety, have been shown to significantly activate the Nrf2-HO-1 pathway.[7] This activation leads to a reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and alleviates microglial inflammation.[7][8] These compounds effectively reduced the production of nitric oxide (NO) and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][9]

Signaling Pathway: Nrf2-HO-1 Activation

G cluster_pathway Nrf2-HO-1 Signaling Pathway LPS LPS ROS ROS Production LPS->ROS Inflammation Inflammation (IL-1β, IL-6, TNF-α) ROS->Inflammation Benzoxazinone This compound Derivatives Keap1 Keap1 Benzoxazinone->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 Expression ARE->HO1 HO1->ROS HO1->Inflammation

Caption: Activation of the Nrf2-HO-1 pathway by this compound derivatives, leading to reduced inflammation.

Central Nervous System (CNS) Activity

The this compound scaffold has been utilized to develop agents targeting various receptors in the central nervous system, suggesting potential applications in treating psychiatric disorders.

Serotonin Receptor Modulation

Derivatives of 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their binding affinity and functional activity at serotonin receptors.

  • 5-HT1A and 5-HT2A Receptors: Arylpiperazine derivatives have shown high affinity for both 5-HT1A (Ki = 1.25-54 nM) and 5-HT2A (Ki = 27-85 nM) receptors, acting as antagonists or partial agonists.[10]

  • 5-HT3 Receptors: A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been developed as potent and long-acting 5-HT3 receptor antagonists, with one compound exhibiting a Ki of 0.019 nM.[11]

Other CNS Targets
  • Human Acetylcholinesterase (hAChE): A derivative of this compound was identified as a non-competitive inhibitor of hAChE with a Ki value of 20.2 ± 0.9 μM, indicating potential for Alzheimer's disease treatment.[7]

  • Dopamine D2 and Serotonin Receptors: One derivative showed strong activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting its potential as a lead compound for complex neuropsychiatric disorders.

Other Biological Activities

In addition to the major therapeutic areas highlighted above, derivatives of this compound have been reported to possess a range of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Various derivatives have demonstrated antibacterial and antifungal properties.[1][12]

  • Antioxidant Activity: Some compounds have shown antioxidant potential.[13]

  • Antidiabetic Activity: In silico studies have suggested that certain derivatives may act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase, indicating potential for antidiabetic applications.[12]

  • Mineralocorticoid Receptor Antagonism: A highly selective mineralocorticoid receptor antagonist with an IC50 of 41 nM has been developed from this scaffold.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.[14]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., γ-H2AX for DNA damage, LC3 for autophagy).[2]

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Intracellular ROS
  • Cell Treatment: Cells are treated with the test compounds and/or an inflammatory stimulus (e.g., LPS).

  • Probe Loading: Cells are incubated with a fluorescent probe that is sensitive to ROS (e.g., DCFH-DA).

  • Fluorescence Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[7][8]

This guide provides a comprehensive overview of the current understanding of the therapeutic potential of this compound and its derivatives. The diverse range of biological targets highlights the versatility of this scaffold and underscores its importance as a starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacological properties of these promising compounds.

References

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis, Biological Activities, and Mechanisms of 2H-1,4-Benzoxazin-3(4H)-one and its Derivatives

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in various natural products.[1][2][3] This technical guide provides a comprehensive review of the literature, focusing on the synthesis, quantitative biological data, and key signaling pathways associated with this versatile core. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

The synthesis of the this compound core and its derivatives has been approached through several efficient methods. Common strategies involve the cyclization of substituted 2-aminophenols or 2-nitrophenols.

General Synthetic Pathways

One prevalent method involves a two-step process starting from 2-nitrophenols. This includes an initial O-alkylation followed by a reductive cyclization.[4][5] Another common approach is the reaction of 2-aminophenols with various reagents, such as chloroacetyl chloride or α-bromoalkanoates, often under basic conditions.[6][7] More advanced, one-pot synthesis procedures using microwave heating or copper-catalyzed cascade reactions have also been developed to improve efficiency and yield.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones via Reductive Cyclization [4][5]

This protocol describes a two-step synthesis starting from 2-nitrophenols.

  • Step 1: O-alkylation of 2-nitrophenols.

    • To a solution of the appropriate 2-nitrophenol in a suitable solvent (e.g., acetone), an excess of a base such as potassium carbonate (K₂CO₃) is added.

    • The corresponding methyl 2-bromoalkanoate is added dropwise to the mixture.

    • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified to yield the 2-nitro ester intermediate.

  • Step 2: Reductive Cyclization.

    • The 2-nitro ester intermediate is dissolved in an appropriate solvent (e.g., ethanol, acetic acid).

    • A reducing agent, such as iron powder in the presence of acetic acid (Fe/AcOH) or zinc powder with ammonium chloride (Zn/NH₄Cl), is added to the solution.[8]

    • The mixture is heated or stirred at room temperature until the reduction and subsequent cyclization are complete.

    • The catalyst is filtered off, and the solvent is removed in vacuo.

    • The crude product is purified by recrystallization or column chromatography to afford the desired 2-alkyl-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: One-Pot Synthesis from 2-Aminophenols [6]

This protocol outlines a microwave-assisted, one-pot synthesis.

  • A mixture of a 2-aminophenol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) is prepared in a microwave reactor vessel.

  • The appropriate 2-bromoalkanoate is added to the mixture.

  • The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine.

Synthesis Workflow Diagram

General Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Pot Synthesis 2-Nitrophenol 2-Nitrophenol O-Alkylation O-Alkylation 2-Nitrophenol->O-Alkylation Methyl 2-bromoalkanoate, Base (K2CO3) 2-Nitro_Ester 2-Nitro Ester Intermediate O-Alkylation->2-Nitro_Ester Reductive_Cyclization Reductive Cyclization 2-Nitro_Ester->Reductive_Cyclization Fe/AcOH or Zn/NH4Cl Final_Product_1 This compound Reductive_Cyclization->Final_Product_1 2-Aminophenol 2-Aminophenol Microwave_Reaction One-Pot Reaction (Microwave) 2-Aminophenol->Microwave_Reaction 2-Bromoalkanoate, Base, DMF Final_Product_2 This compound Microwave_Reaction->Final_Product_2

Caption: Synthetic routes to this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities. This section summarizes the key findings and presents quantitative data in tabular format.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds.[2][9][10] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, liver, breast, and colon.[2][10] The mechanism of action often involves inducing DNA damage, apoptosis, and autophagy.[9][11][12]

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineActivity TypeIC₅₀ (µM)Reference
14b A549 (Lung)Cytotoxicity7.59 ± 0.31[2][10]
14c A549 (Lung)Cytotoxicity18.52 ± 0.59[2][10]
c5 Huh-7 (Liver)Cytotoxicity28.48[9][11][12]
c14 Huh-7 (Liver)Cytotoxicity32.60[9][11][12]
c16 Huh-7 (Liver)Cytotoxicity31.87[9][11][12]
c18 Huh-7 (Liver)Cytotoxicity19.05[9][11][12]
12g Breast CancerEGFR Inhibition0.46[9][11]
9u Platelet AggregationInhibition9.20[13]
Antifungal Activity

Several this compound derivatives have been screened for their antifungal properties against various phytopathogenic fungi.[4]

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal StrainConcentrationMycelial Growth Inhibition (%)Reference
4a Rhizoctonia solani100 mg L⁻¹100[4]
6 Fusarium culmorum100 mg L⁻¹100[4]
6 Phythophtora cactorum100 mg L⁻¹100[4]
6 Rhizoctonia solani100 mg L⁻¹100[4]
6 Phythophtora cactorum20 mg L⁻¹72[4]
4a, 4g, 6 Various Fungi200 mg L⁻¹100[4]
5L Gibberella zeaeEC₅₀20.06 µg/mL[14]
5o Gibberella zeaeEC₅₀23.17 µg/mL[14]
5q Pellicularia sasakiiEC₅₀26.66 µg/mL[14]
5r Phytophthora infestansEC₅₀15.37 µg/mL[14]
Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives have been investigated, particularly in the context of neuroinflammation.[15][16] Compounds have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells.[15][16]

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineActivityEffectReference
e2, e16, e20 BV-2 (Microglia)NO ProductionSignificant reduction at 10 µM[15][16]
e2, e16, e20 BV-2 (Microglia)Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Significant decrease in transcription levels[15][16]
e2, e16, e20 BV-2 (Microglia)iNOS, COX-2Downregulation of transcription and protein levels[16]
3d Animal ModelRat Paw Edema62.61% inhibition[17]
3d Animal ModelAcetic Acid-induced Writhing62.36% protection[17]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. Key pathways identified include the induction of apoptosis and autophagy in cancer cells and the modulation of inflammatory responses.

Induction of Apoptosis and Autophagy in Cancer Cells

In cancer cells, certain derivatives have been shown to induce DNA damage, which subsequently triggers programmed cell death (apoptosis) and cellular self-digestion (autophagy).[9][11][12] A key indicator of DNA damage is the upregulation of γ-H2AX.[9][11] This leads to the activation of apoptotic pathways, evidenced by increased expression of executioner caspases like caspase-7.[9][11] Concurrently, these compounds can activate autophagy, as shown by enhanced expression of LC3, a key marker for autophagosome formation.[9][11]

Anticancer Mechanism of Action Drug This compound Derivative DNA_Intercalation DNA Intercalation/ Damage Drug->DNA_Intercalation gH2AX Upregulation of γ-H2AX DNA_Intercalation->gH2AX Apoptosis Apoptosis gH2AX->Apoptosis Autophagy Autophagy gH2AX->Autophagy Caspase7 Increased Caspase-7 Expression Apoptosis->Caspase7 LC3 Enhanced LC3 Expression Autophagy->LC3 CellDeath Tumor Cell Death Caspase7->CellDeath LC3->CellDeath

Caption: Apoptosis and autophagy induction by benzoxazinone derivatives.

Anti-inflammatory Mechanism via Nrf2-HO-1 Pathway

In the context of inflammation, particularly in microglial cells, derivatives of this compound have been found to exert their effects by activating the Nrf2-HO-1 signaling pathway.[15] This pathway is a key regulator of cellular antioxidant responses. Under inflammatory conditions (e.g., induced by LPS), there is an increase in reactive oxygen species (ROS). The benzoxazinone derivatives promote the activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This leads to a reduction in ROS levels and a subsequent decrease in the production of pro-inflammatory mediators like NO, iNOS, and COX-2.[15][16]

Anti-inflammatory Signaling Pathway LPS LPS Stimulus ROS Increased ROS Production LPS->ROS Nrf2_Activation Nrf2-HO-1 Pathway Activation ROS->Nrf2_Activation is inhibited by Drug This compound Derivative Drug->Nrf2_Activation ROS_Reduction Reduced ROS Levels Nrf2_Activation->ROS_Reduction Inflammation_Reduction Decreased Pro-inflammatory Mediators (NO, iNOS, COX-2) ROS_Reduction->Inflammation_Reduction Anti_Inflammatory_Effect Anti-inflammatory Effect Inflammation_Reduction->Anti_Inflammatory_Effect

Caption: Nrf2-HO-1 pathway modulation by benzoxazinone derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The diverse biological activities, including potent anticancer, antifungal, and anti-inflammatory effects, highlight its versatility. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The mechanistic insights, particularly the induction of apoptosis and autophagy and the modulation of the Nrf2-HO-1 pathway, provide a solid foundation for future drug development efforts. This guide serves as a comprehensive resource to facilitate further research and exploitation of this promising class of heterocyclic compounds.

References

Methodological & Application

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from o-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

An essential scaffold in medicinal chemistry, 2H-1,4-Benzoxazin-3(4H)-one and its derivatives are integral to the development of novel therapeutic agents due to their broad range of biological activities.[1][2][3] These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4] The synthesis of the core this compound structure is a fundamental process for researchers in drug discovery, commonly starting from o-aminophenol.

This document provides detailed protocols and application notes for the synthesis of this compound from o-aminophenol, tailored for researchers, scientists, and drug development professionals.

Synthetic Pathways Overview

The primary route for synthesizing this compound from o-aminophenol involves a two-step process: N-acylation followed by intramolecular cyclization. This is typically achieved through reaction with a two-carbon electrophile containing a good leaving group, such as chloroacetyl chloride or ethyl chloroacetate. The initial step is the acylation of the more nucleophilic amino group of o-aminophenol. The subsequent step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride, leading to ring closure.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

Several methods have been reported for the synthesis of this compound. The choice of reagents and conditions significantly impacts reaction time and yield. The following table summarizes various reported protocols.

MethodReagentsSolventBaseTemperature (°C)Time (h)Yield (%)
Protocol 1 o-Aminophenol, Chloroacetyl chlorideAcetoneNaHCO₃ (aq)Reflux3~85
Protocol 2 o-Aminophenol, Ethyl chloroacetateEthanolK₂CO₃Reflux12-18~70-80
Protocol 3 (One-Pot) o-Aminophenol, Ethyl chloroacetateIonic LiquidDBU1109~91
Protocol 4 (Palladium-catalyzed) o-Halophenols, 2-ChloroacetamidesTolueneCs₂CO₃11024~90-95
Protocol 5 (Copper-catalyzed) o-Halophenols, 2-Halo-amidesDMFK₂CO₃12012~80-92

Detailed Experimental Protocols

Protocol 1: Synthesis using Chloroacetyl Chloride

This method is a rapid and high-yielding procedure involving the acylation of o-aminophenol with chloroacetyl chloride, followed by in-situ cyclization.

Materials and Equipment:

  • o-Aminophenol

  • Chloroacetyl chloride[5]

  • Acetone

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve o-aminophenol (e.g., 0.1 mol) in 100 mL of acetone.

  • Acylation: To the stirred solution, add chloroacetyl chloride (0.11 mol) dropwise over 15-20 minutes. The reaction is exothermic; maintain gentle stirring.

  • Cyclization: After the addition is complete, add 100 mL of saturated sodium bicarbonate solution to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the volume of acetone under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water.

  • Purification: Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a crystalline solid.

  • Characterization: The final product can be characterized by its melting point (173-175 °C) and spectroscopic methods (NMR, IR).[6]

Protocol 2: Synthesis using Ethyl Chloroacetate

This protocol uses the less reactive ethyl chloroacetate and typically requires a longer reaction time but is also a very effective method.[7]

Materials and Equipment:

  • o-Aminophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol or Acetone[7]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask, add o-aminophenol (e.g., 0.1 mol), ethyl chloroacetate (0.12 mol), and anhydrous potassium carbonate (0.2 mol) in 150 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically slow and may require 12-18 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude solid in a suitable solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer, evaporate the solvent, and recrystallize the residue from ethanol to yield the pure product.

Application in Drug Discovery: A Signaling Pathway Context

Derivatives of this compound are actively investigated for their therapeutic potential. For instance, certain derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[8] Other derivatives exhibit anti-inflammatory effects by activating the Nrf2-HO-1 pathway, which helps in reducing oxidative stress and inflammation in microglial cells.[1][2]

PI3K_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_drug Inhibitory Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Drug Benzoxazinone Derivative Drug->PI3K inhibits Drug->mTOR inhibits

References

The Versatile Scaffold: Applications of 2H-1,4-Benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and favorable biological activity profile.[1][2] This structural motif has been extensively explored as a cornerstone for the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, neurological disorders, and infectious diseases.[3][4][5] Its synthetic accessibility and the ease with which it can be functionalized have made it a highly attractive starting point for drug discovery campaigns.

Derivatives of this compound have demonstrated a wide array of pharmacological activities, attributed to their ability to interact with various biological targets.[5][6] The structural rigidity of the benzoxazinone ring system often facilitates effective binding to enzymes and receptors, leading to potent biological responses.[1] This has spurred the design and synthesis of numerous analogs with tailored properties to enhance efficacy and selectivity for specific therapeutic applications.

Anticancer Applications

A significant area of investigation for this compound derivatives is in oncology. These compounds have shown promise as anticancer agents through multiple mechanisms of action, including the induction of DNA damage, apoptosis, and autophagy.[1][2]

A notable strategy involves the hybridization of the this compound scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles. This approach aims to create molecules capable of intercalating into tumor cell DNA, leading to cell death.[1][2]

Quantitative Data on Anticancer Activity
CompoundCell LineIC50 (µM)Mechanism of ActionReference
c5Huh-7 (Liver Cancer)28.48DNA Damage, Apoptosis, Autophagy[1]
c14Huh-7 (Liver Cancer)32.60DNA Damage, Apoptosis, Autophagy[1]
c16Huh-7 (Liver Cancer)31.87DNA Damage, Apoptosis, Autophagy[1]
c18Huh-7 (Liver Cancer)19.05DNA Damage, Apoptosis, Autophagy[1]
14bA549 (Lung Cancer)7.59 ± 0.31Apoptosis, ROS Elevation, DNA Damage, Autophagy[7][8]
14cA549 (Lung Cancer)18.52 ± 0.59Apoptosis, ROS Elevation, DNA Damage, Autophagy[7][8]
12gBreast Cancer Cell Lines0.46 (EGFR Inhibition)EGFR Inhibition[1]
Experimental Protocols

Synthesis of this compound Linked 1,2,3-Triazole Derivatives (c1-c20 Series):

  • Step 1: Synthesis of Terminal Alkyne Intermediate (b):

    • Condense 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one (compound a) with 3-ethynylbenzoic acid.

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base.

    • The reaction yields the terminal alkyne compound b.[1]

  • Step 2: Click Chemistry for Triazole Formation:

    • React the terminal alkyne compound b with a variety of azide compounds.

    • This copper-catalyzed azide-alkyne cycloaddition (click chemistry) results in the formation of the 20 novel target compounds (c1-c20).[1]

    • Confirm the structures of the final compounds using 1H and 13C NMR spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1]

In Vitro Anticancer Activity Evaluation (MTT Assay):

  • Cell Seeding: Seed human tumor cell lines (e.g., Huh-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway

anticancer_pathway Compound This compound Derivative DNA Tumor Cell DNA Compound->DNA Intercalation DNA_Damage DNA Damage (γ-H2AX upregulation) DNA->DNA_Damage Apoptosis Apoptosis (Caspase-7 activation) DNA_Damage->Apoptosis Autophagy Autophagy (LC3 expression) DNA_Damage->Autophagy Cell_Death Tumor Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Proposed mechanism of anticancer action for this compound derivatives.

Anti-inflammatory Applications

Derivatives of this compound have also been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. The strategy of incorporating a 1,2,3-triazole moiety has been employed to target inflammatory pathways in microglial cells.[9][10]

These compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like IL-1β, IL-6, and TNF-α.[7][10] The mechanism of action is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which helps in mitigating oxidative stress and inflammation.[9][10]

Quantitative Data on Anti-inflammatory Activity
CompoundCell LineEffectMechanism of ActionReference
e2, e16, e20LPS-induced BV-2 microglial cellsReduced NO production, decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)Activation of Nrf2-HO-1 pathway, reduced ROS production[9][10]
Experimental Protocols

Evaluation of Anti-inflammatory Activity in LPS-induced BV-2 Cells:

  • Cell Culture: Culture BV-2 microglial cells in appropriate media.

  • Compound and LPS Treatment: Pre-treat the cells with the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Use the Griess reagent to measure the level of nitrite, a stable product of NO.

    • Quantify the NO production by measuring the absorbance at a specific wavelength.[9]

  • Cytokine Measurement (Real-time PCR):

    • Isolate total RNA from the treated cells.

    • Perform reverse transcription to synthesize cDNA.

    • Use real-time PCR with specific primers for IL-1β, IL-6, and TNF-α to quantify their mRNA expression levels.[7]

  • Western Blot Analysis for Nrf2 and HO-1:

    • Prepare cell lysates from treated cells.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by secondary antibodies.

    • Visualize and quantify the protein bands to assess the activation of the Nrf2-HO-1 pathway.

Signaling Pathway

anti_inflammatory_pathway Compound This compound Derivative BV2_Cell BV-2 Microglial Cell Compound->BV2_Cell Nrf2_HO1 Nrf2-HO-1 Pathway Activation Compound->Nrf2_HO1 Activates Inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) Compound->Inflammation Inhibits LPS LPS LPS->BV2_Cell ROS ROS Production BV2_Cell->ROS BV2_Cell->Inflammation ROS->Inflammation Nrf2_HO1->ROS Inhibits

Caption: Anti-inflammatory mechanism of this compound derivatives in microglial cells.

Antimicrobial and Other Applications

The versatility of the this compound scaffold extends to its use in developing antimicrobial agents.[3][11] Derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3][11][12] For instance, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown notable antifungal activity against Candida albicans.[11][12]

Furthermore, this scaffold has been explored for other therapeutic indications, including:

  • Anticonvulsant activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and showed potent anticonvulsant effects in preclinical models.[13]

  • Neurodegenerative diseases: The anti-inflammatory properties of these derivatives make them potential candidates for treating neurodegenerative diseases where neuroinflammation plays a key role.[9][10]

  • Enzyme inhibition: Specific derivatives have been designed as inhibitors of enzymes such as human leukocyte elastase and serine proteases.[6]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_biological Biological Evaluation cluster_lead Lead Optimization Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., MTT, Griess, PCR) Characterization->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_Vitro_Assays->Mechanism_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Studies->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the development of this compound derivatives.

References

Application Notes and Protocols: 2H-1,4-Benzoxazin-3(4H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-1,4-Benzoxazin-3(4H)-one is a privileged heterocyclic scaffold that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block, with a focus on its application in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies, and the accompanying data highlight the potential of its derivatives in various therapeutic areas.

Synthetic Protocols

The synthesis of the this compound core and its subsequent derivatization can be achieved through several efficient methods. Below are detailed protocols for some of the most common and effective synthetic routes.

Protocol 1: Synthesis of this compound from o-Aminophenol

This protocol describes the direct cyclization of o-aminophenol with chloroacetyl chloride.[1]

Materials:

  • o-Aminophenol

  • Chloroacetyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve o-aminophenol (2.18 g, 0.02 mol) in dry acetone (25 ml).

  • Add anhydrous K₂CO₃ (0.5 g) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (2.26 ml, 0.02 mol) dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Experimental Workflow for Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification o-Aminophenol o-Aminophenol Dissolve o-Aminophenol in Acetone Dissolve o-Aminophenol in Acetone o-Aminophenol->Dissolve o-Aminophenol in Acetone Chloroacetyl Chloride Chloroacetyl Chloride Add Chloroacetyl Chloride dropwise Add Chloroacetyl Chloride dropwise Chloroacetyl Chloride->Add Chloroacetyl Chloride dropwise K2CO3 K2CO3 Add K2CO3 Add K2CO3 K2CO3->Add K2CO3 Acetone Acetone Acetone->Dissolve o-Aminophenol in Acetone Dissolve o-Aminophenol in Acetone->Add K2CO3 Cool to 0-5 C Cool to 0-5 C Add K2CO3->Cool to 0-5 C Cool to 0-5 C->Add Chloroacetyl Chloride dropwise Stir at Room Temperature Stir at Room Temperature Add Chloroacetyl Chloride dropwise->Stir at Room Temperature Filter reaction mixture Filter reaction mixture Stir at Room Temperature->Filter reaction mixture Evaporate solvent Evaporate solvent Filter reaction mixture->Evaporate solvent Recrystallize from Ethanol Recrystallize from Ethanol Evaporate solvent->Recrystallize from Ethanol This compound This compound Recrystallize from Ethanol->this compound

Caption: Synthesis of this compound from o-Aminophenol.

Protocol 2: N-Alkylation of this compound

This protocol details the N-alkylation of the benzoxazinone core, a common step in the synthesis of its derivatives.[1]

Materials:

  • This compound

  • Alkyl or Aryl halide (e.g., benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ to the solution.

  • Add the desired alkyl or aryl halide to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

General Workflow for N-Alkylation

G This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture DMF DMF DMF->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up Work-up Heating->Work-up Purification Purification Work-up->Purification N-substituted Derivative N-substituted Derivative Purification->N-substituted Derivative

Caption: N-Alkylation of this compound.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines.[2][3][4] The mechanism of action often involves the induction of apoptosis, DNA damage, and cell cycle arrest.[2][3]

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
c5Huh-7 (Liver)28.48[2]
c14Huh-7 (Liver)32.60[2]
c16Huh-7 (Liver)31.87[2]
c18Huh-7 (Liver)19.05[2]
12gBreast Cancer0.46 (EGFR inhibition)[2]
5bMCF-7 (Breast)17.08 µg/mL[2]
5bHeLa (Cervical)15.38 µg/mL[2]
3cA549 (Lung)3.29[2]
14bA549 (Lung)7.59 ± 0.31[3][4]
14cA549 (Lung)18.52 ± 0.59[3][4]
Antifungal Activity

Derivatives of this compound have also been investigated for their antifungal properties against various pathogenic fungi.

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
13aCandida strains28.5 (GM)[1][5]
14aCandida strains47.2 (GM)[1][5]
17aCandida strains50.7 (GM)[1][5]
5LGibberella zeae20.06 (EC₅₀)[6][7]
5oGibberella zeae23.17 (EC₅₀)[6][7]
5qPellicularia sasakii26.66 (EC₅₀)[6][7]
5rPhytophthora infestans15.37 (EC₅₀)[6][7]
5pCapsicum wilt26.76 (EC₅₀)[6][7]

GM: Geometric Mean EC₅₀: Half maximal effective concentration

Anti-inflammatory Activity

Recent research has highlighted the potential of this compound derivatives as anti-inflammatory agents. Certain derivatives have been shown to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced microglial cells.[8][9] The mechanism of action is linked to the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[8]

Signaling Pathway in Anti-inflammatory Activity

G LPS LPS Microglial Cell Microglial Cell LPS->Microglial Cell activates ROS Production ROS Production Microglial Cell->ROS Production increases Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglial Cell->Pro-inflammatory Cytokines increases Inflammation Inflammation ROS Production->Inflammation Pro-inflammatory Cytokines->Inflammation Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->Pro-inflammatory Cytokines inhibits Nrf2-HO-1 Pathway Nrf2-HO-1 Pathway Benzoxazinone Derivative->Nrf2-HO-1 Pathway activates Nrf2-HO-1 Pathway->ROS Production inhibits

References

Application Notes and Protocols for 2H-1,4-Benzoxazin-3(4H)-one Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 2H-1,4-Benzoxazin-3(4H)-one is a significant heterocyclic scaffold found in numerous natural products and pharmaceutical molecules.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including antibacterial, antitumor, and herbicidal properties.[1][2] Recently, these compounds have garnered attention as promising antifungal agents, exhibiting efficacy against both plant-pathogenic fungi and human pathogens like Candida albicans.[1][3] This document provides an overview of their application, quantitative activity data, and detailed protocols for their synthesis and evaluation.

Application Notes

Spectrum of Antifungal Activity

This compound derivatives have been successfully tested against a variety of fungal species. Their application can be broadly categorized into two areas:

  • Agricultural Fungicides: Several derivatives show potent activity against phytopathogenic fungi responsible for significant crop diseases. This includes species such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Rhizoctonia cerealis, and Colletotrichum capsici.[1][2][4]

  • Medical Antifungals: Analogues designed based on existing antifungal drugs like fluconazole have shown potent inhibitory effects against human opportunistic pathogens, particularly various Candida strains.[5][6] Some derivatives also exhibit immunomodulatory effects, enhancing the host's immune response to fungal infections.[3]

Structure-Activity Relationship (SAR)

The antifungal potency of these derivatives is highly dependent on the nature and position of substituents on the benzoxazinone core and attached moieties.

  • Acylhydrazone Moiety: The introduction of an acylhydrazone moiety has been shown to be a successful strategy for developing potent antifungal agents.[2][4]

  • Substitution on the Benzoxazinone Ring: For derivatives containing an acylhydrazone moiety, attaching a chlorine atom at the 6-position of the benzoxazinone skeleton (compounds 5o-5t ) generally leads to better antifungal activity compared to other substituents.[2]

  • Substitution on the Acylhydrazone Phenyl Ring: The type of substituent on the phenyl ring of the acylhydrazone group also modulates activity. For instance, compound 5r , with a 2,4-dichloro substitution, showed the best activity against P. infestans.[2][4]

  • 1,2,3-Triazole Moiety: Linking a 1,2,3-triazole group to the benzoxazinone scaffold has also resulted in compounds with significant growth inhibitory activity against plant-pathogenic fungi.[1]

Quantitative Antifungal Activity Data

The following tables summarize the quantitative data from various studies, highlighting the efficacy of different derivatives against specific fungal strains.

Table 1: EC₅₀ Values of Acylhydrazone Derivatives against Phytopathogenic Fungi [2][4]

Compound ID Fungal Strain EC₅₀ (µg/mL)
5L Gibberella zeae 20.06
5o Gibberella zeae 23.17
Hymexazol (Control) Gibberella zeae 40.51
5q Pellicularia sasakii 26.66
Hymexazol (Control) Pellicularia sasakii 32.77
5r Phytophthora infestans 15.37
5e Phytophthora infestans 26.77
Hymexazol (Control) Phytophthora infestans 18.35
Carbendazim (Control) Phytophthora infestans 34.41
5p Capsicum wilt 26.76

| Hymexazol (Control) | Capsicum wilt | >50 |

Table 2: Mycelial Growth Inhibition of 2-Alkyl Derivatives at 200 mg/L [7][8]

Compound ID Fungal Strain Inhibition (%)
4a (2-ethyl) Botrytis cinerea 100
4a (2-ethyl) Phythophtora cactorum 100
4a (2-ethyl) Rhizoctonia solani 100
4g (2-ethyl-7-fluoro) Botrytis cinerea 100
4g (2-ethyl-7-fluoro) Phythophtora cactorum 100
4g (2-ethyl-7-fluoro) Rhizoctonia solani 100
6 (4-acetyl-2-ethyl) Botrytis cinerea 100
6 (4-acetyl-2-ethyl) Phythophtora cactorum 100

| 6 (4-acetyl-2-ethyl) | Rhizoctonia solani | 100 |

Mechanism of Action & Biological Pathways

While the precise molecular targets for many derivatives are still under investigation, some studies suggest potential mechanisms.

  • Potential Enzyme Inhibition: It has been proposed that some 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones may act as succinate dehydrogenase inhibitors.[9]

  • Immunomodulation: Certain 1,4-benzoxazine analogues have been shown to exert an immunomodulatory effect in mice infected with Candida albicans. These compounds stimulate splenocytes to increase the production of Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), which promotes a T helper type 1 (Th1) immune response, crucial for clearing the fungal infection.[3]

G Immunomodulatory Pathway of Benzoxazine Derivatives cluster_host Host Immune System Splenocytes Splenocytes IL12 IL-12 Production Splenocytes->IL12 increases IFNg IFN-γ Production Splenocytes->IFNg increases Th1 Th1 Response IL12->Th1 promotes IFNg->Th1 promotes Outcome Enhanced Clearance of C. albicans Th1->Outcome leads to Compound Benzoxazine Derivative Compound->Splenocytes stimulates

Caption: Immunomodulatory effect of certain benzoxazine derivatives.

Experimental Protocols

General Workflow for Synthesis and Screening

The development of novel antifungal benzoxazinone derivatives typically follows a structured workflow from synthesis to the identification of lead compounds.

G A Design & Synthesis of Derivatives B Purification & Structural Characterization (NMR, HRMS) A->B C Primary In Vitro Antifungal Screening B->C D Identification of 'Hits' (Compounds with >50% inhibition) C->D G Inactive Compounds C->G E Secondary Screening (EC₅₀ / MIC Determination) D->E F Lead Compound Identification E->F

References

Application Notes and Protocols: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of 2H-1,4-Benzoxazin-3(4H)-one derivatives, detailing their efficacy against various cancer cell lines and the molecular mechanisms underlying their therapeutic potential. The protocols outlined below are based on established methodologies for evaluating the cytotoxic, pro-apoptotic, and autophagy-inducing effects of these compounds.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data presented in the following tables summarize the in vitro activity of these derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of this compound Linked 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells

Compound IDIC50 (μM)
c528.48
c1432.60
c1631.87
c1819.05

Table 2: Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Various Human Cancer Cell Lines [3][4][5][6]

Compound IDCell LineCancer TypeIC50 (μM)
14bA549Lung7.59 ± 0.31
14cA549Lung18.52 ± 0.59
14bHuh7Liver> 50
14cHuh7Liver> 50
14bMCF-7Breast> 50
14cMCF-7Breast> 50
14bHCT-116Colon> 50
14cHCT-116Colon> 50
14bSKOV3Ovary> 50
14cSKOV3Ovary> 50

Experimental Protocols

The following protocols are standard methods for assessing the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Huh-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the compounds for the specified duration (e.g., 48 or 72 hours).[7]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

DNA Damage Detection (γ-H2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips and treat with the compounds for 24 hours.[3][6]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

Autophagy Detection (LC3 Staining and MDC Staining)

This protocol involves monitoring the expression and localization of LC3, a key autophagy-related protein, and staining with monodansylcadaverine (MDC) to visualize autophagosomes.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • Monodansylcadaverine (MDC)

  • Fluorescence microscope

Procedure:

  • LC3 Immunofluorescence: Follow the immunofluorescence protocol (Section 2.3), substituting the anti-γ-H2AX antibody with an anti-LC3 antibody to observe the formation of LC3 puncta, indicative of autophagosome formation.

  • MDC Staining:

    • Treat cells with the compounds for the desired time.

    • Incubate the cells with 10 µM MDC in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Observe the cells under a fluorescence microscope to visualize the accumulation of MDC in autophagic vacuoles.[3]

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are mediated through the induction of DNA damage, apoptosis, and autophagy. The following diagrams illustrate these pathways and the experimental workflow for their investigation.

G cluster_workflow Experimental Workflow cluster_assays Cellular Assays cluster_outcomes Observed Outcomes start Treat Cancer Cells with This compound Derivatives viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis dna_damage DNA Damage Assay (γ-H2AX Staining) start->dna_damage autophagy Autophagy Assay (LC3/MDC Staining) start->autophagy dec_viability Decreased Cell Viability viability->dec_viability inc_apoptosis Increased Apoptosis apoptosis->inc_apoptosis inc_dna_damage Increased DNA Damage dna_damage->inc_dna_damage inc_autophagy Increased Autophagy autophagy->inc_autophagy G cluster_cellular Cellular Events compound This compound Derivatives dna_intercalation DNA Intercalation compound->dna_intercalation ros ↑ ROS compound->ros autophagy Autophagy compound->autophagy dna_damage DNA Damage dna_intercalation->dna_damage gamma_h2ax ↑ γ-H2AX dna_damage->gamma_h2ax apoptosis Apoptosis dna_damage->apoptosis ros->apoptosis caspase7 ↑ Caspase-7 apoptosis->caspase7 cell_death Cancer Cell Death apoptosis->cell_death lc3 ↑ LC3 autophagy->lc3 autophagy->cell_death autophagosome ↑ Autophagosomes lc3->autophagosome

References

Application Notes & Protocols: Anti-inflammatory Properties of 2H-1,4-Benzoxazin-3(4H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have demonstrated significant potential in the development of therapeutic agents, particularly for conditions involving inflammation.[1][2] Chronic inflammation is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, arthritis, and cancer.[3] Compounds based on the this compound framework have shown promise in mitigating inflammatory responses by modulating key cellular signaling pathways.[4][5]

These application notes provide an overview of the anti-inflammatory properties of select this compound derivatives, summarize quantitative data from preclinical studies, and offer detailed protocols for their evaluation.

Mechanism of Action: Nrf2-HO-1 Signaling Pathway

Several studies indicate that this compound derivatives exert their anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon stimulation by compounds such as the benzoxazinone derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various cytoprotective genes, including HO-1. The upregulation of HO-1 helps to reduce intracellular Reactive Oxygen Species (ROS) and suppress the expression of pro-inflammatory mediators, thereby alleviating the inflammatory state.[4][5][6] Molecular docking studies suggest that these compounds can interact with Nrf2-related binding sites, preventing its degradation by Keap1.[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammation Inflammatory Response Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS ROS Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 ROS->Inflammation promotes Benzoxazinone This compound Derivative Benzoxazinone->Keap1_Nrf2 inhibits binding ARE ARE Nrf2_nuc->ARE ARE_Nrf2 Nrf2-ARE Complex Nrf2_nuc->ARE_Nrf2 ARE->ARE_Nrf2 HO1_gene HO-1 Gene ARE_Nrf2->HO1_gene promotes transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation HO1_protein->ROS HO1_protein->Inflammation inhibits

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway.

Data Presentation: Summary of Anti-inflammatory Activity

The following tables summarize the quantitative anti-inflammatory activity of various this compound derivatives from published studies.

Table 1: In Vitro Anti-inflammatory Activity of 1,2,3-Triazole Modified Derivatives

Compound Concentration Assay Result (% of LPS Control) Cell Line Reference
e2 10 µM NO Production Significant Reduction BV-2 Microglia [3][4]
e16 10 µM NO Production Significant Reduction BV-2 Microglia [3][4]
e20 10 µM NO Production Significant Reduction BV-2 Microglia [3][4]
Resveratrol 20 µM NO Production 42.02% ± 2.50% BV-2 Microglia [3][7]

Note: Compounds e2, e16, and e20 also significantly decreased the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, and downregulated the enzymes iNOS and COX-2.[6][8]

Table 2: In Vivo Anti-inflammatory Activity

Compound Assay Result (% Inhibition of Edema) Animal Model Reference
3d Carrageenan-induced paw edema 62.61% Rat [9][10]
1f Carrageenan-induced hind paw edema 65.83% (after 3h) Rat [11]
Indomethacin Carrageenan-induced hind paw edema 68.33% (after 3h) Rat [11]

Note: Compound 3d is 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][5]oxazin-4-one.[9][10]

Experimental Protocols

The following protocols describe standard methods for evaluating the anti-inflammatory properties of this compound compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 Cell Viability Assay (MTT) A2 Nitric Oxide (NO) Assay (Griess Reagent) A1->A2 A3 Cytokine Analysis (ELISA/qPCR) (IL-1β, IL-6, TNF-α) A2->A3 A4 Western Blot/qPCR (iNOS, COX-2, Nrf2, HO-1) A3->A4 Lead Lead Compound Identification A4->Lead B1 Acute Toxicity Study B2 Carrageenan-Induced Paw Edema Model B1->B2 B3 Histopathological Analysis B2->B3 Start Synthesized Benzoxazinone Compounds Start->A1 Lead->B1

Caption: General workflow for evaluating anti-inflammatory compounds.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Cells

This protocol is used to assess the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[3]

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[9][10]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds

  • Carrageenan (1% w/v in saline)

  • Positive control drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compounds and positive control orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 3: Western Blot Analysis for iNOS, COX-2, Nrf2, and HO-1

This protocol is used to determine the effect of test compounds on the protein expression levels of key inflammatory and anti-inflammatory markers.[4][8]

Materials:

  • LPS-stimulated cell lysates (from Protocol 1)

  • Protein extraction buffer (RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Conclusion

Derivatives of the this compound scaffold represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their mechanism of action, particularly through the activation of the Nrf2-HO-1 pathway, provides a strong rationale for their further investigation. The protocols outlined above offer a standardized approach for researchers to screen and characterize the anti-inflammatory potential of new chemical entities based on this versatile scaffold.

References

Application Notes and Protocols: 2H-1,4-Benzoxazin-3(4H)-one in the Development of CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target, particularly in hematological malignancies.[1][2] CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from paused to productive transcriptional elongation.[2] This process is essential for the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc, which are crucial for the survival of many cancer cells.[1][3] Consequently, selective and transient inhibition of CDK9 can lead to the downregulation of these key survival proteins and induce apoptosis in tumor cells.[1]

The 2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a valuable starting point for the development of potent and selective CDK9 inhibitors.[1] Derivatives of this scaffold have demonstrated significant antitumor efficacy in preclinical models of hematological cancers.[1] One notable example, compound 32k, has been identified as a selective CDK9 inhibitor with favorable pharmacokinetic properties for intravenous administration, showing significant in vivo antitumor effects in xenograft models.[1]

These application notes provide a comprehensive overview of the use of this compound in the development of CDK9 inhibitors, including detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.

Data Presentation

The following tables summarize the quantitative data for representative CDK9 inhibitors, including derivatives of the this compound scaffold. This data is essential for comparing the potency and selectivity of newly developed compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative CDK9 Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity NotesReference
Compound 32k CDK9Potent (specific value not publicly available)Selective over other CDKs[1]
CDKI-73 CDK95.78Also inhibits CDK1, CDK2, CDK4
AZD4573 CDK9< 4Highly selective versus other CDKs
Flavopiridol CDK93Pan-CDK inhibitor[4]

Table 2: Cellular Activity of Representative CDK9 Inhibitors in Hematological Malignancy Cell Lines

CompoundCell LineAssay TypeIC50 / EC50 (µM)Downstream EffectsReference
Compound 32k MV4-11 (AML)ApoptosisPotent (specific value not publicly available)Dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc[1]
LY2857785 MV-4-11 (AML)Cell Proliferation0.04 (8h)Reduction in MCL1 and XIAP, induction of CASP-3 and cleaved PARP

Table 3: In Vivo Efficacy of a Representative this compound-based CDK9 Inhibitor

CompoundXenograft ModelDosing ScheduleOutcomeReference
Compound 32k Hematological Tumor ModelsIntermittent DosingSignificant antitumor efficacy[1]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway

CDK9, in complex with its regulatory cyclin partner (e.g., Cyclin T1), forms the active P-TEFb complex. P-TEFb is recruited to the promoter-proximal region of genes where it phosphorylates the Serine 2 residue of the C-terminal domain of RNA Polymerase II (p-Ser2-RNAPII). This phosphorylation event releases RNAPII from its paused state, allowing for productive transcriptional elongation and the synthesis of mRNA for key survival proteins. Inhibition of CDK9 by compounds based on the this compound scaffold blocks this phosphorylation, leading to a decrease in the levels of anti-apoptotic proteins like Mcl-1 and oncoproteins like c-Myc, ultimately triggering apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_nucleus Nucleus CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII_paused Paused RNAPII PTEFb->RNAPII_paused Phosphorylates Ser2 p_RNAPII Elongating RNAPII (p-Ser2) RNAPII_paused->p_RNAPII mRNA mRNA transcript p_RNAPII->mRNA Transcriptional Elongation Mcl1_cMyc Mcl-1, c-Myc (Anti-apoptotic & Oncoproteins) mRNA->Mcl1_cMyc Translation Apoptosis Apoptosis Mcl1_cMyc->Apoptosis Inhibits Inhibitor This compound Inhibitor Inhibitor->PTEFb Inhibits

Caption: CDK9 signaling pathway and mechanism of inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel this compound-based CDK9 inhibitor typically follows a multi-step process, beginning with synthesis and progressing through in vitro biochemical and cellular assays to in vivo efficacy studies.

Experimental_Workflow start Start synthesis Compound Synthesis start->synthesis biochemical_assay Biochemical Kinase Assay (CDK9 IC50) synthesis->biochemical_assay selectivity_panel Kinase Selectivity Panel biochemical_assay->selectivity_panel cell_viability Cell Viability Assay (e.g., MV4-11 cells) biochemical_assay->cell_viability target_engagement Target Engagement (Western Blot for p-Ser2-RNAPII) cell_viability->target_engagement apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) target_engagement->apoptosis_assay in_vivo In Vivo Xenograft Model apoptosis_assay->in_vivo end End in_vivo->end

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound core structure, which can then be further modified to produce a library of potential CDK9 inhibitors.

Materials:

  • Substituted 2-aminophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K2CO3)

  • Acetone

  • Appropriate reagents for further derivatization (e.g., for Suzuki or Buchwald-Hartwig coupling reactions)

Procedure:

  • Step 1: Synthesis of the this compound core.

    • Dissolve the substituted 2-aminophenol in acetone.

    • Add potassium carbonate to the solution and stir at room temperature.

    • Slowly add chloroacetyl chloride dropwise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the this compound core structure.

  • Step 2: Further derivatization.

    • The core structure can be further functionalized at various positions (e.g., on the aromatic ring or at the N4 position) using standard organic chemistry techniques to generate a library of derivatives for screening.

In Vitro CDK9 Kinase Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against CDK9/Cyclin T1 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide derived from the RNAPII CTD)

  • Test compound (serial dilutions in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO. Further dilute in kinase assay buffer.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix of CDK9/Cyclin T1 enzyme and substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Prepare a solution of ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Add 5 µL of the luminescent detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10-40 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Cell Viability Assay

This protocol describes the use of a luminescent cell viability assay to determine the anti-proliferative effect of the inhibitors on a relevant cancer cell line, such as the AML cell line MV4-11.

Materials:

  • MV4-11 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (serial dilutions)

  • 96-well opaque-walled plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection

Procedure:

  • Seed MV4-11 cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.

  • Add 50 µL of culture medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 value by plotting the luminescence signal against the logarithm of the compound concentration.

Western Blot for p-Ser2-RNAPII

This protocol is used to assess the in-cell target engagement of the CDK9 inhibitor by measuring the phosphorylation of its direct substrate, RNAPII at Serine 2.

Materials:

  • MV4-11 cells

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Ser2-RNAPII, anti-total RNAPII, anti-Mcl-1, anti-c-Myc, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat MV4-11 cells with various concentrations of the test compound for a specified time (e.g., 6 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Apoptosis Assay by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with a CDK9 inhibitor.

Materials:

  • MV4-11 cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat MV4-11 cells with the test compound at various concentrations for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

In Vivo Xenograft Model for Hematological Malignancies

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a this compound-based CDK9 inhibitor.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • MV4-11 cells

  • Test compound formulated for in vivo administration (e.g., for intravenous injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject MV4-11 cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., intermittent intravenous injections).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the animals as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing and pharmacodynamic studies).

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2H-1,4-Benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: Which solvent is recommended for the recrystallization of this compound?

Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] Other potential solvent systems could include mixtures like heptane/ethyl acetate or methanol/water, which are generally useful for compounds with similar polarities.

Q3: What is a suitable mobile phase for the column chromatography of this compound?

A mixture of hexane and ethyl acetate is a standard and effective mobile phase for the purification of this compound and its derivatives on a silica gel column.[2] The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate to facilitate the separation of the target compound from impurities.

Q4: How can I monitor the progress of the column chromatography?

Thin-layer chromatography (TLC) is the standard method for monitoring the separation during column chromatography. Small aliquots of the collected fractions are spotted on a TLC plate and developed in an appropriate solvent system (e.g., a slightly more polar version of the column eluent) to identify the fractions containing the pure product.

Q5: What are the key physical properties of this compound that are relevant to its purification?

Key properties include its melting point, which is in the range of 173-175 °C, and its solubility. It is soluble in methanol, which is useful information when selecting a solvent for recrystallization or for preparing a sample for chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution was not sufficiently saturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound if available.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The cooling rate is too rapid. - High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider a preliminary purification step like a simple filtration or a quick column to remove some impurities.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - The crystals were washed with a solvent at room temperature.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. - Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. - The chosen eluent system has incorrect polarity. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling.- Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.3 for the target compound. - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
The compound elutes too quickly (with the solvent front). - The eluent is too polar.- Start with a less polar solvent system (e.g., a higher percentage of hexane).
Streaking or tailing of bands on the column. - The sample was not loaded in a concentrated band. - The compound may be interacting too strongly with the silica gel.- Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. Consider dry loading for samples with poor solubility in the initial eluent. - For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Expected Outcome:

  • Yield: Typically 70-90%

  • Purity: >98% (as determined by HPLC or melting point analysis)

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column:

    • Securely clamp a chromatography column in a vertical position.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Allow the solvent to absorb into the silica until the top of the silica is just exposed.

  • Elution:

    • Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, and so on, Hexane:Ethyl Acetate) to move the compound down the column.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary:

Purification Method Parameter Typical Value Notes
Recrystallization SolventEthanolOther solvents like methanol/water may also be effective.
Yield70-90%Highly dependent on the purity of the crude material.
Purity>98%Assessed by HPLC, GC, or melting point.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (gradient)A typical gradient might start from 10% ethyl acetate and increase to 50%.
Yield60-85%Dependent on the separation efficiency and the amount of mixed fractions.
Purity>99%Can achieve very high purity.

Visualized Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Ethanol filter->wash dry Dry Crystals wash->dry end Pure Product dry->end Column_Chromatography_Workflow start Crude Product load_sample Load Sample start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Hexane: Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap Remove Solvent (Rotary Evaporator) combine_fractions->rotovap end Pure Product rotovap->end Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Issue? start->recrystallization column Column Chromatography Issue? start->column no_crystals No Crystals recrystallization->no_crystals Yes oiling_out Oiling Out recrystallization->oiling_out Yes low_yield_recryst Low Yield recrystallization->low_yield_recryst Yes poor_separation Poor Separation column->poor_separation Yes no_elution No Elution column->no_elution Yes fast_elution Fast Elution column->fast_elution Yes

References

Stability and degradation of 2H-1,4-Benzoxazin-3(4H)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2H-1,4-Benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The benzoxazinone ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to ring-opening and the formation of degradation products.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is generally most stable in neutral to slightly acidic aqueous solutions. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the lactam and ether linkages within the benzoxazinone ring, leading to its degradation. For instance, derivatives like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) have been shown to decompose rapidly in aqueous solutions, with a half-life of about 5.3 hours at 28°C and pH 6.75. While direct kinetic data for the parent compound is limited, a similar trend of increased degradation at pH extremes is expected. Substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones have also been reported to be unstable under both alkaline and acidic conditions, resulting in the opening of the benzoxazinone ring.

Q3: What is the expected thermal stability of this compound?

A3: Based on studies of related benzoxazinone structures, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation, likely through hydrolysis if in solution, or through thermal decomposition in the solid state. Forced degradation studies often employ temperatures above 50°C to intentionally induce and identify potential thermal degradants.

Q4: Is this compound sensitive to light?

A4: Photostability studies are a standard component of forced degradation testing as recommended by ICH guidelines. While specific photostability data for this compound is not extensively published, compounds with similar aromatic heterocyclic structures can be susceptible to photodegradation. It is recommended to protect solutions and solid samples of this compound from direct light exposure, especially during long-term storage or prolonged experiments.

Q5: What are the likely degradation products of this compound?

A5: The degradation of this compound can lead to several products depending on the conditions. Under hydrolytic conditions (acidic or basic), the primary degradation is expected to be the opening of the lactam ring to form an amino acid derivative. For hydroxylated derivatives like DIMBOA and 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA), degradation to corresponding benzoxazolinones (MBOA and BOA, respectively) has been observed, followed by further transformation to aminophenoxazinones (AMPO and APO).[1][2]

Troubleshooting Guides

Guide 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
Variable degradation rates between replicate samples. Inconsistent temperature control.Ensure all samples are incubated in a calibrated and thermally stable environment. Use a water bath or a calibrated oven for precise temperature control.
Inaccurate pH of buffer solutions.Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter. Buffer capacity may diminish over time.
Cross-contamination of samples.Use separate, clean glassware and pipette tips for each sample and condition to avoid cross-contamination.
Unexpected degradation in control samples. Contaminated solvent or reagents.Use high-purity (e.g., HPLC grade) solvents and fresh reagents. Filter all solutions before use.
Exposure to light.Store and handle all samples, including controls, protected from light by using amber vials or covering glassware with aluminum foil.
Presence of trace metals.Use high-purity water and reagents. If metal-catalyzed degradation is suspected, consider using a chelating agent like EDTA in your buffer system.
Guide 2: HPLC Analysis Issues
Symptom Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for the parent compound or degradants. Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds, a lower pH is generally better, and for basic compounds, a higher pH.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Use a high-quality, end-capped column. Consider adding a competing amine (e.g., triethylamine) to the mobile phase for basic compounds or using a buffer with a different salt.
Co-elution of the main peak with degradation products. Insufficient chromatographic resolution.Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl). Adjust the gradient slope in gradient elution.
Appearance of ghost peaks. Contamination in the HPLC system or mobile phase.Flush the entire HPLC system with a strong solvent. Prepare fresh mobile phase and filter it. Ensure the sample diluent is clean.
Drifting retention times. Inconsistent mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the degradation of this compound under various forced degradation conditions. This data is representative of what might be observed in a formal stability study and is intended for illustrative purposes.

Table 1: Hydrolytic Degradation of this compound at 60°C

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl0100.00.00.0
685.212.52.3
1272.123.84.1
2458.935.65.5
Water0100.00.00.0
698.51.20.3
1296.82.50.7
2494.24.90.9
0.1 M NaOH0100.00.00.0
278.318.92.8
461.532.75.8
842.648.39.1

Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound

ConditionDurationThis compound Remaining (%)Major Degradant(s) (%)
3% H₂O₂ at RT24 hours82.415.8
Solid State at 80°C48 hours95.14.2
Photostability (ICH Q1B)1.2 million lux hours91.77.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound as per ICH guidelines.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Dilute the sample for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. After the specified time, dissolve the solid in a known volume of solvent and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the UV maximum of this compound (a photodiode array detector is useful for this).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by analyzing the stressed samples from the forced degradation study and ensuring that all degradation products are well-resolved from the parent peak.

Visualizations

cluster_conditions Stress Conditions cluster_compound Test Compound cluster_degradation Degradation Pathway Acid_Heat Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) BO This compound Acid_Heat->BO Base_Heat Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Heat->BO Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->BO Heat Thermal Stress (e.g., 80°C) Heat->BO Light Photolytic Stress (ICH Q1B) Light->BO Ring_Opening Ring-Opened Product (Amino Acid Derivative) BO->Ring_Opening Hydrolysis Other_Degradants Other Degradation Products BO->Other_Degradants Oxidation, Photolysis, etc.

Caption: Forced degradation workflow for this compound.

Start Start: Develop Initial HPLC Method Prepare_Samples Prepare Forced Degradation Samples Start->Prepare_Samples Analyze_Samples Analyze Stressed Samples by HPLC Prepare_Samples->Analyze_Samples Evaluate_Resolution Evaluate Resolution of Parent and Degradant Peaks Analyze_Samples->Evaluate_Resolution Optimize_Method Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column, etc.) Evaluate_Resolution->Optimize_Method Resolution is Inadequate Validate_Method Validate the Method (ICH Guidelines) Evaluate_Resolution->Validate_Method Resolution is Adequate Optimize_Method->Analyze_Samples End Stability-Indicating Method Established Validate_Method->End

References

Technical Support Center: Overcoming Solubility Challenges of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2H-1,4-Benzoxazin-3(4H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common characteristic of this class of compounds due to their relatively rigid and hydrophobic structure. Here’s a systematic approach to begin troubleshooting:

  • Verify Compound Purity and Form: Ensure the compound is pure and in the desired physical form (e.g., crystalline, amorphous). Polymorphism can significantly impact solubility.

  • Determine Baseline Solubility: Experimentally determine the solubility in water and other relevant aqueous buffers (e.g., PBS pH 7.4).

  • Preliminary Solvent Screening: Test the solubility in a small range of common organic solvents to understand its general solubility profile.

  • Consider pH Modification: If your derivative has ionizable functional groups, adjusting the pH of the aqueous medium can significantly improve solubility.

Q2: How does the chemical structure of this compound derivatives influence their solubility?

A2: The solubility of these derivatives is influenced by the nature of the substituents on the benzoxazinone core.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) can increase lipophilicity and may decrease aqueous solubility.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can have varied effects. While they might increase polarity, they don't always guarantee higher aqueous solubility.

  • Ionizable groups (e.g., -COOH, -NH₂) can be exploited for pH-dependent solubility enhancement.

Q3: What are the most common strategies for enhancing the solubility of these derivatives?

A3: Several formulation strategies can be employed to overcome the low aqueous solubility of this compound derivatives. The choice of strategy depends on the physicochemical properties of the specific derivative and the intended application. Common approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: For ionizable derivatives, modifying the pH to form a more soluble salt.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic derivative within a cyclodextrin molecule.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

Troubleshooting Guides

Issue 1: Compound precipitates when transitioning from organic stock solution to aqueous buffer.

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium.

Troubleshooting Steps:

  • Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (typically <1% v/v) in your aqueous solution.

  • Use a Co-solvent System: Instead of a direct dilution, try using a pre-mixed co-solvent system (e.g., water with a small percentage of ethanol or PEG 400) as your aqueous phase.

  • Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

  • Sonication: Briefly sonicate the final solution to help dissolve any initial precipitate.

Issue 2: Low and inconsistent results in biological assays due to poor solubility.

Poor solubility can lead to inaccurate concentration measurements and unreliable biological data.

Troubleshooting Steps:

  • Solubility Enhancement: Employ one of the solubility enhancement strategies detailed in the experimental protocols below.

  • Formulation Characterization: Before conducting biological assays, characterize the formulated compound to ensure it is fully dissolved and stable under the assay conditions.

  • Use of Surfactants: In some in vitro assays, a low concentration of a non-ionic surfactant (e.g., Tween® 80) can help maintain solubility. However, be cautious as surfactants can interfere with some biological assays.

Data Presentation: Solubility of this compound and its Derivatives

While comprehensive quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the available information and provides illustrative examples of solubility in common solvents. Researchers are encouraged to experimentally determine the solubility of their specific derivatives.

CompoundSolventSolubilityReference
This compoundMethanol25 mg/mL[1][2]
Substituted this compound derivativesMethanolSoluble[1]
Substituted this compound derivativesChloroform:Methanol (9.5:0.5)Soluble (as a solvent system for TLC)[1]
Illustrative Example: Poorly Soluble DerivativeWater< 0.1 mg/mLHypothetical
Illustrative Example: Poorly Soluble DerivativeDMSO> 100 mg/mLHypothetical
Illustrative Example: Poorly Soluble DerivativeEthanol~ 5 mg/mLHypothetical
Illustrative Example: Poorly Soluble DerivativePEG 400~ 20 mg/mLHypothetical

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines the shake-flask method to determine the solubility of a this compound derivative at different pH values.[3][4]

Materials:

  • This compound derivative

  • Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or sealed tubes

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the compound to a series of vials, each containing a buffer of a specific pH.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility (in mg/mL or µM) against the pH to generate the pH-solubility profile.

Protocol 2: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of a this compound derivative with PVP K30.[5][6][7][8][9]

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture in which both the drug and polymer are soluble)

  • Rotary evaporator or a flat-bottomed dish

  • Vacuum oven

Procedure:

  • Dissolve the this compound derivative and PVP K30 in a suitable organic solvent in a desired weight ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator under reduced pressure or by pouring the solution into a flat-bottomed dish and allowing it to evaporate in a fume hood.

  • Once a solid mass is formed, dry it further in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Store the solid dispersion in a desiccator until further use.

  • Characterize the solid dispersion (e.g., by DSC, XRD) to confirm the amorphous nature of the drug.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)

This protocol details the preparation of an inclusion complex of a this compound derivative with β-cyclodextrin.[10][11][12][13]

Materials:

  • This compound derivative

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Water-methanol mixture (e.g., 1:1 v/v)

Procedure:

  • Place the desired molar ratio of β-cyclodextrin in a mortar.

  • Add a small amount of the water-methanol mixture to the β-cyclodextrin and triturate to form a homogeneous paste.

  • Gradually add the this compound derivative to the paste while continuously kneading for a specified period (e.g., 30-60 minutes).

  • The resulting mixture should be a sticky, homogeneous mass.

  • Dry the kneaded mixture in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Store the inclusion complex in a desiccator.

Protocol 4: Preparation of a Nanosuspension by Wet Bead Milling

This protocol provides a general procedure for preparing a nanosuspension of a poorly soluble compound using a laboratory-scale bead mill.[14][15]

Materials:

  • This compound derivative (micronized, if possible)

  • Stabilizer solution (e.g., aqueous solution of a polymer like HPMC and a surfactant like Tween® 80)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads of a specific size, e.g., 0.1-0.5 mm)

  • Laboratory-scale bead mill or a high-speed stirrer with a milling chamber

Procedure:

  • Prepare a pre-suspension by dispersing the this compound derivative in the stabilizer solution.

  • Add the milling media to the milling chamber of the bead mill.

  • Introduce the pre-suspension into the milling chamber.

  • Start the milling process at a specific speed and for a defined duration. The optimal parameters (milling speed, time, bead size, and drug concentration) need to be determined experimentally.

  • Monitor the particle size of the suspension at regular intervals using a particle size analyzer (e.g., dynamic light scattering).

  • Continue milling until the desired particle size (typically < 500 nm) is achieved and the particle size distribution is narrow.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.

Visualization of Key Concepts and Pathways

Logical Workflow for Solubility Enhancement

Solubility Enhancement Workflow start Poorly Soluble This compound Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes co_solvency Co-solvency is_ionizable->co_solvency No end Improved Solubility ph_adjustment->end cyclodextrin Cyclodextrin Complexation co_solvency->cyclodextrin solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion nanosuspension Nanosuspension solid_dispersion->nanosuspension nanosuspension->end

Caption: A decision workflow for selecting a suitable solubility enhancement technique.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes

Caption: The PI3K/Akt/mTOR signaling pathway involved in cell growth and survival.

Signaling Pathway: Nrf2-HO-1

Nrf2_HO1_Pathway OxidativeStress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Nucleus->ARE HO1 HO-1 ARE->HO1 activates transcription of AntioxidantResponse Antioxidant & Anti-inflammatory Response HO1->AntioxidantResponse mediates

Caption: The Nrf2-HO-1 signaling pathway, a key regulator of antioxidant response.

Signaling Pathway: DNA Damage Response

DNA_Damage_Response DNADamage DNA Damage ATM_ATR ATM / ATR (Sensor Kinases) DNADamage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 (Checkpoint Kinases) ATM_ATR->Chk1_Chk2 phosphorylate p53 p53 Chk1_Chk2->p53 stabilize & activate CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces DNARepair DNA Repair p53->DNARepair activates Apoptosis Apoptosis p53->Apoptosis can induce

Caption: A simplified overview of the DNA damage response pathway.

References

Optimizing reaction conditions for 2H-1,4-Benzoxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-Benzoxazin-3(4H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I improve it?

Answer: Low to no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the o-aminophenol and chloroacetyl chloride. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time.

    • For the reaction of o-aminophenol with chloroacetyl chloride, ensure the initial addition of chloroacetyl chloride is performed at a low temperature (0-5 °C) to control the exothermic reaction, followed by a period of reflux to drive the cyclization to completion.[1]

    • In copper-catalyzed methods, the choice of solvent and base is critical. For instance, a ligand-free copper-catalyzed cascade reaction has been shown to be efficient.[2][3][4]

  • Base Selection: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction and for promoting the intramolecular cyclization. Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are commonly used. Ensure the base is anhydrous where specified.

  • Incomplete Cyclization: The intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide, may not have fully cyclized. This can be addressed by extending the reflux time or ensuring a sufficiently high temperature.

  • Alternative Methods: If yields remain low, consider alternative synthetic routes such as the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid, which has been reported to give good to excellent yields.[5]

Question: I'm observing the formation of a significant amount of by-products. How can I minimize them?

Answer: By-product formation often competes with the desired reaction. Here are some strategies to improve selectivity:

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants is important. An excess of chloroacetyl chloride can lead to the formation of di-acylated products or other side reactions.

  • Temperature Control: As mentioned, maintaining a low temperature during the initial acylation step can prevent side reactions.

  • Side Reactions of Starting Materials: Substituted o-aminophenols may have functional groups that are sensitive to the reaction conditions. Protecting sensitive groups may be necessary.

  • Polymerization: In some cases, polymeric by-products can form. This can sometimes be mitigated by using more dilute reaction conditions.

Question: I'm having difficulty purifying the final product. What are the recommended purification methods?

Answer: this compound is typically a solid at room temperature. The most common and effective purification method is recrystallization.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallization.[6] You can also try other solvent systems like ethanol/water mixtures.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.

  • Washing: Before recrystallization, washing the crude product with water and brine can help remove inorganic salts and other water-soluble impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods include:

  • The reaction of an o-aminophenol with chloroacetyl chloride in the presence of a base.[1]

  • Ligand-free copper-catalyzed cascade reaction of a substituted chloroacetamide with a 2-halophenol.[2][3][4]

  • Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using reagents like Fe/acetic acid.[5]

Q2: What are the typical reaction conditions for the synthesis from o-aminophenol and chloroacetyl chloride?

A2: A typical procedure involves the dropwise addition of chloroacetyl chloride to a mixture of o-aminophenol and a base (like K₂CO₃) in a solvent such as dry acetone at a low temperature (0-5 °C). The reaction mixture is then stirred at room temperature and may be followed by reflux to ensure complete cyclization.[1]

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Chloroacetyl chloride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so slow addition and cooling are important.

Q4: Can I use substituted o-aminophenols in this reaction?

A4: Yes, this reaction is generally tolerant of various substituents on the aromatic ring of the o-aminophenol. However, the electronic nature and position of the substituents can affect the reaction rate and yield.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsSolventTypical Yield (%)
Acylation/Cyclizationo-aminophenol, Chloroacetyl chlorideK₂CO₃ or NaHCO₃Acetone or Butanone85-95
Copper-Catalyzed Cascade2-halophenol, Substituted chloroacetamideCuIDioxaneGood to Excellent
Reductive Cyclization2-(2-nitrophenoxy)acetonitrile adductsFe, Acetic AcidAcetic AcidGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Aminophenol

This protocol is based on the acylation of o-aminophenol with chloroacetyl chloride followed by intramolecular cyclization.

Materials:

  • o-Aminophenol

  • Chloroacetyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-aminophenol (1 equivalent) and anhydrous K₂CO₃ (1.5 equivalents) in dry acetone.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • To the residue, add cold water and stir. The crude product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.[6]

Protocol 2: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

This protocol describes a one-pot synthesis from o-halophenols and 2-chloroacetamides.[7]

Materials:

  • o-Halophenol (e.g., o-bromophenol)

  • 2-Chloroacetamide

  • Copper(I) iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Dioxane

Procedure:

  • To a reaction vessel, add the o-halophenol (1.0 mmol), 2-chloroacetamide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add dioxane (5 mL) to the vessel.

  • Stir the resulting mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted this compound.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o_aminophenol o-Aminophenol reaction_step Acylation & Intramolecular Cyclization o_aminophenol->reaction_step chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_step benzoxazinone This compound reaction_step->benzoxazinone Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Caption: General synthesis pathway for this compound.

Experimental_Workflow start Start reagents Combine o-Aminophenol and Base in Solvent start->reagents cool Cool to 0-5 °C reagents->cool add_reagent Add Chloroacetyl Chloride Dropwise cool->add_reagent stir_rt Stir at Room Temperature add_reagent->stir_rt reflux Reflux for 4-6 hours stir_rt->reflux workup Workup: Filter, Evaporate, Add Water reflux->workup purify Purification: Recrystallization or Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical synthesis.

Troubleshooting_Tree issue Low Yield or No Product? check_reagents Check Reagent Purity and Stoichiometry issue->check_reagents Yes incomplete_cyclization Incomplete Cyclization? issue->incomplete_cyclization No check_conditions Verify Reaction Temperature and Time check_reagents->check_conditions check_base Ensure Appropriate Base and Anhydrous Conditions check_conditions->check_base check_base->incomplete_cyclization extend_reflux Extend Reflux Time incomplete_cyclization->extend_reflux Yes consider_alternative Consider Alternative Synthetic Route incomplete_cyclization->consider_alternative No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-Benzoxazin-3(4H)-one.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and the prevalence of side reactions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to confirm the consumption of starting materials before workup. Extend the reaction time if necessary.
- Temperature: The reaction between 2-aminophenol and chloroacetyl chloride is often performed at low temperatures (0-5 °C) during the addition of the acyl chloride to control the exothermic reaction, followed by stirring at room temperature or gentle heating to drive the cyclization. Ensure proper temperature control throughout the process.
- Reagent Purity: Use high-purity 2-aminophenol and freshly distilled or high-quality chloroacetyl chloride. Impurities in the starting materials can lead to side reactions and lower yields.
Side Reactions - N- vs. O-Acylation: The formation of the O-acylated isomer can compete with the desired N-acylation. The choice of base and solvent can influence this selectivity. Weaker bases and aprotic solvents generally favor N-acylation.
- Di-acylation: The use of excess chloroacetyl chloride can lead to the formation of a di-acylated byproduct where both the amino and hydroxyl groups are acylated. Use a stoichiometric amount or a slight excess of chloroacetyl chloride.
- Oxidative Dimerization: 2-Aminophenol is susceptible to oxidation, leading to the formation of the colored impurity, 2-aminophenoxazine-3-one. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[1][2]
Product Loss During Workup - Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
- Purification: Product loss can occur during column chromatography. Optimize the solvent system to achieve good separation between the product and impurities. Recrystallization is often an effective method for purifying the final product and can improve the final yield of high-purity material.
Problem 2: Presence of a Colored Impurity in the Product

A common issue is the appearance of a yellow, orange, or reddish color in the reaction mixture or the final product.

Potential Cause Troubleshooting Steps
Oxidative Dimerization of 2-Aminophenol The primary colored impurity is often 2-aminophenoxazine-3-one, formed by the oxidation of 2-aminophenol.[1][3]
- Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
- Degassed Solvents: Use solvents that have been degassed prior to use.
- Purification: This colored impurity can often be removed by column chromatography on silica gel or by recrystallization.
Problem 3: Difficulty in Product Purification

The presence of closely related side products can make purification challenging.

Potential Cause Troubleshooting Steps
Formation of Isomeric Byproducts The N-acylated intermediate (2-chloro-N-(2-hydroxyphenyl)acetamide) and the O-acylated isomer can be present.
- Column Chromatography: A carefully selected solvent system for silica gel chromatography can separate these isomers. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
- Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) can yield the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

The most prevalent laboratory-scale synthesis involves the reaction of 2-aminophenol with chloroacetyl chloride.[4] The reaction proceeds in two main stages:

  • N-Acylation: The amino group of 2-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide. This step is typically carried out at low temperatures in the presence of a base.

  • Intramolecular Cyclization: The phenoxide, formed by the deprotonation of the hydroxyl group of the intermediate, undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the six-membered heterocyclic ring of the final product. This cyclization is often promoted by heating.

Q2: Which side products should I be aware of during the synthesis?

The primary side products to consider are:

  • O-Acylated Isomer: Acylation occurs on the hydroxyl group of 2-aminophenol instead of the amino group.

  • Di-acylated Product: Both the amino and hydroxyl groups are acylated.

  • 2-Aminophenoxazine-3-one: This is a colored impurity resulting from the oxidative dimerization of the 2-aminophenol starting material.[1][3]

  • Uncyclized Intermediate: Incomplete cyclization can leave residual 2-chloro-N-(2-hydroxyphenyl)acetamide in the product mixture.

Q3: How does the choice of base affect the reaction?

The base plays a crucial role in both the initial N-acylation and the subsequent cyclization.

Base Effect on Reaction
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) Commonly used and effective for both steps. They are generally mild enough to favor N-acylation over O-acylation.
Organic Bases (e.g., Triethylamine, Pyridine) Also widely used. They can effectively scavenge the HCl produced during the acylation step. However, stronger, non-nucleophilic bases might also promote O-acylation.
Strong Bases (e.g., NaH, NaOH) Can lead to a higher proportion of the O-acylated byproduct due to the increased nucleophilicity of the phenoxide ion.

Q4: What is the influence of the solvent on the synthesis?

The solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate and selectivity.

Solvent Effect on Reaction
Aprotic Polar Solvents (e.g., Acetone, THF, DMF) Good choices as they can dissolve the reactants and intermediates well. DMF, in particular, can facilitate the cyclization step due to its high boiling point and polarity.
Aprotic Non-polar Solvents (e.g., Toluene, Dichloromethane) Can also be used, sometimes in combination with a biphasic system with an aqueous base.
Protic Solvents (e.g., Ethanol, Methanol) Can be used, but may participate in side reactions or affect the reactivity of the nucleophiles.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2-Aminophenol and Chloroacetyl Chloride

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05-1.1 equivalents) in anhydrous acetone dropwise to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, filter the solid potassium carbonate and potassium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway aminophenol 2-Aminophenol n_acylated N-Acylated Intermediate (2-chloro-N-(2-hydroxyphenyl)acetamide) aminophenol->n_acylated o_acylated O-Acylated Side Product aminophenol->o_acylated O-Acylation dimer 2-Aminophenoxazine-3-one (Oxidative Dimer) aminophenol->dimer Oxidative Dimerization chloroacetyl Chloroacetyl Chloride chloroacetyl->n_acylated main_product This compound n_acylated->main_product Intramolecular Cyclization di_acylated Di-acylated Side Product n_acylated->di_acylated + Chloroacetyl Chloride o_acylated->di_acylated + Chloroacetyl Chloride cond1 + Base (e.g., K2CO3) cond1->n_acylated cond2 Heat / Base cond2->main_product cond3 Oxidation (O2) cond3->dimer experimental_workflow start Start: Dissolve 2-Aminophenol and K2CO3 in Acetone cooling Cool to 0-5 °C start->cooling addition Slowly add Chloroacetyl Chloride solution cooling->addition reaction Stir at Room Temperature (12-24h) addition->reaction monitoring Monitor by TLC reaction->monitoring workup Filter and Concentrate monitoring->workup extraction Dissolve in EtOAc, Wash with Water and Brine workup->extraction drying Dry over Na2SO4 and Concentrate extraction->drying purification Purify by Chromatography or Recrystallization drying->purification end_product Final Product: This compound purification->end_product

References

Technical Support Center: Characterization of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-1,4-Benzoxazin-3(4H)-one derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The synthesis of this compound derivatives typically involves the cyclization of an ortho-substituted aniline precursor. Common methods include:

  • Reaction of o-aminophenols with chloroacetyl chloride: This is a widely used method where o-aminophenol is reacted with chloroacetyl chloride in the presence of a base like sodium bicarbonate.[1]

  • Reductive cyclization of 2-nitro esters: This two-step process involves the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediates.[2][3]

  • From anthranilic acids: Anthranilic acids can be reacted with various reagents like acetic anhydride or acid chlorides to yield benzoxazinone derivatives.[4][5] For instance, reacting anthranilic acid with benzoyl chloride in pyridine is a common route.[6]

Q2: What are some of the key spectroscopic features to confirm the structure of this compound derivatives?

A2: The structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques:

  • ¹H NMR: Look for characteristic signals for the aromatic protons, a singlet for the methylene protons (CH₂) of the oxazine ring, and a broad singlet for the N-H proton. The chemical shifts of these protons will vary depending on the substituents.

  • ¹³C NMR: Key signals include those for the carbonyl group (C=O) in the range of 165-168 ppm, the methylene carbon (CH₂) of the oxazine ring, and the aromatic carbons.[7][8]

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed.

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula of the synthesized compound.[7][9]

Q3: Are there any common stability issues or side reactions to be aware of during the synthesis and characterization of these compounds?

A3: Yes, one of the primary challenges is the potential for the opening of the heterocyclic ring. This can be initiated by nucleophiles, including water, which can hydrolyze the intra-cyclic carbonyl group.[10] This is more frequently observed when using substituted anthranilic acids in the synthesis.[10] Careful control of reaction conditions, such as the use of dry solvents and reagents, is essential to minimize this side reaction.

Troubleshooting Guides

NMR Spectroscopy

Q4: My ¹H NMR spectrum shows a very broad or disappearing N-H proton signal. What could be the cause and how can I fix it?

A4: A broad or disappearing N-H proton signal is a common issue and can be attributed to several factors:

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other labile protons in the NMR solvent.

  • Quadrupole Broadening: The nitrogen atom has a nuclear quadrupole moment which can lead to broadening of the attached proton's signal.

  • Solvent Effects: The choice of NMR solvent can significantly impact the appearance of the N-H signal.

Troubleshooting Steps:

  • Use a dry NMR solvent: Ensure your NMR solvent (e.g., DMSO-d₆, CDCl₃) is anhydrous.

  • D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. If the broad signal disappears, it confirms that it is an exchangeable proton like N-H.

  • Vary the temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.

  • Change the solvent: DMSO-d₆ is often a good choice for observing N-H protons as it forms hydrogen bonds, which can slow down the exchange rate and lead to sharper signals.

Q5: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What can I do?

A5: Complex aromatic signals are common, especially with multiple substituents on the benzene ring. Troubleshooting Steps:

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to increase signal dispersion.

  • 2D NMR Techniques: Perform 2D NMR experiments like COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Spectral Simulation: Use NMR prediction software to simulate the expected spectrum based on your proposed structure. This can aid in assigning the experimental signals.

Mass Spectrometry

Q6: I am seeing unexpected peaks in my mass spectrum. What are the common adducts or fragments for these compounds?

A6: In addition to the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺), you may observe other species:

  • Adducts: Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware was not properly cleaned or if salts were used in the workup.

  • Fragments: The fragmentation pattern will depend on the specific substituents. Common fragmentation pathways can involve the loss of CO, cleavage of the oxazine ring, or loss of substituents from the aromatic ring.

Troubleshooting Steps:

  • Analyze the Isotope Pattern: If your compound contains elements like chlorine or bromine, look for their characteristic isotopic patterns to confirm the presence of these atoms in the observed ions.

  • Tandem MS (MS/MS): If available, perform MS/MS experiments on the parent ion to analyze its fragmentation pattern. This can provide valuable structural information.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the parent and fragment ions, which allows for the determination of their elemental composition and helps in distinguishing between isobaric species.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives in DMSO-d₆

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
c3 10.67 (s, 1H, NH), 10.27 (s, 1H, NH), 8.72 (s, 1H), 8.39 (s, 1H), 8.06 (d, J = 4.0 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.59 (t, J = 8.0 Hz, 1H), 7.50–7.26 (m, 6H), 6.88 (d, J = 8.0 Hz, 1H), 5.74 (s, 2H), 4.58 (s, 2H, OCH₂)165.6, 164.9, 161.8, 159.4, 146.5, 143.5, 136.1, 135.0, 131.3, 129.5, 128.5, 127.5, 125.4, 124.8, 123.6, 123.2, 123.0, 122.6, 116.2, 116.0, 114.9, 109.1, 67.3, 47.6[7]
c5 10.67 (s, 1H, NH), 10.28 (s, 1H, NH), 8.71 (s, 1H), 8.36 (s, 1H), 8.04 (d, J = 8.0 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 2H), 7.48 (s, 1H), 7.37–7.33 (m, 3H), 6.88 (d, J = 8.0 Hz, 1H), 5.66 (s, 2H), 4.57 (s, 2H, OCH₂)165.6, 165.0, 146.6, 143.5, 136.0, 135.7, 134.9, 132.2, 131.2, 130.7, 129.5, 128.5, 127.5, 124.8, 123.6, 122.5, 121.9, 116.0, 114.9, 109.2, 67.2, 52.8[7]
c8 10.62 (s, 1H, NH), 10.24 (s, 1H, NH), 8.70 (s, 1H), 8.31 (s, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.71–7.66 (m, 2H), 7.60–7.53 (m, 3H), 7.42 (s, 1H), 7.29 (d, J = 8.0 Hz, 1H), 6.84 (d, J = 8.0 Hz, 1H), 5.74 (s, 2H), 4.58 (s, 2H, OCH₂)165.7, 165.1, 146.6, 143.5, 137.6, 136.0, 134.9, 132.6, 131.1, 130.5, 130.1, 129.8, 129.6, 128.6, 127.5, 125.8, 125.5, 125.5, 125.0, 125.0, 124.8, 123.6, 123.0, 122.6, 116.0, 115.0, 109.2, 67.2, 52.8[7]

Table 2: Physicochemical Properties of Unsubstituted this compound

PropertyValueReference
Molecular FormulaC₈H₇NO₂[11][12]
Molecular Weight149.15 g/mol [13]
Melting Point173-175 °C[1][14]
SolubilitySoluble in methanol (25 mg/mL)[1][14]

Experimental Protocols

General Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one [6]

  • To a stirred solution of anthranilic acid (0.01 mol) in pyridine (60 ml), add benzoyl chloride (0.01 mol) dropwise while maintaining the temperature near 8 °C for one hour.

  • Continue stirring the reaction mixture for another 2 hours at room temperature.

  • A solid product will separate out during stirring.

  • Neutralize the entire reaction mixture with a NaHCO₃ solution.

  • Filter the pale yellow solid that deposits, wash it with water, and recrystallize from ethanol to obtain diffraction-quality crystals.

General Procedure for Reductive Cyclization to form 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones [3]

This is the second step of a two-step process, following the O-alkylation of 2-nitrophenols.

  • The 2-nitro ester intermediate is subjected to catalytic reductive cyclization.

  • While the specific catalyst and reaction conditions can vary, "green" methods are often employed.

  • The reaction leads to the formation of the desired 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials (e.g., o-aminophenol) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Workup (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms other Other Analyses (IR, m.p.) purification->other final_product Pure Characterized Derivative nmr->final_product ms->final_product other->final_product troubleshooting_nmr cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Broad or Missing N-H Signal in ¹H NMR cause1 Chemical Exchange (e.g., with H₂O) start->cause1 cause2 Quadrupole Broadening start->cause2 cause3 Solvent Effects start->cause3 solution1 Use Anhydrous NMR Solvent cause1->solution1 solution2 Perform D₂O Exchange cause1->solution2 solution3 Vary Acquisition Temperature cause1->solution3 solution4 Change NMR Solvent (e.g., to DMSO-d₆) cause3->solution4 result Problem Resolved solution1->result Sharper Signal solution2->result solution3->result solution4->result signaling_pathway lps LPS microglia Microglial Cells lps->microglia ros Increased ROS Production microglia->ros inflammation Inflammation (↑ NO, IL-1β, IL-6, TNF-α) ros->inflammation derivative This compound Derivative derivative->microglia nrf2_ho1 Activation of Nrf2-HO-1 Pathway derivative->nrf2_ho1 nrf2_ho1->microglia

References

Technical Support Center: Scaling Up the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2H-1,4-Benzoxazin-3(4H)-one, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the this compound core structure are:

  • Acylation and Intramolecular Cyclization: This two-step process involves the reaction of a 2-aminophenol with chloroacetyl chloride (or a derivative) to form an intermediate, which then undergoes intramolecular cyclization to yield the desired benzoxazinone.

  • Reductive Cyclization: This route typically starts with a 2-nitrophenol which is O-alkylated with a haloacetate. The resulting nitro ester intermediate then undergoes reductive cyclization to form the benzoxazinone ring.

  • Copper-Catalyzed Cascade Reaction: A more recent approach involves a ligand-free copper-catalyzed cascade reaction of a substituted chloroacetamide with a 2-halophenol.

Q2: What are the key safety precautions to consider during the synthesis?

A2: Chloroacetyl chloride is a highly corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The acylation reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial, especially during scale-up.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Acylated Intermediate 1. Incomplete reaction. 2. Degradation of chloroacetyl chloride due to moisture. 3. Sub-optimal reaction temperature.1. Increase reaction time and monitor via TLC. 2. Use anhydrous solvent and freshly distilled chloroacetyl chloride. 3. Maintain the reaction temperature at 0-5°C during the addition of chloroacetyl chloride.
Formation of Multiple Byproducts 1. Di-acylation of the 2-aminophenol. 2. Polymerization of starting materials or intermediates. 3. Side reactions due to elevated temperatures.1. Use a controlled stoichiometry of chloroacetyl chloride (1.0-1.2 equivalents). 2. Maintain a low reaction temperature and ensure efficient stirring. 3. Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration.
Incomplete Cyclization 1. Insufficient base strength or amount. 2. Low reaction temperature or short reaction time for the cyclization step. 3. Steric hindrance from bulky substituents.1. Use a stronger base (e.g., potassium carbonate) or increase the equivalents of the base. 2. Increase the reaction temperature (reflux) and/or extend the reaction time. 3. Consider a different synthetic route or a more forcing set of reaction conditions.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Product oiling out during crystallization.1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography for purification. A typical eluent system is a gradient of ethyl acetate in hexane. 3. Try different recrystallization solvents or solvent mixtures. Trituration with a non-polar solvent can sometimes induce crystallization.
Product Instability The this compound ring can be susceptible to hydrolysis under strong acidic or basic conditions.Store the final product in a cool, dry, and dark place. Avoid exposure to strong acids or bases during workup and storage.

Experimental Protocols

Synthesis of this compound via Acylation and Intramolecular Cyclization

Step 1: N-Acylation of 2-Aminophenol

  • To a stirred solution of 2-aminophenol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) in a round-bottom flask, add a base such as triethylamine (1.1-1.5 eq).

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.0-1.2 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-(2-hydroxyphenyl)-2-chloroacetamide in a suitable solvent such as acetone or ethanol.

  • Add a base, for instance, potassium carbonate (2.0-3.0 eq).

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%) Reference
This compound149.15173-17570-95
2-Ethyl-2H-1,4-benzoxazin-3(4H)-one177.20102-10486
7-Fluoro-2-propyl-2H-1,4-benzoxazin-3(4H)-one209.22120-12192

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Aminophenol 2-Aminophenol N-(2-hydroxyphenyl)-2-chloroacetamide N-(2-hydroxyphenyl)-2-chloroacetamide 2-Aminophenol->N-(2-hydroxyphenyl)-2-chloroacetamide Acylation (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->N-(2-hydroxyphenyl)-2-chloroacetamide This compound This compound N-(2-hydroxyphenyl)-2-chloroacetamide->this compound Intramolecular Cyclization (Base, Heat)

Caption: Synthetic pathway for this compound.

Technical Support Center: 2H-1,4-Benzoxazin-3(4H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-1,4-Benzoxazin-3(4H)-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis

Q1: I am getting a low yield in my synthesis of this compound. What are the possible causes and solutions?

A1: Low yields are a common problem in the synthesis of benzoxazinones. Several factors could be contributing to this issue:

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-aminophenol and chloroacetyl chloride, can lead to side reactions and a lower yield of the desired product. Ensure you are using high-purity reagents.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure that the temperature is maintained at the optimal level as specified in the protocol. Reaction times may need to be adjusted based on the specific substrates and scale of the reaction.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress of the reaction using thin-layer chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of polymeric materials.[1]

Purification

Q2: I am having difficulty purifying my this compound product. What are the recommended purification methods?

A2: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or mixtures of ethanol and water are often good choices for recrystallizing benzoxazinones.

  • Column Chromatography: Silica gel column chromatography is another common and effective purification technique. A solvent system of ethyl acetate and hexane is typically used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.[2]

Characterization

Q3: My NMR spectrum of this compound looks different from the expected spectrum. What could be the issue?

A3: Discrepancies in NMR spectra can arise from several sources:

  • Presence of Impurities: Even small amounts of impurities can lead to extra peaks in the NMR spectrum. Ensure your product is thoroughly purified before characterization.

  • Residual Solvent: The presence of residual solvent from the purification process is a common cause of unexpected peaks in an NMR spectrum.

  • Incorrect Structure: If the spectral data is significantly different from what is expected, there is a possibility that an unexpected product has been formed. In this case, further characterization using techniques such as mass spectrometry and 2D NMR may be necessary to elucidate the structure of the product.

Data Presentation

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR The chemical shifts and their assignments are detailed in the literature.
¹³C NMR The chemical shifts for the carbon atoms are well-documented.
Mass Spec. Molecular Weight: 149.15 g/mol [3]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of this compound from 2-aminophenol and chloroacetyl chloride.[4]

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Butanone

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2-aminophenol in butanone in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the reaction mixture with stirring.

  • After the addition is complete, continue stirring the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the butanone under reduced pressure.

  • Filter the solid product and wash it with water.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization s1 Dissolve 2-aminophenol in butanone s2 Add aq. NaHCO3 s1->s2 s3 Cool in ice bath s2->s3 s4 Add chloroacetyl chloride s3->s4 s5 Stir at room temperature s4->s5 s6 Monitor by TLC s5->s6 w1 Remove butanone s6->w1 Reaction complete w2 Filter and wash with water w1->w2 w3 Recrystallize from ethanol w2->w3 c1 Obtain NMR spectra w3->c1 c2 Obtain Mass Spectrum c1->c2

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield q1 Is the reaction complete? (Check TLC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are starting materials pure? a1_yes->q2 s1 Extend reaction time or increase temperature slightly a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there significant side products? a2_yes->q3 s2 Purify starting materials a2_no->s2 s2->start a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Optimize reaction conditions (e.g., temperature, stoichiometry) a3_yes->s3 end Improved Yield a3_no->end s3->start

Caption: Troubleshooting workflow for low yield in this compound synthesis.

nrf2_pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Benzoxazinone This compound Derivative Benzoxazinone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response leads to Nrf2_n->ARE binds to

Caption: Nrf2-HO-1 signaling pathway and the role of this compound derivatives.

References

Technical Support Center: Enhancing the Biological Activity of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the biological activity of 2H-1,4-Benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to enhance the biological activity of the this compound scaffold?

A1: A primary strategy for enhancing biological activity is the introduction of various substituents onto the this compound core. One of the most successful approaches has been the incorporation of a 1,2,3-triazole moiety, often via a "click chemistry" approach.[1] This modification has been shown to impart or significantly improve anticancer and anti-inflammatory activities.[2][3] The position of substitution is crucial; for instance, introducing 1,2,3-triazole groups at the 7-position of the benzoxazinone ring has yielded compounds with notable inhibitory activity against various cancer cell lines.

Q2: What types of biological activities have been reported for derivatives of this compound?

A2: Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:

  • Anticancer activity: These compounds have been shown to inhibit the growth of various cancer cell lines, including liver, lung, breast, and cervical cancer.[4] The mechanism of action often involves inducing DNA damage, apoptosis, and autophagy.[5]

  • Anti-inflammatory activity: Certain derivatives have shown potent anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells.[2]

  • Antimicrobial and antifungal properties: The benzoxazinone core is a naturally occurring scaffold in some plants and is known to play a role in defense against pathogens.

  • Central Nervous System (CNS) activity: Modifications to the benzoxazinone structure have led to compounds with affinity for serotonin receptors, suggesting potential applications as anxiolytic or antidepressant agents.[6]

Q3: What are the key signaling pathways modulated by active this compound derivatives?

A3: Active derivatives have been shown to modulate several critical signaling pathways. In the context of cancer, they can induce DNA damage, leading to the upregulation of γ-H2AX and subsequent apoptosis through the activation of executioner caspases like caspase-7. Some derivatives also induce autophagy, as evidenced by increased expression of LC3.[5] In terms of anti-inflammatory action, these compounds can activate the antioxidant Nrf2-HO-1 signaling pathway, which helps to reduce intracellular reactive oxygen species (ROS) levels and mitigate inflammation.[2][3]

Troubleshooting Guides

Synthesis of this compound Derivatives

Issue 1: Low yield of the final 1,2,3-triazole conjugated product.

  • Possible Cause 1: Incomplete amide coupling reaction. The initial formation of the amide bond between the benzoxazinone core and the linker is a critical step.

    • Suggested Solution: Ensure anhydrous conditions as HATU can be sensitive to moisture. Use a slight excess of the amine component (1.1-1.2 equivalents) to drive the reaction to completion. Allow for sufficient reaction time, monitoring progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating.

  • Possible Cause 2: Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). The "click" reaction may not be proceeding optimally.

    • Suggested Solution: The oxidation state of the copper catalyst is crucial; ensure the use of a reducing agent like sodium ascorbate to maintain Cu(I).[7] The choice of ligand can also impact the reaction; for aqueous conditions, a water-soluble ligand like THPTA is recommended.[7] Degas the solvent to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Possible Cause 3: Side product formation. Unwanted side reactions can consume starting materials and reduce the yield.

    • Suggested Solution: Carefully control the reaction temperature. Overheating can lead to decomposition or polymerization. Ensure the purity of starting materials, as impurities can lead to side reactions.

Issue 2: Difficulty in purifying the final product.

  • Possible Cause 1: Co-elution of starting materials or byproducts during column chromatography.

    • Suggested Solution: Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.

  • Possible Cause 2: Product insolubility.

    • Suggested Solution: If the product precipitates during workup or purification, try using a different solvent system. Recrystallization from a suitable solvent can be an effective final purification step.

Biological Assays

Issue 1: High variability in MTT assay results.

  • Possible Cause 1: Uneven cell seeding.

    • Suggested Solution: Ensure a homogenous cell suspension before seeding. Pipette up and down gently before dispensing cells into each well. Avoid introducing bubbles.

  • Possible Cause 2: Incomplete solubilization of formazan crystals. This can lead to artificially low absorbance readings.

    • Suggested Solution: After the incubation with MTT, ensure complete dissolution of the formazan crystals by adding an appropriate solubilizing agent like DMSO or acidified isopropanol. Use an orbital shaker or gentle pipetting to aid dissolution and visually inspect the wells under a microscope before reading the plate.

  • Possible Cause 3: Interference from the test compound. Colored compounds or compounds that can reduce MTT non-enzymatically can interfere with the assay.[8]

    • Suggested Solution: Run a control plate with the test compound in cell-free media to check for any direct reduction of MTT or color interference. If interference is observed, consider using an alternative viability assay.

Issue 2: Weak or no signal in Western Blot for apoptosis markers (e.g., cleaved caspase-7).

  • Possible Cause 1: Insufficient protein loading.

    • Suggested Solution: Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg).

  • Possible Cause 2: Suboptimal antibody concentration or incubation time.

    • Suggested Solution: Titrate the primary antibody to determine the optimal concentration. Increase the primary antibody incubation time, for example, overnight at 4°C, to enhance the signal.[3]

  • Possible Cause 3: Inefficient protein transfer.

    • Suggested Solution: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[6] Ensure good contact between the gel and the membrane and that the transfer buffer is fresh.

Issue 3: High background in Western Blot.

  • Possible Cause 1: Inadequate blocking.

    • Suggested Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa), as some antibodies have a preference.[9]

  • Possible Cause 2: Antibody concentration is too high.

    • Suggested Solution: Reduce the concentration of the primary or secondary antibody.

  • Possible Cause 3: Insufficient washing.

    • Suggested Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[6]

Data Presentation

Table 1: Anticancer Activity of this compound-1,2,3-triazole Derivatives

CompoundCell LineIC50 (µM)Reference
c5 Huh-7 (Liver Cancer)28.48
c14 Huh-7 (Liver Cancer)32.60
c16 Huh-7 (Liver Cancer)31.87
c18 Huh-7 (Liver Cancer)19.05
5b MCF-7 (Breast Cancer)17.08 µg/mL
5b HeLa (Cervical Cancer)15.38 µg/mL
3c A549 (Lung Cancer)3.29

Table 2: Anti-inflammatory Activity of this compound-1,2,3-triazole Derivatives in LPS-Induced BV-2 Cells

Compound (10 µM)Reduction in NO Production (%)Reduction in Intracellular ROS (%)Reference
e2 Significant64.25 ± 6.96[2]
e16 Significant57.90 ± 12.04[2]
e20 Significant42.56 ± 5.19[2]

Experimental Protocols

General Synthesis of 7-(1,2,3-triazolyl)-2H-1,4-Benzoxazin-3(4H)-one Derivatives

This protocol describes a general three-step synthesis for conjugating a 1,2,3-triazole moiety to the 7-position of the this compound core.

Step 1: Synthesis of 7-amino-2H-benzo[b][3]oxazin-3(4H)-one

  • Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.

  • Add 10% palladium on carbon (5% w/w) under an argon atmosphere.[10]

  • Hydrogenate the mixture at 40 psi for 16 hours.[10]

  • Dilute the reaction mixture with THF and filter through celite to remove the catalyst.[10]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., THF/Hexane) to yield 7-amino-2H-benzo[b][3]oxazin-3(4H)-one as a solid.[10]

Step 2: Amide Coupling to Introduce the Alkyne Moiety

  • Dissolve 7-amino-2H-benzo[b][3]oxazin-3(4H)-one (1.0 eq.) and an alkyne-containing carboxylic acid (1.0-1.2 eq.) in an anhydrous solvent such as DMF under an inert atmosphere (e.g., nitrogen).

  • Add HATU (1.0-1.5 eq.) to the mixture.

  • Add a non-nucleophilic base such as DIPEA (2.0-5.0 eq.) and stir the mixture at room temperature for 15-30 minutes for pre-activation.[11]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-18 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the terminal alkyne derivative.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the terminal alkyne derivative (1.0 eq.) and the desired azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Prepare a fresh solution of sodium ascorbate (0.1 eq.) in water.

  • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.[12]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 1,2,3-triazole conjugate.

MTT Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot for Apoptosis Markers
  • Cell Lysis: After treating cells with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-7, γ-H2AX, and a loading control like β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start 7-Nitro-2H-1,4-Benzoxazin-3(4H)-one step1 Reduction (H2, Pd/C) start->step1 intermediate1 7-Amino-2H-1,4-Benzoxazin-3(4H)-one step1->intermediate1 step2 Amide Coupling (Alkyne-COOH, HATU, DIPEA) intermediate1->step2 intermediate2 Alkyne-functionalized Benzoxazinone step2->intermediate2 step3 CuAAC 'Click' Reaction (R-N3, CuSO4, Na-Ascorbate) intermediate2->step3 product Final 1,2,3-Triazole Conjugate step3->product assay1 Anticancer Screening (MTT Assay) product->assay1 assay2 Mechanism of Action (Western Blot for Apoptosis Markers) product->assay2 assay3 Anti-inflammatory Assay (NO Production in BV-2 cells) product->assay3

Caption: Workflow for synthesis and biological evaluation of derivatives.

signaling_pathway cluster_cancer Anticancer Mechanism cluster_inflammation Anti-inflammatory Mechanism compound Benzoxazinone Derivative dna_damage DNA Damage compound->dna_damage autophagy Autophagy compound->autophagy gamma_h2ax ↑ γ-H2AX dna_damage->gamma_h2ax apoptosis Apoptosis gamma_h2ax->apoptosis caspase7 ↑ Cleaved Caspase-7 apoptosis->caspase7 lc3 ↑ LC3-II autophagy->lc3 compound2 Benzoxazinone Derivative nrf2 ↑ Nrf2 Activation compound2->nrf2 lps LPS inflammation ↓ Pro-inflammatory Mediators (e.g., NO, IL-6, TNF-α) lps->inflammation ros ↓ Reactive Oxygen Species (ROS) ros->inflammation ho1 ↑ HO-1 Expression nrf2->ho1 ho1->ros

Caption: Key signaling pathways modulated by benzoxazinone derivatives.

troubleshooting_workflow start Low Yield in Synthesis check1 Check Purity of Starting Materials start->check1 check2 Review Reaction Conditions (Temp, Time, Solvent) check1->check2 Pure action1 Purify Starting Materials check1->action1 Impure check3 Verify Catalyst Activity and Stoichiometry check2->check3 Optimal action2 Optimize Conditions (e.g., Increase Time/Temp) check2->action2 Suboptimal check4 Analyze for Side Products (TLC, LC-MS) check3->check4 OK action3 Use Fresh Catalyst, Adjust Ratios check3->action3 Issue Found action4 Modify Conditions to Minimize Side Reactions check4->action4 Present end Improved Yield check4->end Absent action1->check2 action2->check3 action3->check4 action4->end

Caption: Logical workflow for troubleshooting low synthesis yields.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its synthesis is of significant interest to the medicinal and organic chemistry communities. This guide provides an objective comparison of the most common and effective methods for the synthesis of this important molecular framework, supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.

Key Synthesis Strategies at a Glance

The primary synthetic routes to this compound and its derivatives can be broadly categorized into four main approaches:

  • Reductive Cyclization of 2-Nitrophenol Derivatives: A classic and robust two-step method involving O-alkylation of a 2-nitrophenol followed by the reduction of the nitro group and subsequent intramolecular cyclization.

  • Copper-Catalyzed Cascade Reactions: An efficient approach that utilizes copper catalysts to facilitate the formation of the benzoxazinone ring from readily available starting materials like o-halophenols and 2-haloacetamides.

  • Palladium-Catalyzed Cascade Reactions: A powerful and versatile method employing palladium catalysts for the intramolecular C-O or C-N bond formation to construct the heterocyclic ring.

  • Microwave-Assisted Synthesis: A modern technique that often accelerates reaction times and improves yields for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones, particularly in one-pot procedures.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthetic methods, providing a clear comparison of their efficiency and reaction conditions.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation(s)
Reductive Cyclization2-(2-Nitrophenoxy)acetonitrileFe/Acetic AcidAcetic AcidReflux2-377-95[1]
Copper-Catalyzed (Ligand)2-Halophenols, 2-HaloacetamidesCuI (10 mol%), 1,10-Phenanthroline (20 mol%)Dioxane9024Good[2]
Copper-Catalyzed (Ligand-Free)2-Halophenols, Substituted ChloroacetamidesCuI (10 mol%)DMF11012-2465-92[3][4]
Palladium-Catalyzedo-Bromophenol, N-substituted 2-chloroacetamidesPd(OAc)₂ (2.5 mol%), (±)BINAP (2.5 mol%)Toluene1102475-91[5]
Microwave-Assisted2-Aminophenols, 2-BromoalkanoatesDBUDMF1500.17-0.544-82[6]

Experimental Protocols

Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile

This method is a straightforward and cost-effective way to synthesize the parent this compound.

Procedure: To a solution of 2-(2-nitrophenoxy)acetonitrile (1.0 mmol) in glacial acetic acid (10 mL), iron powder (6.0 mmol) is added. The resulting mixture is stirred at reflux temperature for 2-3 hours. After completion of the reaction, as monitored by TLC, the reaction mixture is cooled to room temperature and filtered through a celite bed. The filtrate is concentrated under reduced pressure, and the residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is then purified by column chromatography.[1]

Ligand-Free Copper-Catalyzed Cascade Reaction

This protocol offers an efficient synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones without the need for expensive ligands.

Procedure: A mixture of the corresponding 2-halophenol (1.0 mmol), substituted chloroacetamide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is stirred at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the desired product.[3][4]

Palladium-Catalyzed One-Pot Synthesis

This method is particularly useful for synthesizing a library of N-aryl substituted 2H-1,4-benzoxazin-3(4H)-ones.

Procedure: To a pressure vial, Pd(OAc)₂ (0.0075 mmol, 2.5 mol%), (±)BINAP (0.0075 mmol, 2.5 mol%), N-substituted-2-chloroacetamide (0.45 mmol), and Cs₂CO₃ (0.6 mmol) are added. The vial is sealed, evacuated, and backfilled with nitrogen. Dry, degassed toluene (3 mL) and o-bromophenol (0.30 mmol) are then added via syringe. The resulting mixture is stirred at 110 °C for 24 hours. After cooling, the reaction mixture is filtered through celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.[5]

Microwave-Assisted One-Pot Regioselective Synthesis

This protocol provides a rapid and efficient route to 2-alkyl substituted benzoxazinones.

Procedure: A mixture of a 2-aminophenol (1.0 mmol), a 2-bromoalkanoate (1.2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol) in DMF (3 mL) is subjected to microwave irradiation at 150 °C for 10-30 minutes. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the key synthetic strategies described above.

cluster_0 Reductive Cyclization 2-Nitrophenol 2-Nitrophenol O-Alkylation O-Alkylation 2-Nitrophenol->O-Alkylation 2-Nitrophenoxy Intermediate 2-Nitrophenoxy Intermediate O-Alkylation->2-Nitrophenoxy Intermediate Reduction & Cyclization Reduction & Cyclization 2-Nitrophenoxy Intermediate->Reduction & Cyclization 2H-1,4-Benzoxazin-3(4H)-one_A This compound Reduction & Cyclization->2H-1,4-Benzoxazin-3(4H)-one_A

Reductive Cyclization Pathway

cluster_1 Catalytic Cascade Reactions o-Halophenol o-Halophenol Cascade Reaction Cascade Reaction o-Halophenol->Cascade Reaction 2-Haloacetamide 2-Haloacetamide 2-Haloacetamide->Cascade Reaction 2H-1,4-Benzoxazin-3(4H)-one_B This compound Cascade Reaction->2H-1,4-Benzoxazin-3(4H)-one_B

Catalytic Cascade Reaction Pathway

cluster_2 Microwave-Assisted Synthesis 2-Aminophenol 2-Aminophenol One-Pot Reaction (MW) One-Pot Reaction (MW) 2-Aminophenol->One-Pot Reaction (MW) 2-Bromoalkanoate 2-Bromoalkanoate 2-Bromoalkanoate->One-Pot Reaction (MW) 2H-1,4-Benzoxazin-3(4H)-one_C This compound One-Pot Reaction (MW)->2H-1,4-Benzoxazin-3(4H)-one_C

Microwave-Assisted Synthesis Pathway

References

A Comparative Guide to 2H-1,4-Benzoxazin-3(4H)-one and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2H-1,4-Benzoxazin-3(4H)-one and its derivatives, supported by experimental data. The content delves into their anticancer, anti-inflammatory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its broad range of biological activities.[1][2] Derivatives of this core structure have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide aims to provide a comprehensive overview and comparison of these derivatives to aid in the development of novel therapeutic agents.

Anticancer Activity: A Quantitative Comparison

Derivatives of this compound have demonstrated notable cytotoxic activity against various human cancer cell lines. The introduction of a 1,2,3-triazole moiety, in particular, has been a successful strategy in enhancing anticancer potential.[1][6][7] The rigid, planar structure of these compounds is thought to facilitate intercalation into tumor cell DNA, leading to DNA damage and subsequent cell death.[1][6][7]

Below is a summary of the half-maximal inhibitory concentrations (IC50) for a series of this compound derivatives against several cancer cell lines.

CompoundHuh-7 (Liver Cancer) IC50 (μM)[1][6][7]MCF-7 (Breast Cancer) IC50 (μM)[1]A549 (Lung Cancer) IC50 (μM)[1]L02 (Normal Liver) Cell Viability (%)[1]
c5 28.48>50>50~100
c14 32.60>50>50~100
c16 31.87>50>50~100
c18 19.05>50>50~100

Anti-inflammatory Properties and the Nrf2-HO-1 Signaling Pathway

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain this compound derivatives have been shown to possess significant anti-inflammatory properties by modulating the Nrf2-HO-1 signaling pathway.[8][9][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), microglial cells produce inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[8][10][11]

The tested derivatives have been observed to suppress the production of these inflammatory markers.[8][10][12] This effect is mediated through the activation of the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[8][12][13] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1.[13][14][15] Upon stimulation by compounds like the benzoxazinone derivatives, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), which in turn helps to resolve inflammation.[13][14][15]

The following table summarizes the inhibitory effects of selected derivatives on NO production in LPS-induced BV-2 microglial cells.

CompoundNO Production (% of LPS control) at 10 μM[8][10]Cell Viability (% of control) at 10 μM[8]
e2 44.15 ± 3.45100.31 ± 4.23
e16 34.21 ± 2.8998.76 ± 5.11
e20 28.98 ± 3.1297.54 ± 3.98
Resveratrol (20 μM) 42.02 ± 2.50Not specified

Signaling Pathway of Anti-inflammatory Action

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammation Inflammatory Response LPS LPS ROS ROS LPS->ROS Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) LPS->Pro_inflammatory iNOS_COX2 iNOS, COX-2 LPS->iNOS_COX2 Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to HO1 HO-1 HO1->ROS inhibits ARE ARE Nrf2_nuc->ARE Gene_exp Antioxidant Gene Expression ARE->Gene_exp Gene_exp->HO1 Benzoxazinone This compound Derivative Benzoxazinone->ROS reduces Benzoxazinone->Keap1_Nrf2 promotes dissociation

Caption: Nrf2-HO-1 signaling pathway activation by benzoxazinone derivatives.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[4] Benzoxazinone derivatives have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal strains.[4][5][16][17] The introduction of sulfonamide and thiosemicarbazone moieties has been explored to enhance their antimicrobial efficacy.[4][17]

The following table presents the minimum inhibitory concentration (MIC) values for a selection of benzoxazinone-thiosemicarbazone derivatives.

CompoundBacillus subtilis MIC (µg/mL)[4]Staphylococcus aureus MIC (µg/mL)[4]Escherichia coli MIC (µg/mL)[4]Pseudomonas aeruginosa MIC (µg/mL)[4]Candida albicans MIC (µg/mL)[4]Aspergillus niger MIC (µg/mL)[4]
5b4 31.2531.2562.562.531.2562.5
Ampicillin 100100100100--
Fluconazole ----100100

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Benzoxazinone Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Activity (Griess Assay for NO) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial Pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) Anticancer->Pathway_analysis DNA_damage DNA Damage Assay (γ-H2AX staining) Anticancer->DNA_damage Anti_inflammatory->Pathway_analysis

Caption: General workflow for the synthesis and biological evaluation of benzoxazinone derivatives.

Protocol 1: Anticancer Activity - MTT Assay[18]

This protocol determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the benzoxazinone derivatives and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Assay (Griess Test)[8][10]

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: BV-2 microglial cells are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are pre-treated with the benzoxazinone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve, and the percentage inhibition of NO production is determined.

Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination[4][19]

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The benzoxazinone derivatives are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

Structure-Activity Relationship (SAR) Studies of 2H-1,4-Benzoxazin-3(4H)-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry due to its presence in a wide array of biologically active compounds. Analogues of this core structure have demonstrated a remarkable diversity of pharmacological and biological effects, including anticancer, anti-inflammatory, herbicidal, and enzyme inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel and potent agents.

Anticancer Activity

Recent studies have explored the potential of this compound analogues as anticancer agents, with a particular focus on their ability to induce DNA damage and apoptosis in tumor cells. A notable strategy has been the introduction of a 1,2,3-triazole moiety at the 7-position of the benzoxazinone core, leading to the synthesis of novel compounds with significant inhibitory activity against various cancer cell lines.

The following table summarizes the in vitro cytotoxic activity (IC50) of selected this compound-1,2,3-triazole conjugates against the Huh-7 human liver cancer cell line.

CompoundR Group (Substituent on Triazole)IC50 (μM) against Huh-7 Cells[1]
c5 4-Fluorophenyl28.48[1]
c14 3-Chlorophenyl32.60[1]
c16 3-Bromophenyl31.87[1]
c18 3-Nitrophenyl19.05[1]

SAR Insights: The data suggests that the electronic nature and position of the substituent on the phenyl ring attached to the triazole moiety play a crucial role in the cytotoxic activity. The compound c18 , bearing a strong electron-withdrawing nitro group at the meta position, exhibited the most potent activity against Huh-7 cells. This indicates that electron-deficient aromatic rings in this position may enhance the anticancer potential of these analogues.

Cell Culture and Viability Assay (MTT Assay): Human tumor cell lines, including Huh-7, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For the viability assay, cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]

DNA Damage and Apoptosis Assays: Mechanistic studies to evaluate DNA damage often involve monitoring the expression of markers like γ-H2AX. Apoptosis can be assessed by measuring the expression of key proteins such as caspase-7. These analyses are typically performed using techniques like Western blotting or immunofluorescence microscopy.[1]

G cluster_0 Cellular Effects of Benzoxazinone-Triazole Conjugates Compound Benzoxazinone-Triazole Conjugate (e.g., c18) Intercalation DNA Intercalation Compound->Intercalation Rigid planar structure facilitates DNA Tumor Cell DNA DNADamage DNA Damage (γ-H2AX upregulation) DNA->DNADamage Intercalation->DNA Apoptosis Apoptosis (Caspase-7 activation) DNADamage->Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of anticancer activity for this compound-triazole analogues.

Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. The introduction of a 1,2,3-triazole moiety has been shown to modulate inflammatory pathways in microglial cells.

The following table presents the inhibitory effects of selected this compound-1,2,3-triazole derivatives on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.

CompoundR Group (Substituent on Triazole)NO Inhibition (%) at 10 μM[3]
e2 4-FluorophenylHigh
e16 3-BromophenylHigh
e20 3,5-DifluorophenylHigh

(Note: The original source describes the activity as "most promising" without providing specific percentage values in the abstract. "High" is used here to represent this qualitative description.)

SAR Insights: The compounds e2 , e16 , and e20 were identified as the most promising anti-inflammatory agents among the series without exhibiting significant cytotoxicity.[3] This suggests that substitutions on the phenyl ring of the triazole moiety with halogen atoms (fluoro, bromo) are favorable for this activity. The underlying mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway and a reduction in reactive oxygen species (ROS) production.[3]

Cell Culture and Treatment: BV-2 microglial cells are cultured in appropriate media. For experiments, cells are pre-treated with the test compounds for a certain period before being stimulated with LPS (lipopolysaccharide) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Assay): The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is measured spectrophotometrically, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-treated control group.

Western Blot Analysis for Nrf2 and HO-1: To investigate the mechanism of action, the expression levels of proteins involved in the antioxidant response, such as Nrf2 and heme oxygenase-1 (HO-1), are determined by Western blot analysis of cell lysates.[3]

G cluster_0 Screening for Anti-inflammatory Activity A Culture BV-2 Microglial Cells B Pre-treat with Benzoxazinone Analogues A->B C Stimulate with LPS B->C D Measure NO Production (Griess Assay) C->D E Assess Cytotoxicity (e.g., MTT Assay) C->E F Identify Lead Compounds D->F E->F

Caption: Workflow for screening this compound analogues for anti-inflammatory activity.

Herbicidal Activity

Natural and synthetic benzoxazinones have been studied for their phytotoxic effects, making them potential leads for the development of new herbicides. The degradation products of naturally occurring benzoxazinones, as well as their synthetic analogues, have shown significant herbicidal activity.

The following table summarizes the phytotoxic activity of selected benzoxazinone derivatives.

CompoundNameGeneral Observation on Phytotoxicity[4]
APO 2-Aminophenoxazin-3-oneHigh inhibitory activity
ABOA 4-Acetoxy-(2H)-1,4-benzoxazin-3(4H)-oneHigh inhibitory activity
D-DIBOA 4-Hydroxy-(2H)-1,4-benzoxazin-3(4H)-oneHigh inhibitory activity
D-DIMBOA 4-Hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-oneHigh inhibitory activity

SAR Insights: The degradation product APO and several 2-deoxy derivatives of natural benzoxazinones, such as ABOA, D-DIBOA, and D-DIMBOA, displayed high inhibitory activity against the growth of various plant species.[4] The high phytotoxicity and stability of APO suggest its significant ecological role in plant defense mechanisms.[4] These 2-deoxy derivatives are considered promising leads for developing new natural herbicide models based on the 1,4-benzoxazine skeleton.[5]

Plant Growth Bioassays: The phytotoxic effects of the compounds are evaluated on standard target species (STS), which typically include both monocots (e.g., wheat, onion) and dicots (e.g., cress, lettuce, tomato).[4] Seeds of these plants are germinated and grown in the presence of different concentrations of the test compounds. The effects on seed germination, root elongation, and shoot growth are measured after a specific period and compared to a control group.

α-Chymotrypsin Inhibition

A series of benzoxazinone derivatives have been synthesized and evaluated for their inhibitory activity against α-chymotrypsin, a serine protease.

The following table shows the IC50 values for the inhibition of α-chymotrypsin by selected benzoxazinone analogues.

CompoundSubstituent on Phenyl RingIC50 (μM)[6]
1 H6.5
2 2-F10.3
3 3-F14.7
4 4-F21.2
5 2-Cl12.1
6 3-Cl18.3
7 4-Cl27.5

SAR Insights: The unsubstituted benzoxazinone (1 ) showed the highest inhibitory potential. The introduction of substituents on the phenyl ring generally reduced the inhibitory activity. For halogen substituents, the inhibitory potential followed the order F > Cl > Br. Furthermore, for strong electron-donating or withdrawing groups, the inhibitory potential was found to be in the order of ortho > meta > para substitution.[6]

Enzyme Inhibition Assay: The α-chymotrypsin inhibitory activity is determined spectrophotometrically. The assay is typically performed in a buffer solution containing the enzyme, the test compound (inhibitor), and a suitable substrate (e.g., N-succinyl-phenylalanine-p-nitroanilide). The rate of the enzymatic reaction is monitored by measuring the increase in absorbance due to the release of p-nitroaniline from the substrate. The IC50 values are determined by plotting the percentage of enzyme inhibition against different concentrations of the inhibitor.

Kinetics Studies: To understand the mechanism of inhibition, kinetic studies are performed by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki) are determined from Lineweaver-Burk plots or other kinetic models.[6]

References

In Vivo Efficacy of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-Benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of various this compound derivatives in the key therapeutic areas of oncology and inflammation. The information is compiled from recent preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate informed decisions in drug discovery and development.

Anti-Cancer Efficacy

Several derivatives of this compound have shown significant promise as anti-cancer agents in vivo, primarily through the inhibition of key signaling pathways involved in tumor growth and survival. This section compares the performance of notable derivatives in preclinical xenograft models.

Comparative In Vivo Anti-Cancer Activity
DerivativeTarget(s)Cancer ModelDosingKey In Vivo EfficacyReference
8d-1 (4-phenyl derivative)PI3K/mTORHela/A549 Xenograft50 mg/kg87.7% Tumor Growth Inhibition (TGI) in Hela model[1]
32k CDK9Hematological Tumor Xenograft (MV4-11)Intermittent dosingSignificant antitumor efficacy[2]
Benzoxazinone-diclofenac hybrid (3d) Not specifiedNot applicable (Anti-inflammatory focus)Not applicableNot applicable
1,2,3-Triazole derivatives (c-series, 14b, 14c) DNA damage, AutophagyPrimarily in vitro data; Acute toxicity in mice reportedNot specified for efficacyPotent in vitro activity against A549 lung cancer cells[3][4]
Experimental Protocols: Xenograft Models

Hela/A549 Xenograft Model for Compound 8d-1:

  • Cell Lines: Hela (human cervical cancer) and A549 (human lung cancer) cells are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: 1 x 107 viable cancer cells are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. Compound 8d-1 is administered orally at a dose of 50 mg/kg.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated at the end of the study.[1]

MV4-11 Xenograft Model for Compound 32k:

  • Cell Line: MV4-11 (human acute myeloid leukemia) cells are used.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: 1 x 107 MV4-11 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors are established, mice are treated with compound 32k via intermittent dosing.

  • Efficacy Evaluation: Antitumor efficacy is assessed by monitoring tumor growth over time.[2][5]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Anti-Cancer Derivatives

The anti-cancer activity of derivatives like 8d-1 is attributed to the dual inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzoxazinone This compound Derivative (e.g., 8d-1) Benzoxazinone->PI3K Benzoxazinone->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Anti-inflammatory Efficacy

Derivatives of this compound have also demonstrated potent anti-inflammatory properties in various in vivo models. These effects are often mediated by the activation of the Nrf2-HO-1 signaling pathway, a key regulator of the cellular antioxidant response.

Comparative In Vivo Anti-inflammatory Activity
DerivativeTarget PathwayAnimal ModelDosingKey In Vivo EfficacyReference
Benzoxazinone-diclofenac hybrid (3d) Not specifiedCarrageenan-induced rat paw edemaNot specified62.61% inhibition of paw edema[6]
e16 (1,2,3-triazole modified)Nrf2-HO-1 activationAcute toxicity in miceNot specifiedFavorable safety profile[7][8]
Experimental Protocols: Inflammation and Toxicity Models

Carrageenan-Induced Paw Edema:

  • Animal Model: Rats or mice are used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution) is administered into the plantar surface of the hind paw.

  • Treatment: The test compound (e.g., 3d ) is administered, typically before the carrageenan injection.

  • Efficacy Evaluation: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[9][10]

Acute Toxicity Study:

  • Animal Model: Mice are typically used.

  • Treatment: A single high dose of the test compound (e.g., e16 ) is administered.

  • Observation: Animals are observed for a set period (e.g., 14 days) for any signs of toxicity, including mortality, changes in body weight, and behavioral abnormalities.

  • Endpoint: The study determines the maximum tolerated dose (MTD) and identifies any potential target organs for toxicity.[7][8]

Signaling Pathway: Nrf2-HO-1 Activation by Anti-inflammatory Derivatives

The anti-inflammatory effects of certain this compound derivatives are linked to their ability to activate the Nrf2-HO-1 pathway. This pathway plays a critical role in protecting cells from oxidative stress and inflammation.

Nrf2_HO1_Pathway Benzoxazinone This compound Derivative (e.g., e16) Keap1 Keap1 Benzoxazinone->Keap1 Inhibits interaction Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasomal_Degradation Proteasomal Degradation Keap1->Proteasomal_Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nrf2->Proteasomal_Degradation HO1 HO-1 ARE->HO1 Promotes transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Activation of the Nrf2-HO-1 pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. Derivatives targeting the PI3K/Akt/mTOR pathway have demonstrated significant in vivo efficacy in cancer models, while those activating the Nrf2-HO-1 pathway show promise as anti-inflammatory agents. This guide provides a snapshot of the current landscape of in vivo studies, highlighting the potential of these compounds. Further research, particularly in vivo head-to-head comparison studies and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial for advancing the most promising candidates toward clinical development.

References

Toxicity Profile of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising heterocyclic structure in drug discovery, forming the basis for derivatives with significant potential in oncology and anti-inflammatory applications.[1] These compounds have demonstrated considerable efficacy in preclinical studies; however, a thorough understanding of their toxicity profile is critical for further development. This guide provides a comparative analysis of the toxicity of various this compound derivatives against established therapeutic agents, supported by experimental data and detailed methodologies.

In Vitro Cytotoxicity: Anticancer Derivatives

Derivatives of this compound, particularly those hybridized with a 1,2,3-triazole moiety, have shown potent cytotoxic activity against a range of human cancer cell lines. Their primary mechanism involves inducing DNA damage, which subsequently triggers apoptosis and autophagy in tumor cells.[2][3] The tables below compare the half-maximal inhibitory concentrations (IC₅₀) of these derivatives with standard chemotherapeutic agents, Doxorubicin and Erlotinib.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Anticancer Agents

Compound/DrugA549 (Lung)Huh-7 (Liver)MCF-7 (Breast)HeLa (Cervical)Notes
Benzoxazinone Derivatives
Compound 14b[3][4]7.59 ± 0.31---Triazole derivative; induces ROS, DNA damage, and apoptosis.[3]
Compound 14c[3][4]18.52 ± 0.59---Triazole derivative; induces ROS, DNA damage, and apoptosis.[3]
Compound c18[1][2]-19.05--Triazole derivative; induces DNA damage and apoptosis.[1][2]
Compound c5[1][2]-28.48--Triazole derivative; noted for minimal cytotoxicity against normal L02 liver cells.[1]
Compound 5b[1][2]--17.08 (µg/mL)15.38 (µg/mL)IC₅₀ values originally reported in µg/mL.[1][2]
Standard Chemotherapeutics
Doxorubicin> 20> 202.52.9High resistance observed in A549 and Huh-7 cells.[5][6] Sensitivity varies by cell line.[5][6]
Erlotinib5.30.51.2 nM-EGFR inhibitor; IC₅₀ can vary significantly based on EGFR mutation status and cell line.[7][8][9]

Note: Experimental conditions such as treatment duration can influence IC₅₀ values, requiring caution in direct comparisons.

In Vitro Anti-inflammatory Activity

Certain this compound derivatives have been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. These compounds have been shown to reduce the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Their mechanism is linked to the activation of the Nrf2-HO-1 antioxidant pathway, which helps mitigate oxidative stress.[10]

Table 2: Comparative In Vitro Anti-inflammatory and Cytotoxicity Data

Compound/DrugEffect on LPS-induced NO ProductionCytotoxicity on BV-2 cellsNotes
Benzoxazinone Derivatives
Compound e2, e16, e20[10]Significant reductionNo significant cytotoxicityAlso significantly decreased mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[4][10]
Standard Anti-inflammatory
DiclofenacEffective inhibitor (via COX)Cytotoxic at >5 mMNon-selective COX inhibitor; cytotoxicity observed in fibroblast cell lines at higher concentrations.[11]

In Vivo Acute Toxicity

Acute toxicity studies in mice have suggested a favorable safety profile for several active this compound derivatives.[2][10] When administered orally, these compounds did not lead to significant mortality or observable histopathological abnormalities in major organs, indicating a potentially wide therapeutic window. This contrasts with many conventional agents, which are associated with significant dose-limiting toxicities.

Table 3: Comparative In Vivo Acute Oral Toxicity

Compound/DrugSpeciesLD₅₀ (mg/kg)Key Toxicities Observed
Benzoxazinone Derivatives
Compound c-series[2]MiceFavorable safety profile reportedAcute toxicity study showed no significant adverse effects.[2]
Compound e16[10]MiceFavorable safety profile reportedNo significant histopathological differences in heart, liver, spleen, lungs, or kidneys compared to control.[10]
Standard Chemotherapeutics
DoxorubicinMice~570 (Oral)Cardiotoxicity, myelosuppression, gastrointestinal toxicity.[12]
ErlotinibRat>2000 (Not well-defined)Primary toxicities include severe skin rash, diarrhea, hepatotoxicity, and interstitial lung disease.[4][13]
Standard Anti-inflammatory
DiclofenacRat55 - 240Gastrointestinal ulceration and bleeding, cardiovascular thrombotic events, hepatotoxicity, renal injury.[3][14][15]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding : Plate cells (e.g., A549, Huh-7, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, doxorubicin) for a specified duration (typically 24-72 hours). Include a vehicle-only control group.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control group. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cells with the desired concentration of the test compound for the specified time.

  • Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD₅₀ value in animals while minimizing the number of animals used.[16]

  • Animal Acclimatization : Acclimate animals (e.g., female BALB/c mice) to laboratory conditions for at least 5 days.

  • Dosing : Administer a single oral dose of the test substance to one animal. The initial dose is selected based on preliminary information.

  • Observation : Observe the animal for signs of toxicity and mortality for up to 14 days.[16]

  • Sequential Dosing : If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

  • LD₅₀ Calculation : The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome). The LD₅₀ is then calculated using maximum likelihood methods.[16] Gross necropsy is performed on all animals at the end of the study.

Visualizing Mechanisms and Workflows

Mechanisms of Action

The diagrams below illustrate the proposed signaling pathways for the anticancer and anti-inflammatory activities of this compound derivatives compared to standard drugs.

cluster_0 Anticancer Mechanism: Benzoxazinone Derivative cluster_1 Anticancer Mechanism: Doxorubicin BZ_C Benzoxazinone Derivative BZ_DNA DNA Damage (γ-H2AX ↑) BZ_C->BZ_DNA BZ_ROS ROS Generation BZ_C->BZ_ROS BZ_Apoptosis Apoptosis (Caspase-7 ↑) BZ_DNA->BZ_Apoptosis BZ_Autophagy Autophagy (LC3 ↑) BZ_DNA->BZ_Autophagy BZ_ROS->BZ_Apoptosis BZ_Death Tumor Cell Death BZ_Apoptosis->BZ_Death BZ_Autophagy->BZ_Death DOX_C Doxorubicin DOX_Intercalate DNA Intercalation DOX_C->DOX_Intercalate DOX_Topo Topoisomerase II Inhibition DOX_C->DOX_Topo DOX_ROS ROS Generation DOX_C->DOX_ROS DOX_Damage DNA Double Strand Breaks DOX_Intercalate->DOX_Damage DOX_Topo->DOX_Damage DOX_p53 p53 Activation DOX_ROS->DOX_p53 DOX_Damage->DOX_p53 DOX_Apoptosis Apoptosis DOX_p53->DOX_Apoptosis DOX_Death Tumor Cell Death DOX_Apoptosis->DOX_Death

Figure 1. Anticancer mechanisms of a benzoxazinone derivative vs. Doxorubicin.

cluster_0 Anti-inflammatory Mechanism: Benzoxazinone Derivative cluster_1 Anti-inflammatory Mechanism: Diclofenac LPS LPS Stimulus ROS_B ROS LPS->ROS_B Cytokines_B Pro-inflammatory Cytokines LPS->Cytokines_B BZ_C Benzoxazinone Derivative Nrf2 Nrf2 Activation BZ_C->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Inflammation_B Inflammation Reduced HO1->Inflammation_B Inhibits ROS_B->Inflammation_B Cytokines_B->Inflammation_B AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs GI_Tox GI Toxicity COX->GI_Tox COX-1 (Protective) Inflammation_D Inflammation & Pain PGs->Inflammation_D Diclofenac Diclofenac Diclofenac->COX Inhibits Diclofenac->GI_Tox Inhibits Protection

Figure 2. Anti-inflammatory mechanisms of a benzoxazinone derivative vs. Diclofenac.
Experimental Workflow

The following diagram outlines a typical workflow for the initial toxicological assessment of a novel compound.

start Start: Novel Compound Synthesis invitro In Vitro Screening (e.g., MTT Assay) start->invitro selectivity Normal vs. Cancer Cell Line Selectivity invitro->selectivity IC50 < Threshold decision Lead Candidate Selection invitro->decision High IC50 mechanistic Mechanism of Action Studies (Apoptosis, Western Blot) selectivity->mechanistic Selective Cytotoxicity selectivity->decision Non-selective invivo In Vivo Acute Toxicity (Rodent Model, LD50) mechanistic->invivo pathology Histopathology of Major Organs invivo->pathology Favorable Safety invivo->decision High Toxicity pathology->decision decision->start No-Go/ Redesign end End: Preclinical Development decision->end Go

Figure 3. General workflow for preclinical toxicity assessment of new chemical entities.

References

Comparative Analysis of the Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antifungal potential of novel 2H-1,4-Benzoxazin-3(4H)-one derivatives. This report details their efficacy against a range of pathogenic fungi, outlines key experimental protocols, and explores potential mechanisms of action.

The emergence of drug-resistant fungal strains poses a significant threat to public health and agriculture, necessitating the discovery and development of novel antifungal agents. Derivatives of this compound have garnered considerable attention as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antifungal properties. This guide provides a comparative analysis of the antifungal activity of various synthesized this compound derivatives, supported by experimental data from recent studies.

Quantitative Antifungal Activity

The antifungal efficacy of this compound derivatives has been evaluated against a variety of phytopathogenic and clinically relevant fungi. The data, presented in the tables below, summarizes the inhibitory activity of different structural analogs, highlighting key structure-activity relationships.

Acylhydrazone Derivatives

A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety has demonstrated significant antifungal activity against several plant pathogenic fungi. The introduction of different substituents on the benzoxazinone core and the acylhydrazone phenyl ring has been shown to modulate their efficacy.

Table 1: Antifungal Activity of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives [1]

CompoundTarget FungusInhibition Rate (%) @ 50 µg/mLEC₅₀ (µg/mL)
5l6-CH₃3-BrGibberella zeae76.3720.06
5o6-Cl4-FGibberella zeae76.1423.17
5q6-Cl2-FPellicularia sasakii73.3226.66
5r6-Cl3-FPhytophthora infestans82.6215.37
5p6-ClHCapsicum wilt71.3326.76
Hymexazol (Control)--Gibberella zeae49.4740.51
Hymexazol (Control)--Pellicularia sasakii-32.77
Hymexazol (Control)--Phytophthora infestans-18.35
Carbendazim (Control)--Phytophthora infestans-34.41

Data sourced from a study evaluating novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[1]

1,2,3-Triazole Derivatives

The incorporation of a 1,2,3-triazole moiety into the this compound scaffold has also yielded compounds with notable antifungal properties.

Table 2: Antifungal Activity of this compound Derivatives with a 1,2,3-Triazole Moiety

CompoundTarget FungusInhibition Rate (%) @ 20 µg/mL
3aRhizoctonia cerealis78
3aColletotrichum capsici75
2aRhizoctonia cerealis68
2cColletotrichum capsici67
3dColletotrichum capsici67
Diniconazole (Control)Rhizoctonia cerealis98
Diniconazole (Control)Colletotrichum capsici97

Data from a study on this compound analogs linked with a 1,2,3-triazole moiety.

Experimental Protocols

The evaluation of the antifungal activity of these compounds predominantly relies on in vitro assays that measure the inhibition of fungal growth. The following is a detailed description of a commonly employed method.

Mycelium Growth Rate Method

This method is widely used to assess the inhibitory effect of compounds on the growth of filamentous fungi.

Objective: To determine the percentage of mycelial growth inhibition or the half-maximal effective concentration (EC₅₀) of a test compound.

Materials:

  • Pure cultures of test fungi (e.g., Gibberella zeae, Pellicularia sasakii)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Preparation of Test Plates: The test compound is dissolved in a minimal amount of solvent and then mixed with molten PDA medium to achieve the desired final concentration. The medium is then poured into sterile Petri dishes and allowed to solidify. Control plates are prepared with the solvent alone.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate (both test and control).

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically until the mycelium covers the entire plate).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C is the average diameter of the mycelial colony on the control plates.

    • T is the average diameter of the mycelial colony on the treated plates.

    To determine the EC₅₀ value, a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration.

Visualizations

The following diagrams illustrate a potential mechanism of action, a generalized experimental workflow, and a key structure-activity relationship for the antifungal activity of this compound derivatives.

G cluster_synthesis Synthesis of Derivatives cluster_antifungal_assay Antifungal Activity Assay start Starting Materials (e.g., 2-aminophenol derivatives, acyl chlorides) intermediate Intermediate Formation (e.g., N-acylation, cyclization) start->intermediate Chemical Reactions purification Purification and Characterization (e.g., chromatography, NMR, MS) intermediate->purification derivatives This compound Derivatives purification->derivatives prepare_plates Prepare PDA plates with test compounds derivatives->prepare_plates Screening inoculate Inoculate with fungal mycelium prepare_plates->inoculate incubate Incubate at controlled temperature inoculate->incubate measure Measure mycelial growth diameter incubate->measure calculate Calculate % Inhibition or EC50 measure->calculate

Caption: Generalized experimental workflow for the synthesis and antifungal screening of derivatives.

G compound Benzoxazinone Derivative erg11 Lanosterol 14α-demethylase (ERG11) compound->erg11 Inhibition membrane Fungal Cell Membrane disruption Membrane Disruption & Growth Inhibition membrane->disruption Leads to ergosterol Ergosterol erg11->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->erg11 ergosterol->membrane Essential Component

Caption: A potential mechanism of action: Inhibition of ergosterol biosynthesis.

G cluster_core Core Structure cluster_modifications Structural Modifications core This compound acyl Acylhydrazone Moiety core->acyl triazole 1,2,3-Triazole Moiety core->triazole alkyl Alkyl/Aryl Substituents acyl->alkyl activity Antifungal Activity acyl->activity Enhances triazole->alkyl triazole->activity Contributes to alkyl->activity Modulates

Caption: Structure-activity relationship of this compound derivatives.

References

Validating the Mechanism of Action of 2H-1,4-Benzoxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile heterocyclic structure that forms the core of various synthetic and natural compounds with a wide range of biological activities.[1][2][3][4] Derivatives of this compound have garnered significant attention from researchers for their potential therapeutic applications, particularly as anticancer and anti-inflammatory agents.[1][3] This guide provides a comparative analysis of the mechanisms of action of this compound derivatives against other compounds targeting similar biological pathways, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated potent anticancer activity through multiple mechanisms, including the induction of DNA damage, inhibition of the PI3K/mTOR and CDK9 signaling pathways, and induction of autophagy.

Comparison of Anticancer Activity

The following table summarizes the quantitative data for representative this compound derivatives and alternative compounds targeting key anticancer pathways.

Compound/DerivativeTarget(s)Cell Line(s)IC50/ActivityReference(s)
This compound Derivatives
Compound c18 (1,2,3-triazole derivative)Induces DNA damageHuh-7 (liver cancer)19.05 μM[2]
Compound 12g (amide hybrid)EGFRBreast cancer cell lines0.46 μM[2]
Compound 8d-1 (4-phenyl derivative)PI3Kα/mTORHeLa, A549PI3Kα: 0.63 nM[2]
Compound 32kCDK9MV4-11 (hematologic)Selective CDK9 inhibitor[2]
Alternative PI3K/mTOR Inhibitors
NVP-BEZ235PI3K/mTORVarious cancer cell linesLow nanomolar GI50[5]
FisetinPI3K/Akt/mTORNon-small cell lung cancerDose-dependent inhibition[5]
Alternative CDK9 Inhibitors
Flavopiridol (Alvocidib)Pan-CDK inhibitor (including CDK9)Hematologic malignanciesDown-regulates Mcl-1[6][7][8][9]
DinaciclibCDK1, 2, 5, 9AML, ALL, CLLDown-regulates Mcl-1[10]
DNA Damaging Agents
DoxorubicinTopoisomerase II inhibitorVarious cancer cell linesVaries by cell line[7]

Signaling Pathway Diagrams

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Benzoxazinone This compound (e.g., 8d-1) Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits Alternative_PI3Ki Alternative PI3K/mTORi (e.g., NVP-BEZ235) Alternative_PI3Ki->PI3K inhibits Alternative_PI3Ki->mTORC1 inhibits

Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition.

CDK9_Pathway CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Mcl1_cMyc Mcl-1, c-Myc (Anti-apoptotic proteins) Transcription->Mcl1_cMyc synthesis of Apoptosis Apoptosis Mcl1_cMyc->Apoptosis inhibits Benzoxazinone_CDK9i This compound (e.g., 32k) Benzoxazinone_CDK9i->CDK9_CyclinT inhibits Alternative_CDK9i Alternative CDK9i (e.g., Flavopiridol) Alternative_CDK9i->CDK9_CyclinT inhibits

Figure 2: CDK9-Mediated Transcriptional Regulation and Its Inhibition.
Experimental Protocols

This protocol is used to quantify the percentage of cells undergoing apoptosis, late apoptosis, and necrosis following treatment with the test compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC staining solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at a density of 1 x 10⁶ cells in a T25 flask and treat with the desired concentration of the test compound for the specified duration. Include a vehicle-treated control.[11]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[11][12]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 670 x g for 5 minutes at room temperature.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of about 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Unstained cells, Annexin V-only stained cells, and PI-only stained cells should be used as controls to set up compensation and gates.[12]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This immunofluorescence assay quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Materials:

  • Cell culture chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: mouse monoclonal anti-γH2AX antibody

  • Secondary antibody: fluorescently labeled anti-mouse IgG

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in chamber slides and treat with the DNA damaging agent or test compound.[13]

  • Fixation: After treatment, remove the media and fix the cells with the fixation solution for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.[14]

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.[14]

  • Blocking: Wash the cells with PBS and then block with blocking solution for 1 hour to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (e.g., at a 1:500 dilution) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells again and stain the nuclei with DAPI.

  • Imaging: Mount the slides and visualize the γH2AX foci (appearing as distinct dots within the nucleus) using a fluorescence microscope.

  • Quantification: The number of foci per cell is counted to quantify the extent of DNA damage.[15]

Experimental_Workflow_Apoptosis cluster_protocol Apoptosis Assay Workflow Cell_Treatment 1. Cell Treatment with this compound Harvesting 2. Cell Harvesting Cell_Treatment->Harvesting Staining 3. Annexin V/PI Staining Harvesting->Staining Flow_Cytometry 4. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 5. Data Analysis (% Apoptotic Cells) Flow_Cytometry->Data_Analysis

Figure 3: Experimental Workflow for Apoptosis Assay.

Anti-inflammatory Activity: Modulating the Nrf2-HO-1 Pathway

Certain derivatives of this compound have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[3]

Comparison of Anti-inflammatory Activity

The following table provides a qualitative comparison of this compound derivatives with other known Nrf2 activators.

Compound/DerivativeMechanism of ActionKey EffectsReference(s)
This compound Derivatives Activates Nrf2-HO-1 pathwayReduces LPS-induced ROS production, alleviates microglial inflammation[3]
Alternative Nrf2 Activators
SulforaphaneActivates Nrf2Increases expression of antioxidant enzymes[16]
CurcuminActivates Nrf2Upregulates Nrf2, NQO-1, GST, and HO-1 expression[17]
WogoninActivates Nrf2Promotes nuclear translocation of Nrf2, inhibits NF-κB[18]
Dimethyl Fumarate (DMF)Activates Nrf2Reduces LPS-induced inflammation[18]

Signaling Pathway Diagram

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., LPS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) HO1_NQO1 HO-1, NQO-1, etc. (Antioxidant Enzymes) ARE->HO1_NQO1 activates transcription of Inflammation_Reduction Reduced Inflammation HO1_NQO1->Inflammation_Reduction Benzoxazinone_Nrf2 This compound Derivatives Benzoxazinone_Nrf2->Keap1_Nrf2 promotes dissociation Alternative_Nrf2 Alternative Nrf2 Activators (e.g., Sulforaphane) Alternative_Nrf2->Keap1_Nrf2 promotes dissociation Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Figure 4: Activation of the Nrf2-HO-1 Antioxidant Pathway.
Experimental Protocols

This protocol assesses the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.

Materials:

  • Cell lysis buffer for cytoplasmic and nuclear fractionation

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation according to a standard protocol to separate the cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

  • Western Blotting: a. Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibodies (anti-Nrf2, anti-Lamin B, and anti-GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour. f. Wash the membrane again and detect the protein bands using a chemiluminescence reagent.

  • Analysis: An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicate Nrf2 activation.[19]

References

Benchmarking 2H-1,4-Benzoxazin-3(4H)-one Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a foundational structure for a variety of biologically active compounds, with derivatives demonstrating significant potential in therapeutic areas such as oncology and inflammation.[1][2][3] This guide provides a comparative analysis of a potent derivative, 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one, against established inhibitors of the PI3K/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[6]

Introduction to this compound

The this compound core is a heterocyclic structure that has been extensively modified to produce compounds with a wide array of pharmacological activities.[7] Researchers have developed derivatives with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[8][9] The versatility and relative simplicity of this scaffold make it an attractive starting point for the discovery of novel therapeutic agents.[1][5]

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for drug development. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially leading to improved efficacy and reduced chances of resistance.

A series of 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[6] This guide will focus on the performance of a lead compound from this series, 8d-1 , in comparison to known inhibitors.

Quantitative Performance Analysis

The inhibitory activity of compound 8d-1 was evaluated against Class I PI3K isoforms and mTOR. The results are benchmarked against well-established PI3K/mTOR inhibitors.

Compound/InhibitorPI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kδ (IC50 nM)PI3Kγ (IC50 nM)mTOR (IC50 nM)Reference
Compound 8d-1 0.63----[6]
GDC-0941 (Pictilisib) 33331858Published Data
BEZ235 (Dactolisib) 475756Published Data
XL765 (Voxtalisib) 391143895130Published Data

Note: Specific IC50 values for compound 8d-1 against other PI3K isoforms and mTOR were not detailed in the provided abstract but it is described as a pan-class I PI3K/mTOR inhibitor.[6]

Experimental Protocols

The following section outlines the general methodologies used to assess the inhibitory activity of compounds against PI3K and mTOR kinases.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3K and mTOR kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

General Protocol:

  • Reagents and Materials: Recombinant human PI3K/mTOR enzymes, substrate (e.g., phosphatidylinositol), ATP, and a detection reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • The kinase, substrate, and test compound (at varying concentrations) are incubated in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature).

    • The detection reagent is added to stop the kinase reaction and measure the remaining ATP.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the in-cell activity of the inhibitors, assays measuring the phosphorylation of downstream targets of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, are commonly used.

General Protocol (Western Blot):

  • Cell Culture: Cancer cell lines (e.g., Hela, A549) are cultured in appropriate media.[6]

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-S6, S6).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation of the target proteins.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor testing.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibition of translation initiation

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by this compound derivatives.

Experimental_Workflow cluster_discovery Drug Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Compound Design (Benzoxazinone Scaffold) Synthesis Chemical Synthesis Design->Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell-Based Assay (Western Blot) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) KinaseAssay->SAR AnimalModel In Vivo (Xenograft Model) CellAssay->AnimalModel CellAssay->SAR PK Pharmacokinetics AnimalModel->PK

Caption: General experimental workflow for the evaluation of novel kinase inhibitors.

Conclusion

Derivatives of this compound have demonstrated significant promise as potent inhibitors of the PI3K/mTOR pathway. The lead compound 8d-1 exhibits nanomolar efficacy against PI3Kα, positioning it as a strong candidate for further preclinical development.[6] This comparative analysis highlights the potential of the benzoxazinone scaffold in the design of novel, targeted cancer therapeutics. Further studies are warranted to fully elucidate the inhibitory profile and in vivo efficacy of these compounds.

References

Comparative Analysis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activities

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for a multitude of therapeutic applications, including:

  • Anticancer: Targeting various kinases, inducing DNA damage, and promoting apoptosis.

  • Anti-inflammatory: Modulating inflammatory pathways and enzyme activity.

  • Central Nervous System (CNS) Disorders: Acting on receptors involved in neurological processes.

  • Antimicrobial: Exhibiting activity against various fungal and bacterial strains.

This guide will focus on the comparative activity of these derivatives against their specific molecular targets.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro activities of various this compound derivatives against their respective targets. It is important to note that the inhibitory activity and selectivity are highly dependent on the specific substitutions on the benzoxazinone core.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

DerivativeTarget Kinase(s)IC50 ValueReference CompoundIC50 Value (Reference)
Compound 12g (amide hybrid)EGFR0.46 µMErlotinibNot specified in the same study
Compound 8d-1 (4-phenyl substituted)PI3Kα0.63 nMNot specifiedNot applicable
mTORNot specified (dual inhibitor)
Compound 32k CDK9Potent and selectiveNot specifiedNot applicable
Compound 4a (oxazino-quinazoline)EGFR12.36 nMNot specifiedNot applicable

Table 2: Other Enzyme and Receptor Inhibitory Activities

DerivativeTargetActivity TypeValue
Compound 14n Mineralocorticoid ReceptorAntagonistIC50 = 41 nM
Compound 7d Human Acetylcholinesterase (hAChE)Non-competitive inhibitorKi = 20.2 ± 0.9 µM
Compound 2 (substituted 4H-3,1-benzoxazin-4-one)Cathepsin GInhibitorIC50 = 0.84 ± 0.11 µM

Table 3: Anticancer and Anti-inflammatory Activity of Selected Derivatives

DerivativeCell Line / ConditionActivityIC50 / Effect
Compound c18 (1,2,3-triazole linked)Huh-7 (Liver Cancer)Cytotoxicity19.05 µM
Compound c5 (1,2,3-triazole linked)Huh-7 (Liver Cancer)Cytotoxicity28.48 µM
Compound 14b (1,2,3-triazole linked)A549 (Lung Cancer)Cytotoxicity7.59 ± 0.31 µM
Compounds e2, e16, e20 (1,2,3-triazole moiety)LPS-induced BV-2 cellsAnti-inflammatoryReduced NO production

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase and the test compound to the assay buffer.

  • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a detection reagent that quantifies the amount of ADP produced.

  • The signal is measured using a microplate reader.

  • Data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity) and IC50 values are calculated using a suitable curve-fitting software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Western Blotting for DNA Damage Markers

This technique is used to detect specific proteins (e.g., γH2AX) in a cell lysate, which are indicative of DNA damage.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., γH2AX).

  • Wash the membrane and then incubate with a HRP-conjugated secondary antibody that binds to the primary antibody.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein. A loading control like β-actin is used to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for screening these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis and Outcome synthesis Synthesis of This compound Derivatives primary_assay Primary Screening (e.g., Kinase Assay) synthesis->primary_assay cell_based_assay Cell-Based Assays (e.g., MTT Assay) primary_assay->cell_based_assay secondary_assay Secondary Assays (e.g., Western Blot) cell_based_assay->secondary_assay data_analysis Data Analysis (IC50, Selectivity) secondary_assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: A general experimental workflow for the discovery of bioactive this compound derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Benzoxazinone Benzoxazinone Derivative (e.g., 8d-1) Benzoxazinone->PI3K Inhibits Benzoxazinone->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer this compound derivatives.

CDK9_pathway CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Mcl1_cMyc Mcl-1, c-Myc Expression Transcription->Mcl1_cMyc Apoptosis Apoptosis Mcl1_cMyc->Apoptosis Inhibits Benzoxazinone Benzoxazinone Derivative (e.g., 32k) Benzoxazinone->CDK9_CyclinT Inhibits

Caption: The role of CDK9 in transcriptional regulation and its inhibition by specific benzoxazinone derivatives.

Nrf2_HO1_pathway OxidativeStress Oxidative Stress (e.g., LPS) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 & other antioxidant genes ARE->HO1 Activates transcription of AntiInflammatory Anti-inflammatory Effect HO1->AntiInflammatory Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Nrf2 Activates

Caption: The Nrf2-HO-1 anti-inflammatory pathway, which can be activated by certain benzoxazinone derivatives.

Conclusion

The this compound scaffold is a highly versatile platform for the development of targeted therapeutics. The cross-reactivity and biological activity of compounds based on this core structure are not inherent to the scaffold itself but are dictated by the specific chemical modifications made to it. As demonstrated, derivatives can be engineered to be highly selective inhibitors of specific kinases, enzymes, or receptors. The data presented in this guide underscore the importance of structure-activity relationship (SAR) studies in harnessing the full potential of this privileged scaffold for the discovery of novel drugs for a wide range of diseases. Future research will likely continue to expand the diversity of targets and therapeutic applications for this remarkable class of compounds.

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis and Bioactivity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The reproducibility of synthesizing this compound and its derivatives, along with the subsequent biological evaluations, is crucial for advancing drug discovery and development. This guide provides an objective comparison of common synthetic methodologies and bioassays, supported by experimental data from various studies.

The synthesis of the this compound core structure and its derivatives has been approached through several reproducible methods. A common and effective strategy involves the cyclization of 2-aminophenols with various reagents. Modern synthetic efforts often focus on creating libraries of derivatives by attaching different functional groups or heterocyclic rings, such as 1,2,3-triazoles, to the core structure to explore a wider range of biological activities.[1][2]

One prevalent synthetic route involves a palladium-catalyzed cascade reaction. This method efficiently produces 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides in good to excellent yields.[3] Another approach is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using iron in acetic acid, which is compatible with various functional groups.[4] Transition-metal-free multicomponent reactions have also been developed to construct the 2H-1,4-benzoxazine scaffold.[5]

The table below summarizes different synthetic approaches for this compound derivatives, highlighting the diversity in catalysts and reaction conditions.

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

Starting MaterialsKey Reagents/CatalystsReaction ConditionsProduct TypeReported YieldsReference
o-halophenols, 2-chloroacetamidesPalladium catalystToluene, 110°C, 24hSubstituted 2H-1,4-benzoxazin-3-(4H)-onesGood to excellent[3]
2-(2-Nitrophenoxy)acetonitrile adductsFe/Acetic AcidNot specifiedSubstituted 2H-1,4-benzoxazin-3-(4H)-onesGood to excellent[4]
7-amino-2H-benzo[b][1][6]oxazin-3(4H)-one, 3-ethynylbenzoic acidHATU, DIPEANot specifiedTerminal alkyne derivativesNot specified[1]
Terminal alkynes, Azide compoundsClick ChemistryNot specified1,2,3-triazole linked derivativesNot specified[1][2]

Biological Activity and Bioassay Comparisons

Derivatives of this compound have demonstrated a wide spectrum of biological activities, most notably anticancer and antimicrobial effects.[1][7][8] The bioassays employed to evaluate these activities are crucial for determining the potential of these compounds as therapeutic agents.

Anticancer Activity

Numerous studies have explored the anticancer potential of these derivatives against various human cancer cell lines.[1][9][10] The primary bioassay to determine cytotoxicity is the MTT or similar cell viability assays, which provide IC50 values indicating the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Anticancer Activity of this compound Derivatives

Compound SeriesCell LineBioassayKey Findings (IC50 values)Reference
1,2,3-triazole linkedHuh-7 (Liver Cancer)Cell Viability Assayc5: 28.48 μM, c14: 32.60 μM, c16: 31.87 μM, c18: 19.05 μM[1][6]
1,2,3-triazole linkedA549 (Lung Cancer)Cell Viability Assay14b: 7.59 ± 0.31 μM, 14c: 18.52 ± 0.59 μM[9][10]
Amide hybridsBreast Cancer Cell LinesEGFR Inhibitory Assay12g: 0.46 μM (EGFR inhibition)[1]
Phenyl derivativesPI3KαKinase Assay8d-1: 0.63 nM[11]

Mechanistic studies often follow initial cytotoxicity screening to understand how these compounds induce cell death. Common assays include flow cytometry for apoptosis detection, western blotting to measure protein expression related to DNA damage (γ-H2AX), apoptosis (caspase-7), and autophagy (LC3).[1][6][10] Some derivatives have been shown to induce DNA damage and activate apoptosis and autophagy pathways in tumor cells.[1][6]

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated against a range of bacteria and fungi.[2][7][8] Standard methods like the disk diffusion assay or broth microdilution are used to determine the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of this compound Derivatives

Compound SeriesTested OrganismsBioassayKey FindingsReference
4-hydroxy derivativesStaphylococcus aureus, Escherichia coli, Candida albicansNot specifiedCompounds 9 and 10 showed the best activity against C. albicans.[7][8]
Triazole functionalizedStaphylococcus aureusMolecular Docking and in vitro assaysCompounds 9c, 9d, and 9e identified as promising antimicrobial leads.[2]
Propanolamine containingXanthomonas oryzae pv. oryzae (Xoo)Turbidimetric testsCompound 4n showed excellent antibacterial activity.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating research findings. Below are representative protocols for the synthesis and bioassays of this compound derivatives based on published methods.

General Synthesis Protocol for 1,2,3-Triazole Linked Derivatives

This protocol is a generalized procedure based on the "click chemistry" approach frequently used for this class of compounds.[1][2]

  • Synthesis of the Alkyne Intermediate: To a solution of 7-amino-2H-benzo[b][1][6]oxazin-3(4H)-one and 3-ethynylbenzoic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then isolated and purified by column chromatography.

  • Click Reaction: The terminal alkyne intermediate is dissolved in a solvent mixture (e.g., t-BuOH/H2O). An appropriate azide, sodium ascorbate, and copper(II) sulfate pentahydrate are added sequentially. The reaction is stirred at room temperature. After completion, the product is extracted, dried, and purified by chromatography to yield the final 1,2,3-triazole linked derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]

Protocol for Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][9]

  • Cell Seeding: Cancer cells (e.g., Huh-7, A549) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 μM) dissolved in DMSO and diluted with cell culture medium. A control group with DMSO alone is included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help in visualizing complex processes and relationships.

G General Synthesis Workflow cluster_synthesis Synthesis of Alkyne Intermediate cluster_click Click Chemistry Starting Materials 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one + 3-ethynylbenzoic acid Coupling Coupling Reaction (HATU, DIPEA) Starting Materials->Coupling Intermediate Purified Alkyne Intermediate Coupling->Intermediate Reactants Alkyne Intermediate + Azide Intermediate->Reactants Reaction Cu(I) catalyzed cycloaddition (Sodium Ascorbate, CuSO4) Reactants->Reaction Product 1,2,3-Triazole Derivative Reaction->Product Characterization Characterization Product->Characterization 1H NMR, 13C NMR, MS

Caption: General workflow for the synthesis of 1,2,3-triazole linked this compound derivatives.

G Bioassay Workflow: Anticancer Activity Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with varying concentrations of synthesized compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay (measure cell viability) Incubation->MTT_Assay Data_Analysis Calculate IC50 values MTT_Assay->Data_Analysis Mechanism_Study Mechanistic Studies (Apoptosis, Western Blot) Data_Analysis->Mechanism_Study

Caption: A typical workflow for evaluating the anticancer activity of synthesized compounds.

G Nrf2-HO-1 Signaling Pathway Activation Compound This compound Derivative Nrf2_Activation Activation of Nrf2 Compound->Nrf2_Activation prevents Keap1 degradation HO1_Expression Increased HO-1 Expression Nrf2_Activation->HO1_Expression ROS_Reduction Reduction of Reactive Oxygen Species (ROS) HO1_Expression->ROS_Reduction Anti_Inflammatory Anti-inflammatory Effect ROS_Reduction->Anti_Inflammatory

Caption: Activation of the Nrf2-HO-1 signaling pathway by some this compound derivatives.[13][14]

References

Safety Operating Guide

Proper Disposal of 2H-1,4-Benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and a step-by-step operational plan for the proper disposal of 2H-1,4-Benzoxazin-3(4H)-one, a heterocyclic compound utilized in various research applications. Adherence to these procedures is vital for personnel safety and environmental protection.

I. Hazard and Safety Information

Prior to handling this compound for disposal, it is imperative to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Table 1: Hazard and Safety Summary for this compound

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal Context)
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationP261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Note: This table summarizes general hazard information. Always refer to the specific SDS for the compound in use.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear the following minimum PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin exposure.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

III. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Pre-Disposal Assessment cluster_1 Waste Collection & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A Identify Waste: This compound (Solid) B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Is the waste contaminated with other chemicals? C->D E Segregate as 'Solid Organic Waste' D->E No F Segregate based on compatibility (Consult Chemical Compatibility Chart) D->F Yes G Place in a designated, compatible, and sealable waste container E->G F->G H Label container clearly: 'Hazardous Waste - Solid Organic' 'this compound' G->H I Store in a designated satellite accumulation area (SAA) H->I J Arrange for pickup by a licensed hazardous waste disposal company I->J K Recommended Disposal Method: Incineration at a permitted facility J->K

Caption: Disposal Decision Workflow for this compound.

IV. Step-by-Step Disposal Protocol

While specific chemical neutralization protocols for this compound are not widely established for routine laboratory disposal, the standard and safest procedure is collection and disposal via a licensed waste management company.

1. Waste Identification and Segregation:

  • Identify the waste as solid this compound.
  • This compound should be classified as a non-halogenated solid organic waste.
  • Do not mix with incompatible waste streams. If the compound is in a solution, it should be collected as liquid organic waste, noting the solvent used.

2. Containerization:

  • Collect the solid waste in a designated, leak-proof, and sealable container that is compatible with the chemical.
  • For small quantities, this may be a labeled screw-cap vial or a robust plastic bag placed inside a larger solid waste container.

3. Labeling:

  • Clearly label the waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The primary hazards (e.g., "Irritant")
  • The date of accumulation

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
  • The SAA should be away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • The recommended method of disposal for solid organic compounds like this compound is high-temperature incineration at a permitted facility. This ensures the complete destruction of the compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and adhere to all local, state, and federal regulations.

Personal protective equipment for handling 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2H-1,4-Benzoxazin-3(4H)-one (CAS No: 5466-88-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Hazards: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards[3]. A face shield may also be necessary[4].
Skin Protection Chemical-resistant glovesNitrile gloves are a suitable option[5]. Always inspect gloves prior to use.
Laboratory coatTo prevent skin contact[5].
Additional Protective ClothingWear suitable protective clothing to prevent skin contact[4].
Respiratory Protection Dust mask or air-purifying respiratorA dust mask of type N95 (US) is recommended. In case of inadequate ventilation, wear respiratory protection[4].

Operational and Disposal Plans

Proper handling and disposal procedures are crucial to mitigate risks associated with this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling and Disposal of this compound prep Preparation handling Handling prep->handling Proceed to experiment storage Storage handling->storage Store unused chemical spill Spill Management handling->spill In case of accident waste Waste Collection handling->waste Collect contaminated items storage->handling For future use spill->waste Contain and collect disposal Disposal waste->disposal Follow institutional guidelines ppe Don Appropriate PPE ppe->prep Ensure safety

Safe handling and disposal workflow.

Handling Procedures:

  • Ensure good ventilation in the work area[4].

  • Avoid breathing dust, mist, or spray[4].

  • Wash hands and any exposed skin thoroughly after handling[2][6].

  • Do not eat, drink, or smoke in the handling area[6].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[3].

  • This compound is classified under Storage Class 11: Combustible Solids.

Disposal Plan:

  • Collect all waste, including contaminated consumables like pipette tips and weighing paper, in a designated and properly labeled, sealable container[5].

  • Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office[5].

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2H-1,4-Benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.